Naphthalene-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
naphthalene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBLLSQMOMPTMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283362 | |
| Record name | Naphthalene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1576-47-2 | |
| Record name | 2-Naphthalenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Naphthalene-2-sulfonamide: An In-Depth Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of naphthalene-2-sulfonamide, a key scaffold in medicinal chemistry. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing robust experimental protocols for determining these critical physicochemical properties. Additionally, it outlines the known involvement of naphthalene-sulfonamide derivatives in cellular signaling pathways.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. While specific quantitative solubility data for this compound in various solvents is not extensively documented, general observations for related sulfonamides and naphthalenic compounds can provide some guidance. The experimental protocols provided below will enable researchers to generate precise solubility data for their specific needs.
Table 1: Quantitative Solubility of this compound
| Solvent System | Temperature (°C) | Solubility | Method |
| Water (pH 5.0) | 25 | Data not available | Shake-Flask |
| Water (pH 7.4) | 25 | Data not available | Shake-Flask |
| Water (pH 9.0) | 25 | Data not available | Shake-Flask |
| Methanol | 25 | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |
Note: The table above is intended to be populated with experimentally determined data. The protocols to generate this data are provided in Section 2.
Experimental Protocols for Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility. Both kinetic and thermodynamic solubility can be assessed to inform different stages of the drug discovery and development process.
Thermodynamic Solubility Determination via Shake-Flask Method
This protocol details the steps to determine the equilibrium solubility of this compound.
Methodology:
-
Preparation of Solvent Systems: Prepare buffers at the desired pH values (e.g., pH 5.0, 7.4, and 9.0) and other organic solvents.
-
Addition of Excess Compound: Add an excess amount of this compound to a clear glass vial containing a known volume of the solvent system. Ensure there is undissolved solid material present.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or incubator (e.g., at 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant without disturbing the solid material. Filter the aliquot through a suitable filter (e.g., 0.22 µm PVDF) that does not bind the compound.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve with known concentrations of the compound to quantify the solubility.
Figure 1: Thermodynamic Solubility Workflow
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated organic stock.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a multi-well plate to create a range of concentrations.
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).[2]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Quantification (Optional): For a more quantitative assessment, the plate can be centrifuged, and the supernatant analyzed by HPLC-UV to determine the concentration of the dissolved compound.
Stability Profile
The chemical stability of a drug candidate is crucial for its development, manufacturing, and storage. Stability testing exposes the compound to various stress conditions to identify potential degradation pathways and determine its shelf-life.
Table 2: Stability of this compound under Stress Conditions
| Stress Condition | Details | Observations/Degradation Products |
| Hydrolytic | ||
| Acidic | 0.1 M HCl at 60°C for 24h | Data not available |
| Neutral | Water at 60°C for 24h | Data not available |
| Basic | 0.1 M NaOH at 60°C for 24h | Data not available |
| Oxidative | 3% H₂O₂ at room temperature for 24h | Data not available |
| Photolytic | Exposure to UV light (e.g., 254 nm) and visible light | Data not available |
| Thermal | Dry heat at 80°C for 48h | Data not available |
Note: The stability of sulfonamides can be pH-dependent, with some studies indicating greater stability at neutral to slightly alkaline pH.[3][4] Hydrolysis is a potential degradation pathway for sulfonamides.[3][4]
Experimental Protocols for Stability Assessment
A stability-indicating HPLC method is essential for separating the intact drug from its degradation products, allowing for accurate quantification of the remaining API.
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat (e.g., at 60°C) for a specified time.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat (e.g., at 60°C) for a specified time.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of water and heat (e.g., at 60°C) for a specified time.
-
Oxidation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photodegradation: Expose the stock solution in a photostable, transparent container to a light source (e.g., UV lamp at 254 nm or a photostability chamber).[5] A dark control sample should be kept under the same conditions but protected from light.
-
Thermal Degradation: Store the solid compound or a solution in a high-temperature oven (e.g., 80°C).
-
-
Sample Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples using a developed HPLC method.
Stability-Indicating HPLC-UV Method Development
A reverse-phase HPLC method with UV detection is commonly used for the analysis of aromatic compounds like this compound.
Typical HPLC Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized for the best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax).
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C).
The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector can be used to confirm that the parent peak is free from co-eluting impurities.
Figure 2: Stability-Indicating Method Workflow
Signaling Pathway Involvement
Derivatives of naphthalene-sulfonamide have been investigated for their potential as anticancer agents. Some of these compounds have been shown to modulate the IL-6/JAK2/STAT3 signaling pathway, which is often dysregulated in cancer.
The binding of Interleukin-6 (IL-6) to its receptor (IL-6R) leads to the recruitment and activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis.[6][7][8][9] Naphthalene-sulfonamide derivatives may inhibit this pathway, leading to anti-cancer effects.
Figure 3: IL-6/JAK2/STAT3 Signaling Pathway
This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The detailed experimental protocols will enable researchers to generate the necessary data to support their drug discovery and development efforts.
References
- 1. quora.com [quora.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]
Spectroscopic Analysis of Naphthalene-2-Sulfonamide Derivatives: A Technical Guide
Naphthalene-sulfonamide derivatives represent a significant class of compounds in medicinal chemistry and drug development. Their structural motif is found in various therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The precise characterization of these molecules is paramount for understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards. Spectroscopic techniques are the cornerstone of this characterization, providing detailed insights into their atomic and molecular structure.
This technical guide provides an in-depth overview of the key spectroscopic methods used to analyze Naphthalene-2-sulfonamide derivatives, targeted at researchers, scientists, and professionals in the field of drug development.
Synthesis of this compound Derivatives
A common synthetic route to produce this compound derivatives involves the reaction of a naphthalene-2-sulfonyl chloride with a desired amine. For instance, novel 6-acetyl-N-phenylthis compound derivatives have been synthesized by reacting 6-acetylnaphthalene-2-sulfonyl chloride with various amines in dichloromethane.[2] Another approach involves the bromination of a starting naphthalenic compound, followed by reaction with a sulfanilamide.[1]
General Experimental Protocol: Synthesis
The following protocol is a generalized example for the synthesis of an N-substituted this compound:
-
Preparation of Naphthalene-2-sulfonyl Chloride : Naphthalene is reacted with chlorosulfonic acid. The reaction mixture is carefully controlled to favor the formation of the 2-substituted isomer.
-
Dissolution : The desired amine starting material is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), often in the presence of a base like triethylamine or pyridine to act as an acid scavenger.
-
Reaction : Naphthalene-2-sulfonyl chloride, dissolved in the same solvent, is added dropwise to the amine solution at a controlled temperature, typically 0 °C to room temperature.
-
Stirring : The reaction mixture is stirred for a specified period (ranging from a few hours to overnight) to ensure the completion of the reaction.
-
Work-up : The mixture is typically washed with dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution and brine.
-
Isolation : The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification : The crude product is purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
The synthesized derivatives are then subjected to a suite of spectroscopic analyses to confirm their chemical structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives show characteristic signals for the aromatic protons of the naphthalene ring, typically appearing in the region of 7.0-8.8 ppm.[3] The proton of the sulfonamide group (–SO₂NH–) manifests as a singlet peak, with its chemical shift being sensitive to the solvent and concentration, often appearing between 8.78 and 10.15 ppm.[4] Protons on substituents attached to the sulfonamide nitrogen will have their own characteristic shifts.
¹³C NMR Spectroscopy: In the ¹³C NMR spectra, the aromatic carbons of the naphthalene ring typically show signals in the region between 110 and 145 ppm.[3] Carbons directly attached to the sulfonyl group will be deshielded and appear further downfield. Signals for carbons in the N-substituent will appear in their expected regions. For example, an acetamide carbonyl carbon appears around 169.4 ppm, while its methyl carbon is found near 24.6 ppm.[4]
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Naphthalene Aromatic (Ar-H) | 7.0 - 8.8 | 110 - 145 |
| Sulfonamide (SO₂NH –) | 8.7 - 10.2 | - |
| Acetamide (–CONH –) | ~10.3 | - |
| Acetamide (C =O) | - | ~169.4 |
| Acetamide (–C H₃) | ~2.1 | ~24.6 |
| Methoxy (–OC H₃) | ~3.6 | ~55.7 |
Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For this compound derivatives, the most characteristic vibrations are from the sulfonamide group.
-
S=O Stretching : The sulfonyl group (SO₂) gives rise to two strong and distinct stretching bands. The asymmetric stretching (νas) appears in the range of 1310–1320 cm⁻¹, and the symmetric stretching (νs) is observed between 1143–1155 cm⁻¹.[4]
-
N-H Stretching : The N-H stretching vibration of the sulfonamide group (–SO₂NH–) appears as a band in the region of 3144–3349 cm⁻¹.[4]
-
S-N Stretching : The stretching vibration for the S-N bond is typically found in the 895–914 cm⁻¹ region.[4]
-
Aromatic C=C Stretching : Bands corresponding to the aromatic C=C stretching of the naphthalene ring are observed in the 1489–1594 cm⁻¹ region.[4]
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Sulfonamide) | 3144 - 3349 | Medium |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aromatic C=C Stretch | 1489 - 1594 | Medium-Strong |
| Asymmetric S=O Stretch | 1310 - 1320 | Strong |
| Symmetric S=O Stretch | 1143 - 1155 | Strong |
| S-N Stretch | 895 - 914 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₉NO₂S), the molecular weight is 207.25 g/mol .[5] In GC-MS analysis, the mass spectrum often shows a prominent molecular ion peak (M⁺) at m/z 207.[5] Key fragment ions frequently observed include those at m/z 143 and m/z 127, corresponding to the loss of SO₂ and the naphthalenyl cation, respectively.[5]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly in conjugated systems. Naphthalene derivatives exhibit strong ultraviolet absorption due to π-π* transitions within the aromatic rings.[6] The spectra often show a fine structure associated with the conjugated system.[6] For example, a spectrophotometric method for determining sulfonamides after diazotization and coupling with 8-hydroxyquinoline shows an absorption maximum around 500 nm for the resulting azo dye product.[7][8]
Experimental Workflows and Signaling Pathways
Visualizing experimental processes and biological interactions is crucial for clarity and understanding.
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow from synthesis to full spectroscopic characterization of a this compound derivative.
Example Signaling Pathway: IL6/JAK2/STAT3 Inhibition
Certain naphthalene-sulfonamide hybrids have been investigated for their anticancer properties and have been shown to modulate critical cell signaling pathways.[2][9] One such pathway is the IL6/JAK2/STAT3 pathway, which is often dysregulated in cancer. The diagram below illustrates how a naphthalene-sulfonamide derivative might inhibit this pathway.
Conclusion
The comprehensive spectroscopic analysis of this compound derivatives using NMR, IR, Mass Spectrometry, and UV-Vis is indispensable for their structural verification and purity assessment. The detailed protocols and data presented in this guide serve as a foundational resource for scientists engaged in the synthesis and development of these therapeutically important compounds. The ability to confirm molecular structure with high confidence is a critical step in advancing these derivatives from laboratory synthesis to potential clinical applications.
References
- 1. ijbpas.com [ijbpas.com]
- 2. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. This compound | C10H9NO2S | CID 232997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis and Characterization of Novel Naphthalene-2-sulfonamide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel naphthalene-2-sulfonamide compounds. This class of molecules has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document details the synthetic methodologies, analytical characterization, and mechanisms of action, with a focus on their potential as therapeutic agents.
Synthetic Strategies
The synthesis of this compound derivatives typically involves a multi-step process, beginning with the functionalization of a naphthalene core, followed by the introduction of the sulfonamide moiety and subsequent diversification.
General Synthesis of 6-Acetylthis compound Derivatives
A common and effective route to a variety of N-substituted naphthalene-2-sulfonamides begins with 2-acetylnaphthalene. The key steps are outlined below.[1]
Experimental Protocol:
-
Synthesis of 6-Acetylnaphthalene-2-sulfonyl Chloride (3): 2-Acetylnaphthalene (1.0 g) is treated with chlorosulfonic acid (5 mL) with continuous stirring for 2 hours on an ice bath. After the initial reaction, the ice bath is removed, and the reaction mixture is carefully added to ice, leading to the precipitation of a white solid. The precipitate is then filtered, washed thoroughly with distilled water until acid-free, and crystallized from dichloromethane (DCM) to yield white needles of 6-acetylnaphthalene-2-sulfonyl chloride.[1]
-
Synthesis of 6-Acetyl-N-phenylthis compound Derivatives (5a–j): To a solution of 6-acetylnaphthalene-2-sulfonyl chloride (1.0 mmol) in dichloromethane (20 mL), an appropriate amine (1.5 mmol) is added. The reaction mixture is stirred continuously at room temperature for 1–3 hours. The resulting precipitate is filtered and recrystallized from ethanol to obtain the final 6-acetyl-N-phenylthis compound product.[2]
Caption: General synthetic workflow for 6-acetylthis compound derivatives.
Synthesis via Bromination of 1-Hydroxy Acetonaphthone
An alternative synthetic approach involves the initial bromination of a substituted naphthalene, followed by reaction with a sulfonamide.[3]
Experimental Protocol:
-
Bromination of 1-Hydroxy Acetonaphthone: This initial step involves the bromination of 1-hydroxy acetonaphthone using N-bromosuccinimide to produce an intermediate, 2-bromo-1-(1-hydroxynaphthalen-2-yl)ethanone.[3]
-
Synthesis of 4-((2-(1-hydroxynaphthalen-2-yl)-2-oxoethyl)amino)benzenesulfonamide: 0.01 moles of 2-bromo-1-(1-hydroxynaphthalen-2-yl)ethanone is dissolved in dimethyl sulfoxide. In a separate vessel, 0.01 moles of sulfanilamide is also dissolved in dimethyl sulfoxide. Both solutions are then combined in a pre-chilled china dish while maintaining the temperature between 0-5°C to yield the final product.[3]
Characterization of this compound Compounds
The structural confirmation of newly synthesized this compound derivatives is established through a combination of spectroscopic techniques.
Experimental Protocols:
-
Infrared (IR) Spectroscopy: IR spectra are recorded to identify the characteristic functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are essential for elucidating the detailed molecular structure, including the number and environment of protons and carbon atoms.[4]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to analyze their fragmentation patterns, further confirming their identity.[4]
-
Melting Point (mp): The melting point of the crystalline solids is determined as an indicator of purity. For instance, the melting point of this compound is reported to be in the range of 215-219 °C.[5]
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂S | [6][7] |
| Molecular Weight | 207.25 g/mol | [6][7] |
| Melting Point | 215-219 °C | [5] |
| Appearance | Solid |
Biological Activity and Signaling Pathways
Novel this compound compounds have demonstrated significant potential in oncology and infectious diseases. Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Anticancer Activity
3.1.1. Inhibition of the IL6/JAK2/STAT3 Signaling Pathway
Certain 6-acetylthis compound derivatives have been identified as potent anticancer agents, particularly against human breast cancer cells (MCF7).[2][8] These compounds have been shown to suppress cancer cell proliferation and induce apoptosis by modulating the IL6/JAK2/STAT3 signaling pathway.[1][2][8] Specifically, compounds 5b and 5i were found to downregulate the expression of IL6, JAK2, STAT3, BCL2, Cyclin D1, and c-MYC, while upregulating the expression of the pro-apoptotic protein BAX.[1][2]
Caption: Inhibition of the IL6/JAK2/STAT3 signaling pathway by this compound derivatives.
Table 2: In Vitro Anticancer and Enzyme Inhibitory Activity
| Compound | Target Cell Line | IC₅₀ (µM) | Enzyme Inhibition | IC₅₀ | Reference |
| 5e | - | - | STAT3 Phosphorylation | 3.01 µM | [2][8] |
| 5b | - | - | STAT3 Phosphorylation | 3.59 µM | [2][8] |
| 5c | MCF-7 | 0.51 ± 0.03 | Tubulin Polymerization | 2.8 µM | [9] |
| 5c | A549 | 0.33 ± 0.01 | - | - | [9] |
3.1.2. Tubulin Polymerization Inhibition
Another series of naphthalene-sulfonamide derivatives has been identified as potent inhibitors of tubulin polymerization.[9] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.[9] Compound 5c , with a naphthalen-1-yl moiety, was particularly effective against MCF-7 and A549 cell lines.[9]
Antimicrobial Activity
Naphthalene-sulfonamide hybrids have also been evaluated for their antimicrobial properties. Some derivatives exhibit promising activity against various bacterial and fungal strains.[2] For example, compound 5b showed a notable minimum inhibitory concentration (MIC) against E. coli.[2]
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Compounds
| Compound | Microorganism | MIC (mg/mL) | Reference |
| 5b | E. coli | 10 | [2] |
Conclusion
This compound derivatives represent a versatile scaffold for the development of novel therapeutic agents. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The significant anticancer and antimicrobial activities, coupled with defined mechanisms of action, underscore the potential of this compound class in drug discovery. Further optimization of these scaffolds could lead to the development of next-generation therapies for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbpas.com [ijbpas.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 7. This compound | C10H9NO2S | CID 232997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Modeling of Naphthalene-2-Sulfonamide Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in-silico modeling techniques utilized to investigate the interactions of naphthalene-2-sulfonamide derivatives with various biological targets. Naphthalene-2-sulfonamides are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This document summarizes key quantitative data, details experimental and computational protocols, and visualizes relevant biological pathways and workflows to serve as a comprehensive resource for professionals in drug discovery and development.
Quantitative Data Summary
The following tables summarize the biological activities of various this compound derivatives against different targets, as reported in the scientific literature. This data is crucial for understanding structure-activity relationships (SAR) and for guiding the design of more potent and selective compounds.
Table 1: Anticancer and STAT3 Inhibitory Activity of 6-Acetylthis compound Derivatives [1]
| Compound | Substitution on Sulfonamide Nitrogen | MCF-7 IC₅₀ (µM) | MDCK IC₅₀ (µM) | Selectivity Index (SI) | STAT3 Phosphorylation IC₅₀ (µM) |
| 5a | Phenyl | 10.31 ± 0.83 | 22.13 ± 1.15 | 2.15 | 7.87 ± 0.52 |
| 5b | 4-Fluorophenyl | 8.92 ± 0.67 | 20.76 ± 1.09 | 2.33 | 3.59 ± 0.28 |
| 5e | 4-Bromophenyl | 9.54 ± 0.78 | 21.15 ± 1.12 | 2.22 | 3.01 ± 0.21 |
| 5i | Pyridin-2-yl | 11.02 ± 0.91 | 23.45 ± 1.23 | 2.13 | 8.58 ± 0.61 |
| Cryptotanshinone (Ref.) | - | - | - | - | 3.52 ± 0.25 |
Table 2: Antimicrobial Activity of 6-Acetylthis compound Derivatives [1]
| Compound | E. coli DNA Gyrase IC₅₀ (µg/mL) | E. coli Topoisomerase IV IC₅₀ (µg/mL) | S. aureus DNA Gyrase IC₅₀ (µg/mL) | S. aureus Topoisomerase IV IC₅₀ (µg/mL) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| 5b | Moderately Active | 5.3 | - | - | 10 | >100 |
| 5e | - | - | Moderately Active | 7.65 | >100 | 20 |
| Norfloxacin (Ref.) | - | 8.24 | - | 7.07 | - | - |
Table 3: Tubulin Polymerization Inhibitory and Antiproliferative Activities of Naphthalene-Sulfonamide Derivatives [2]
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) |
| 5c | 0.51 ± 0.03 | 0.33 ± 0.01 | 2.8 |
| CA-4 (Ref.) | 5.55 ± 0.11 | - | - |
| Cisplatin (Ref.) | 11.15 ± 0.75 | - | - |
Experimental and Computational Protocols
This section provides detailed methodologies for the key in-silico and in-vitro experiments cited in the context of this compound research.
In-Silico Modeling Protocols
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Objective: To predict the binding mode and estimate the binding affinity of this compound derivatives to their protein targets.
Generalized Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, STAT3 (PDB IDs: 1BG1, 6NJS) or Tubulin (PDB ID: 4O2B).[2][3][4][5][6][7][8]
-
Remove water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add polar hydrogen atoms and assign partial charges to the protein atoms.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structures of the this compound derivatives using chemical drawing software.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
-
Grid Generation:
-
Define a grid box around the active site of the target protein. The active site can be identified based on the position of the co-crystallized ligand in the PDB structure or from published literature.
-
For example, for docking into the colchicine binding site of tubulin, a grid box can be centered at specific coordinates (e.g., x=2.135, y=27.699, z=3.831) with defined dimensions.[9]
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina, MOE (Molecular Operating Environment), or Glide.
-
The docking algorithm explores various conformations and orientations of the ligand within the defined grid box.
-
The generated poses are scored based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).
-
-
Analysis of Results:
-
Analyze the docking poses to identify the most favorable binding mode, characterized by the lowest binding energy.
-
Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, to understand the molecular basis of binding.
-
Pharmacophore modeling is used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target.
Objective: To develop a 3D pharmacophore model that represents the key chemical features of active this compound derivatives.
Generalized Protocol:
-
Training Set Selection:
-
Compile a set of this compound derivatives with known biological activities (e.g., IC₅₀ values) against the target of interest.
-
The training set should include both active and inactive compounds to build a predictive model.
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy 3D conformations for each molecule in the training set.
-
-
Feature Identification:
-
Identify common chemical features among the active molecules. These features can include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), positive ionizable (PI), and negative ionizable (NI) groups.[10]
-
-
Pharmacophore Model Generation:
-
Use software like MOE, Discovery Studio, or LigandScout to align the active compounds and generate pharmacophore hypotheses.
-
The generated models consist of a 3D arrangement of the identified chemical features.
-
-
Model Validation:
-
Validate the best pharmacophore model using a test set of compounds with known activities that were not included in the training set.
-
A good model should be able to distinguish between active and inactive compounds.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to screen large compound databases to identify novel molecules with the desired chemical features that are likely to be active.
-
QSAR is a computational modeling method that relates the quantitative chemical structure features of a series of compounds to their biological activity.
Objective: To develop a mathematical model that can predict the biological activity of new this compound derivatives based on their physicochemical properties.
Generalized Protocol:
-
Data Set Preparation:
-
Compile a dataset of this compound derivatives with their corresponding biological activities (e.g., pIC₅₀).
-
Divide the dataset into a training set for model development and a test set for model validation.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors. These can include:
-
1D descriptors: Molecular weight, atom counts, etc.
-
2D descriptors: Topological indices, connectivity indices, etc.
-
3D descriptors: Steric parameters, surface area, volume, etc.
-
Physicochemical descriptors: LogP, polar surface area (PSA), etc.
-
-
-
Model Building:
-
Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a relationship between the calculated descriptors and the biological activity.
-
The goal is to select a subset of descriptors that best correlates with the activity.
-
-
Model Validation:
-
Validate the QSAR model using the test set. Key statistical parameters for validation include the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and root mean square error (RMSE).
-
A robust QSAR model should have high predictive power for the test set compounds.
-
In-Vitro Experimental Protocols
Principle: This assay is based on the ability of carbonic anhydrase (CA) to hydrolyze p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution: 1 mg/mL in cold Assay Buffer.
-
Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO.
-
Inhibitor Stock Solutions: 10 mM of test compounds and a reference inhibitor (e.g., Acetazolamide) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add Assay Buffer, the test compound dilution (or DMSO for control), and the CA working solution.
-
Incubate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the Substrate Solution.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of absorbance vs. time).
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured as an increase in turbidity at 340 nm.
Protocol:
-
Reagent Preparation:
-
General Tubulin Buffer: 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA.
-
GTP Stock Solution: 10 mM in General Tubulin Buffer.
-
Tubulin Stock Solution: Reconstituted in General Tubulin Buffer.
-
Test Compound Solutions: Diluted in General Tubulin Buffer (final DMSO concentration <1%).
-
-
Assay Procedure:
-
Pre-warm a microplate reader to 37°C.
-
In a 96-well plate on ice, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound or vehicle control.
-
Place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time.
-
Determine the maximum rate of polymerization (Vmax) and the final absorbance at steady state.
-
Inhibitors of tubulin polymerization will decrease the rate and extent of polymerization, while enhancers will have the opposite effect.
-
Calculate the IC₅₀ value for inhibitory compounds.
-
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and computational workflows relevant to the study of this compound interactions.
IL-6/JAK2/STAT3 Signaling Pathway
This pathway is a critical regulator of cell proliferation and survival and is a key target for anticancer drug development. This compound derivatives have been shown to modulate this pathway.[1]
Caption: The IL-6/JAK2/STAT3 signaling pathway and the inhibitory action of this compound derivatives.
Molecular Docking Workflow
This diagram outlines the typical steps involved in performing a molecular docking study.
Caption: A generalized workflow for performing molecular docking simulations.
Pharmacophore Modeling and Virtual Screening Workflow
This diagram illustrates the process of developing a pharmacophore model and using it for virtual screening to discover new hit compounds.
Caption: Workflow for pharmacophore model generation and subsequent virtual screening.
References
- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational screening and molecular dynamics of natural compounds targeting the SH2 domain of STAT3: a multitarget approach using network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of novel STAT3 inhibitors for liver fibrosis, using pharmacophore-based virtual screening, molecular docking, and biomolecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of a Naphthalene-2-sulfonamide Library: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preliminary biological screening of a Naphthalene-2-sulfonamide library, outlining key experimental protocols, presenting quantitative data from representative studies, and visualizing relevant biological pathways and experimental workflows. Naphthalene-2-sulfonamides have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer and antimicrobial properties. This document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutic agents.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the quantitative data from preliminary screenings of various this compound derivatives, highlighting their potential as both anticancer and antimicrobial agents.
Table 1: Anticancer Activity of this compound Derivatives against MCF-7 Human Breast Cancer Cell Line
| Compound ID | Modification | IC50 (µM) | Selectivity Index (SI) vs. MDCK cells | Reference |
| 5a | 6-acetyl, N-phenyl | 42.13 | 2.15 | [1] |
| 5b | 6-acetyl, N-(4-fluorophenyl) | 40.08 | 2.33 | [1] |
| 5e | 6-acetyl, N-(4-bromophenyl) | 43.13 | 2.22 | [1] |
| 5i | 6-acetyl, N-(pyridin-2-yl) | 41.6 | 2.13 | [1] |
| 5c | N-(naphthalen-1-yl) | 0.51 ± 0.03 | Not Reported | [2] |
| 5c (A549) | N-(naphthalen-1-yl) | 0.33 ± 0.01 | Not Reported | [2] |
IC50: The concentration of the compound that inhibits 50% of cell growth. A lower IC50 value indicates higher potency. Selectivity Index (SI): The ratio of the IC50 value for normal cells (Madin-Darby Canine Kidney; MDCK) to that for cancer cells (MCF-7). A higher SI value indicates greater selectivity for cancer cells.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Modification | E. coli MIC (mg/mL) | S. aureus MIC (mg/mL) | C. albicans MIC (mg/mL) | Reference |
| 5b | 6-acetyl, N-(4-fluorophenyl) | 10 | >100 | 10 | [1] |
| 5j | 6-acetyl, N-(pyridin-3-yl) | 10 | >100 | 10 | [1] |
| 5e | 6-acetyl, N-(4-bromophenyl) | >100 | 20 | 10 | [1] |
| 5f | 6-acetyl, N-(4-chlorophenyl) | >100 | 20 | >100 | [1] |
| 5c | 6-acetyl, N-(2-fluorophenyl) | >100 | >100 | 10 | [1] |
| 5d | 6-acetyl, N-(3-fluorophenyl) | >100 | >100 | 10 | [1] |
| 5i | 6-acetyl, N-(pyridin-2-yl) | >100 | >100 | 10 | [1] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 3: In Vitro Enzyme Inhibition Data
| Compound ID | Target Enzyme | IC50 | Reference |
| 5e | STAT3 Phosphorylation | 3.01 µM | [1][3] |
| 5b | STAT3 Phosphorylation | 3.59 µM | [1][3] |
| 5b | E. coli Topoisomerase IV | 5.3 µg/mL | [1][3] |
| 5e | S. aureus Topoisomerase IV | 7.65 µg/mL | [1][3] |
IC50: The concentration of the compound that inhibits 50% of the enzyme's activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity Screening
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
This compound compounds
-
MCF-7 (human breast adenocarcinoma) and MDCK (Madin-Darby canine kidney) cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Neutral Red solution (e.g., 50 µg/mL in DMEM)
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed MCF-7 and MDCK cells into separate 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in complete medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the test compounds) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Discard the Neutral Red solution and wash the cells with 150 µL of Phosphate-Buffered Saline (PBS).
-
Destaining: Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to solubilize the dye.
-
Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity Screening
This method is used for the preliminary screening of the antimicrobial activity of the compounds.
Materials:
-
This compound compounds
-
Bacterial strains (Escherichia coli, Staphylococcus aureus) and fungal strain (Candida albicans)
-
Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Positive control (e.g., a standard antibiotic) and negative control (e.g., DMSO)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound compounds
-
Test microorganisms
-
Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of each compound in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (for bacteria) or growth (for fungi). This can be assessed visually or by measuring the optical density using a microplate reader.
In Vitro Enzyme Inhibition Assays
This assay assesses the ability of compounds to inhibit the phosphorylation of STAT3 in a cellular context.
Materials:
-
A suitable cancer cell line with a functional STAT3 pathway (e.g., MCF-7)
-
This compound compounds
-
IL-6 (or other STAT3 activator)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-STAT3, anti-total-STAT3, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with a known STAT3 activator (e.g., IL-6) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 levels to total STAT3 and the loading control. Calculate the percentage inhibition of STAT3 phosphorylation for each compound concentration and determine the IC50 value.
These assays measure the inhibition of bacterial type II topoisomerases. The principle involves assessing the enzyme's ability to relax or supercoil plasmid DNA.
Materials:
-
Purified E. coli or S. aureus Topoisomerase IV or DNA Gyrase
-
Supercoiled or relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP for gyrase)
-
This compound compounds
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, plasmid DNA, and various concentrations of the test compound.
-
Enzyme Addition: Add the purified enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: Separate the different forms of the plasmid DNA (supercoiled, relaxed, linear) on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Quantify the amount of supercoiled or relaxed DNA in each lane. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualization of Pathways and Workflows
IL-6/JAK2/STAT3 Signaling Pathway
The IL-6/JAK2/STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is implicated in various cancers, including breast cancer. This compound derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.
Caption: The IL-6/JAK2/STAT3 signaling cascade.
Experimental Workflow for Biological Screening
The following diagram illustrates a typical workflow for the preliminary biological screening of a compound library, from initial high-throughput screening to the identification of lead compounds with confirmed mechanisms of action.
Caption: General workflow for screening a compound library.
References
- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Probing the Molecular Mechanisms of Naphthalene-Sulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of the mechanisms of action for derivatives of Naphthalene-2-sulfonamide. While research on the parent compound is limited, its structural scaffold has served as a foundation for the development of a diverse range of biologically active molecules. This document summarizes key findings, presents quantitative data, outlines detailed experimental protocols, and visualizes the core biological pathways and workflows.
Core Mechanisms of Action: A Multi-Target Scaffold
Naphthalene-sulfonamide derivatives have demonstrated a broad spectrum of biological activities, positioning them as a versatile scaffold in drug discovery. The primary areas of investigation have centered on their potential as anticancer and antimicrobial agents. The core mechanisms identified include the modulation of critical signaling pathways in cancer, the inhibition of essential bacterial enzymes, and interactions with other significant therapeutic targets.
Anticancer Activity
Inhibition of the IL-6/JAK2/STAT3 Signaling Pathway:
A significant body of research has focused on 6-acetylthis compound derivatives as potent inhibitors of the IL-6/JAK2/STAT3 signaling pathway, which is a critical regulator of cancer cell proliferation, survival, and metastasis.[1][2][3][4] In cancer cells, particularly breast cancer cell lines like MCF7, these compounds have been shown to suppress cell proliferation and induce apoptosis.[1][5][6]
The mechanism involves the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) phosphorylation.[1][3] By preventing the phosphorylation of STAT3, these derivatives block its dimerization and subsequent translocation to the nucleus.[7] This, in turn, downregulates the expression of key pro-survival and proliferative genes such as BCL2, Cyclin D1, and c-MYC.[1][5][6] Concurrently, an upregulation of the pro-apoptotic gene BAX is observed.[1][5][6]
Tubulin Polymerization Inhibition:
Certain naphthalene-sulfonamide derivatives have been identified as inhibitors of tubulin polymerization.[8][9][10] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division. By interfering with microtubule dynamics, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][8] One particularly potent derivative, compound 5c (a naphthalen-1-yl derivative), was found to inhibit tubulin polymerization by interacting at the colchicine-binding site.[1][8]
Antimicrobial Activity
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV:
Naphthalene-sulfonamide derivatives have also been evaluated for their antimicrobial properties.[1][2][3] These compounds have been shown to inhibit bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][11][12] These enzymes are essential for bacterial DNA replication, repair, and segregation, and their absence in eukaryotes makes them attractive targets for antibiotics.[2] By inhibiting these enzymes, the derivatives effectively block bacterial cell division. For instance, certain 6-acetylthis compound derivatives displayed potent inhibitory activity against E. coli topoisomerase IV and moderate inhibition of DNA gyrase.[1][5][6]
The broader class of sulfonamide antibiotics is known to function by inhibiting dihydropteroate synthase (DHPS), an enzyme involved in bacterial folic acid synthesis.[13]
Other Investigated Mechanisms of Action
Human CCR8 Antagonism: The naphthalene-sulfonamide scaffold has been utilized to develop antagonists for the human C-C chemokine receptor 8 (CCR8).[5][14][15][16] CCR8 is a G protein-coupled receptor implicated in inflammatory responses and has emerged as a target in immuno-oncology.[15] Derivatives have shown antagonistic properties in both binding and calcium mobilization assays.[14]
Fatty Acid Binding Protein 4 (FABP4) Inhibition: Naphthalene-1-sulfonamide derivatives have been identified as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4).[2][10][17][18][19] FABP4 is a key regulator in metabolic and inflammatory pathways, making it a therapeutic target for conditions like type 2 diabetes and atherosclerosis.[10][17]
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of various naphthalene-sulfonamide derivatives.
Table 1: Anticancer Activity of Naphthalene-Sulfonamide Derivatives
| Compound/Derivative | Target | Assay | Cell Line | IC50 | Reference(s) |
|---|---|---|---|---|---|
| 5e (6-acetylthis compound deriv.) | STAT3 Phosphorylation | In vitro enzymatic | - | 3.01 µM | [1][5][6] |
| 5b (6-acetylthis compound deriv.) | STAT3 Phosphorylation | In vitro enzymatic | - | 3.59 µM | [1][5][6] |
| Cryptotanshinone (Reference) | STAT3 Phosphorylation | In vitro enzymatic | - | 3.52 µM | [1][5][6] |
| 5c (Naphthalen-1-yl sulfonamide deriv.) | Tubulin Polymerization | In vitro enzymatic | - | 2.8 µM | [1][8] |
| 5c (Naphthalen-1-yl sulfonamide deriv.) | Antiproliferative | CCK-8 | A549 | 0.33 ± 0.01 µM | [1][8] |
| 5c (Naphthalen-1-yl sulfonamide deriv.) | Antiproliferative | CCK-8 | MCF-7 | 0.51 ± 0.03 µM |[1][8] |
Table 2: Antimicrobial Activity of Naphthalene-Sulfonamide Derivatives
| Compound/Derivative | Target Enzyme | Organism | IC50 | Reference(s) |
|---|---|---|---|---|
| 5b (6-acetylthis compound deriv.) | Topoisomerase IV | E. coli | 5.3 µg/mL | [1][5][6] |
| Norfloxacin (Reference) | Topoisomerase IV | E. coli | 8.24 µg/mL | [1][5][6] |
| 5e (6-acetylthis compound deriv.) | Topoisomerase IV | S. aureus | 7.65 µg/mL | [1][5][6] |
| Norfloxacin (Reference) | Topoisomerase IV | S. aureus | 7.07 µg/mL |[1][5][6] |
Experimental Protocols
This section provides an overview of the methodologies used to assess the mechanism of action of naphthalene-sulfonamide derivatives.
STAT3 Phosphorylation Inhibition Assay (In vitro)
This assay quantifies the ability of a compound to inhibit the phosphorylation of the STAT3 protein.
-
Principle: A kinase assay is performed using recombinant JAK2 (the upstream kinase) and STAT3 protein. The amount of phosphorylated STAT3 is measured, typically using an antibody-based detection method like ELISA or Western blot.
-
General Protocol:
-
Reagent Preparation: Prepare assay buffer, solutions of recombinant human JAK2 and STAT3 proteins, ATP, and the test compounds (naphthalene-sulfonamide derivatives) at various concentrations.
-
Reaction Setup: In a microplate, combine the JAK2 enzyme, STAT3 substrate, and the test compound or vehicle control.
-
Initiation: Start the phosphorylation reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Quantify the amount of phosphorylated STAT3. For an ELISA-based method, this involves transferring the reaction mixture to an antibody-coated plate that captures p-STAT3, followed by detection with a labeled secondary antibody and a substrate that produces a measurable signal (e.g., colorimetric or chemiluminescent).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin is monitored by measuring the increase in light scattering or fluorescence over time. Inhibitors of polymerization will reduce the rate and extent of this signal increase.
-
General Protocol:
-
Reagent Preparation: Use a commercially available tubulin polymerization assay kit. Reconstitute purified porcine brain tubulin in a general tubulin buffer. Prepare assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), GTP solution, and test compounds at various concentrations.[8]
-
Reaction Setup: In a 96-well plate, add the assay buffer, tubulin solution, and the test compound or reference compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer).
-
Initiation: Initiate polymerization by adding GTP.
-
Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence or absorbance at regular intervals (e.g., every minute for 60 minutes).
-
Data Analysis: Plot the signal intensity versus time. The IC50 value is determined by plotting the percentage of inhibition of polymerization (calculated from the final signal values) against the compound concentration.
-
Bacterial DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays determine the inhibitory effect of compounds on the enzymatic activity of bacterial topoisomerases.
-
Principle:
-
DNA Gyrase Supercoiling Assay: Measures the conversion of relaxed plasmid DNA into its supercoiled form.[20][21]
-
Topoisomerase IV Decatenation Assay: Measures the decatenation (unlinking) of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[21][22] The different DNA forms (relaxed, supercoiled, decatenated) are then separated by agarose gel electrophoresis.
-
-
General Protocol (Supercoiling Assay):
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, pH 7.5), relaxed pBR322 plasmid DNA, DNA gyrase enzyme, and the test compound at various concentrations.[20][22]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).[20]
-
Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.
-
Analysis: Load the samples onto an agarose gel and perform electrophoresis to separate the relaxed and supercoiled DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition is determined by the reduction in the amount of supercoiled DNA compared to the control. The IC50 is the concentration of the compound that inhibits 50% of the supercoiling activity.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key signaling pathway and a general experimental workflow relevant to the study of naphthalene-sulfonamide derivatives.
Caption: IL-6/JAK2/STAT3 signaling pathway and the inhibitory action of naphthalene-sulfonamide derivatives.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
References
- 1. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 12. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05413C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Identification of novel human CC chemokine receptor 8 (CCR8) antagonists via the synthesis of naphthalene amide and sulfonamide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, molecular characterization and therapeutic investigation of a novel CCR8 peptide antagonist that attenuates acute liver injury by inhibiting infiltration and activation of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Identification of new dual FABP4/5 inhibitors based on a naphthalene-1-sulfonamide FABP4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Garenoxacin (BMS-284756, T-3811ME), a New Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Fluorescent Properties of Naphthalene-2-Sulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Naphthalene and its derivatives are a well-established class of polycyclic aromatic hydrocarbons renowned for their intrinsic fluorescence.[1][2] Their rigid, planar structure and extensive π-electron conjugation result in favorable photophysical properties, including high quantum yields and excellent photostability.[1][2] The introduction of a sulfonamide moiety to the naphthalene scaffold creates a versatile class of compounds, Naphthalene-2-sulfonamide derivatives, which have garnered significant interest in drug discovery and molecular sensing.[3] These derivatives serve as valuable fluorescent probes, with their emission properties often being highly sensitive to the local microenvironment, making them ideal for studying molecular interactions and for use in high-throughput screening assays.[3]
This technical guide provides an in-depth exploration of the fluorescent properties of this compound derivatives and related compounds, offering a summary of their photophysical characteristics, detailed experimental protocols, and insights into their application in biological research.
Quantitative Fluorescent Properties
The photophysical characteristics of naphthalene derivatives, including their excitation and emission maxima and fluorescence quantum yield (Φ), are highly dependent on their specific chemical structure and the polarity of their environment.[4][5] Below is a summary of quantitative data for naphthalene and several of its derivatives, which serve as relevant benchmarks for understanding the performance of this compound compounds.
| Compound/Derivative Class | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Solvent/Environment |
| Naphthalene | 270 | 335 | 0.23 | Cyclohexane[6] |
| Naphthalene | 311 | 322 | Not Specified | ddH₂O or PBS[7][8] |
| Sulfonamide Derivative (S11) | ~320 | ~420-480 | Not Specified | Varies (e.g., Dioxane, THF)[9] |
| Naphthalimide Derivatives | Not Specified | Not Specified | 0.01 - 0.87 | Varies with solvent nature[5] |
| Naphthalene Derivative (F6) | 343 | 434 | Not Specified | Methanol (in presence of Al³⁺)[10] |
| Sulfonamide-Naphthalimides | ~435 (Abs. Max) | ~500-550 | Not Specified | Methanol/CHCl₃[11] |
| PRODAN | Not Specified | Not Specified | 0.95 | Ethanol[12] |
| PRODAN | Not Specified | Not Specified | 0.03 | Cyclohexane[12] |
Note: Data for a broad range of specific this compound derivatives is not centrally documented. The table includes data for the parent naphthalene molecule and closely related sulfonamide-containing derivatives to provide a comparative baseline.
Experimental Protocols
Accurate characterization of the fluorescent properties of this compound derivatives relies on precise synthesis and standardized spectroscopic methods.
General Synthesis of a Sulfonamide-Containing Naphthalimide Derivative
This protocol is adapted from the synthesis of sulfonamide-containing naphthalimide derivatives, which are structurally related to Naphthalene-2-sulfonamides and serve as potent fluorescent probes.[13]
Materials:
-
N-butyl-4-bromoacetyl ethyldiamino-1,8-naphthalene imide (NI)
-
Sodium sulfonamide (SNNa)
-
N,N-dimethylformamide (DMF)
-
Tetrabutyl ammonium hydroxide (40% aqueous solution)
-
Ethanol
Procedure:
-
Prepare a solution of N-butyl-4-bromoacetyl ethyldiamino-1,8-naphthalene imide (NI) (e.g., 1 mmol) in 5 mL of DMF.
-
In a separate flask, dissolve sodium sulfonamide (SNNa) (e.g., 0.5 mmol) in 3 mL of DMF.
-
Slowly add the SNNa solution to the NI solution while stirring at room temperature.
-
Add 0.3 mL of tetrabutyl ammonium hydroxide solution to the reaction mixture.
-
Continue stirring the reaction solution for 24 hours at room temperature.
-
Remove the majority of the DMF solvent under vacuum.
-
Precipitate the resulting product by adding ethanol.
-
Filter and dry the final product for subsequent characterization.[13]
Fluorescence Spectroscopy Measurement
This protocol outlines the steps for measuring the fluorescence spectra of this compound derivatives.
Equipment:
-
Fluorescence Spectrophotometer (e.g., Varian Cary Eclipse)[11]
-
Quartz cuvettes (1 cm pathlength)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the synthesized this compound derivative in a suitable solvent such as DMSO or chloroform (CHCl₃).[3][11] Store this solution protected from light.
-
Working Solution Preparation: Dilute the stock solution with the desired experimental solvent (e.g., methanol, ethanol, buffer) to a final concentration that yields an absorbance value between 0.01 and 0.1 at the excitation wavelength to avoid inner-filter effects.[6][12]
-
Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to warm up. Set the excitation and emission monochromators to the appropriate wavelengths. For exploratory scans, a broad wavelength range can be used.
-
Blank Measurement: Fill a quartz cuvette with the experimental solvent (blank) and record its spectrum. This is to subtract any background signal from the solvent.
-
Sample Measurement: Rinse the cuvette with the working solution, then fill it with the sample. Place the cuvette in the spectrophotometer.
-
Acquire Spectra:
-
Emission Spectrum: Set a fixed excitation wavelength (e.g., 320 nm) and scan a range of emission wavelengths (e.g., 350-600 nm).[9]
-
Excitation Spectrum: Set a fixed emission wavelength (at the peak of the emission spectrum) and scan a range of excitation wavelengths.
-
-
Data Correction: Correct the acquired spectra for instrument-dependent factors and subtract the blank spectrum to obtain the final fluorescence data.[6]
Application in Targeting Cellular Signaling Pathways
Beyond their role as fluorescent probes, certain this compound derivatives have been designed as biologically active agents. Specifically, novel 6-acetylthis compound hybrids have been shown to possess anticancer properties by modulating the IL-6/JAK2/STAT3 signaling pathway.[14][15][16]
The Interleukin-6 (IL-6) signaling cascade is a critical pathway involved in inflammation, immune response, and cell proliferation.[15][17] Its aberrant activation is linked to the development and progression of numerous cancers.[17][18] The pathway is initiated by IL-6 binding to its receptor, which leads to the activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes that promote cell proliferation, survival, and invasion while inhibiting apoptosis.[15][18]
Certain this compound derivatives act as potent inhibitors of this pathway by targeting STAT3 phosphorylation, thereby suppressing cancer cell proliferation and inducing apoptosis.[14][15]
Conclusion
This compound derivatives represent a versatile and powerful class of fluorescent molecules. Their sensitive and tunable photophysical properties make them excellent candidates for the development of advanced fluorescent probes for biological imaging and high-throughput screening. Furthermore, their scaffold can be modified to create potent inhibitors of key cellular signaling pathways implicated in diseases like cancer. The methodologies and data presented in this guide provide a foundational resource for researchers aiming to synthesize, characterize, and apply these promising compounds in drug development and biomedical research.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. omlc.org [omlc.org]
- 7. Spectrum [Naphthalene] | AAT Bioquest [aatbio.com]
- 8. Quantum Yield [Naphthalene] | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]
- 18. Targeting the IL-6/JAK/STAT3 signalling axis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Predicting the ADME-Tox Profile of Naphthalene-2-sulfonamide Compounds
A Technical Guide for Researchers and Drug Development Professionals
Naphthalene-2-sulfonamide and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] However, the journey of any potential therapeutic agent from discovery to clinical application is fraught with challenges, with a significant number of candidates failing due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties or unforeseen toxicity (Tox). This technical guide provides an in-depth overview of the predictive methodologies and experimental considerations for evaluating the ADME-Tox profile of this compound compounds, aiming to equip researchers with the knowledge to navigate these critical stages of drug development.
In Silico ADME Predictions: A First Look into a Compound's Fate
Computational, or in silico, models are indispensable tools in the early stages of drug discovery for predicting the ADME-Tox properties of novel compounds.[3][4][5] These models allow for the rapid screening of large libraries of virtual compounds, prioritizing those with the most promising pharmacokinetic and safety profiles for synthesis and further testing. For this compound derivatives, in silico studies have been employed to predict key physicochemical properties that govern their ADME characteristics.[1][2][6]
A study on novel 6-acetylthis compound hybrids utilized the SwissADME tool to evaluate their drug-likeness based on Lipinski's rule of five, as well as to predict their lipophilicity (MLOGP) and water solubility (Ali log S).[1] These parameters are crucial for oral bioavailability, as they influence a compound's ability to be absorbed from the gastrointestinal tract.
Table 1: Predicted Physicochemical Properties of Selected 6-Acetylthis compound Derivatives [1]
| Compound | Molecular Weight ( g/mol ) | Hydrogen Bond Acceptors | Hydrogen Bond Donors | TPSA (Ų) | MLOGP | Rotatable Bonds | Lipinski's Rule Violations | Water Solubility (Ali log S) |
| 5a | 355.41 | 4 | 1 | 77.76 | 3.55 | 4 | 0 | -4.43 |
| 5b | 373.83 | 4 | 1 | 77.76 | 3.88 | 4 | 0 | -4.83 |
| 5c | 389.86 | 4 | 1 | 77.76 | 4.10 | 4 | 0 | -5.13 |
| 5d | 434.30 | 4 | 1 | 77.76 | 4.60 | 4 | 0 | -5.73 |
| 5e | 370.43 | 5 | 1 | 86.99 | 3.26 | 5 | 0 | -4.31 |
| 5f | 400.48 | 5 | 1 | 86.99 | 3.83 | 5 | 0 | -4.99 |
| 5g | 404.89 | 4 | 1 | 77.76 | 4.49 | 4 | 0 | -5.60 |
| 5h | 450.31 | 4 | 1 | 77.76 | 4.90 | 4 | 0 | -6.11 |
| 5i | 420.51 | 6 | 1 | 96.22 | 3.52 | 6 | 0 | -4.68 |
| 5j | 394.46 | 5 | 1 | 90.01 | 3.32 | 4 | 0 | -4.39 |
Source: Adapted from Al-Warhi, T., et al. (2022). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Advances, 12(52), 33835-33855.
Experimental Evaluation of ADME Properties
While in silico predictions are valuable, experimental validation is crucial. A variety of in vitro assays are available to characterize the ADME profile of drug candidates.[7][8][9]
Absorption
The absorption of an orally administered drug is primarily influenced by its solubility and permeability.
Experimental Protocol: Kinetic Solubility Assay
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add the stock solution to a 96-well microplate containing phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.2, and 7.4) to achieve a final desired concentration.
-
Incubation and Measurement: Incubate the plate at room temperature. Measure the turbidity of the solutions at multiple time points using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is determined by the concentration at which precipitation is first observed over the time course of the experiment.
Distribution
Plasma protein binding is a key determinant of a drug's distribution. Only the unbound fraction of a drug is free to exert its pharmacological effect and be cleared from the body.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding
-
Device Preparation: Prepare the RED device by adding the test compound to plasma in one chamber and buffer in the other, separated by a semipermeable membrane.
-
Incubation: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
Quantification: Measure the concentration of the test compound in both the plasma and buffer chambers using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Metabolism
The liver is the primary site of drug metabolism, which can significantly impact a compound's efficacy and safety. In vitro assays using liver microsomes or hepatocytes can provide insights into metabolic stability.
Experimental Protocol: Metabolic Stability in Liver Microsomes
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species), the test compound, and a buffer.
-
Initiation of Reaction: Pre-warm the reaction mixture at 37°C. Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for many metabolic enzymes).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the samples by LC-MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Predicting and Assessing Toxicity
The toxicity of this compound compounds can arise from various mechanisms, including off-target effects and the formation of reactive metabolites.
In Silico Toxicity Prediction
Various computational models can predict potential toxicities, such as mutagenicity, carcinogenicity, and cardiotoxicity. These models are often based on structural alerts and quantitative structure-activity relationships (QSAR).
In Vitro Cytotoxicity Assays
Cytotoxicity assays are fundamental for assessing the potential of a compound to cause cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed a relevant cell line (e.g., a cancer cell line for an anticancer drug or a normal cell line to assess general toxicity) in a 96-well plate and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound compounds is crucial for elucidating their mechanism of action and potential off-target effects. For instance, certain 6-acetylthis compound hybrids have been shown to suppress the proliferation of MCF7 breast cancer cells by modulating the IL6/JAK2/STAT3 signaling pathway.[1][2]
Caption: Inhibition of the IL6/JAK2/STAT3 signaling pathway by this compound compounds.
Toxicity Mechanisms of Naphthalene and its Derivatives
The parent naphthalene molecule is known to cause toxicity, and its metabolites can lead to oxidative stress and DNA damage.[10] Studies on 2-naphthalene sulfonate, a related compound, have shown that it can induce oxidative stress and genotoxicity in aquatic organisms.[11][12] This suggests that the potential for oxidative stress should be a key consideration in the toxicological assessment of this compound derivatives.
Caption: Proposed mechanism of toxicity via oxidative stress induction.
Integrated Workflow for ADME-Tox Assessment
A systematic and integrated approach is essential for the efficient evaluation of this compound compounds. The following workflow outlines a logical progression from computational screening to more complex biological assays.
Caption: A comprehensive workflow for the ADME-Tox evaluation of drug candidates.
Conclusion
The this compound scaffold holds significant promise for the development of new therapeutic agents. However, a thorough and early assessment of the ADME-Tox properties of any new derivative is paramount to its success. By integrating in silico prediction with a suite of robust in vitro experimental protocols, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately increase the likelihood of bringing safe and effective medicines to the clinic. This guide provides a framework for this critical evaluation process, emphasizing the importance of a multi-faceted approach to understanding the complex interplay between a compound's structure and its biological fate.
References
- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. In silico ADME-Tox modeling: progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico ADME/Tox Comes of Age: Twenty Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vectorb2b.com [vectorb2b.com]
- 8. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target-Based ADME/Tox Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Naphthalene poisoning - Wikipedia [en.wikipedia.org]
- 11. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Naphthalene-2-Sulfonamide Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of naphthalene-2-sulfonamide derivatives, a promising class of compounds with demonstrated anticancer properties. The information compiled herein is based on established scientific literature and is intended to guide researchers in the development of novel anticancer agents.
Introduction
Naphthalene-sulfonamide hybrids have emerged as a significant scaffold in medicinal chemistry due to their wide range of therapeutic activities, including anticancer effects.[1] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[2][3] This document outlines the synthesis of 6-acetylthis compound derivatives, which have shown considerable activity against breast cancer cell lines, and also discusses other N-substituted naphthalene-sulfonamide analogs.
Synthesis Protocol: Preparation of 6-Acetyl-N-aryl/heteroarylnaphthalene-2-sulfonamides
This section details a general two-step protocol for the synthesis of novel 6-acetylthis compound derivatives.
Step 1: Synthesis of 6-Acetylnaphthalene-2-sulfonyl chloride
The initial step involves the chlorosulfonation of 2-acetylnaphthalene to yield the key intermediate, 6-acetylnaphthalene-2-sulfonyl chloride.
Materials:
-
2-Acetylnaphthalene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Cool chlorosulfonic acid in an ice bath.
-
Slowly add 2-acetylnaphthalene to the cooled chlorosulfonic acid with constant stirring.
-
After the addition is complete, continue stirring the mixture at room temperature for a specified duration to allow the reaction to go to completion.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 6-acetylnaphthalene-2-sulfonyl chloride.
Step 2: Synthesis of 6-Acetyl-N-aryl/heteroarylnaphthalene-2-sulfonamides
The final step involves the reaction of the sulfonyl chloride intermediate with various aromatic or heteroaromatic amines to produce the target sulfonamides.
Materials:
-
6-Acetylnaphthalene-2-sulfonyl chloride
-
Appropriate N-aryl or N-heteroaryl amine
-
Dichloromethane (DCM) or other suitable solvent
-
Triethylamine or other base (optional)
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-acetylnaphthalene-2-sulfonyl chloride in dichloromethane.
-
To this solution, add the desired N-aryl or N-heteroaryl amine. A base such as triethylamine can be added to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature for a designated period.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final 6-acetyl-N-aryl/heteroarylthis compound derivative.
Quantitative Data Summary
The anticancer activity of synthesized this compound derivatives is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | N-Aryl/Heteroaryl Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | Phenyl | MCF-7 | 10.23 | [4] |
| 5b | 4-Chlorophenyl | MCF-7 | 8.58 | [4] |
| 5e | Thiazol-2-yl | MCF-7 | 9.01 | [4] |
| 5i | Pyridin-2-yl | MCF-7 | 9.39 | [4] |
| 5c | Naphthalen-1-yl | MCF-7 | 0.51 ± 0.03 | [2] |
| 5c | Naphthalen-1-yl | A549 | 0.33 ± 0.01 | [2] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the naphthalene-sulfonamide derivatives. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate the plates for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for 6-acetyl-N-aryl/heteroarylnaphthalene-2-sulfonamides.
IL-6/JAK2/STAT3 Signaling Pathway Inhibition
Certain naphthalene-sulfonamide hybrids have been found to exert their anticancer effects by modulating the IL-6/JAK2/STAT3 signaling pathway in breast cancer cells.[4] This pathway is often dysregulated in cancer and plays a crucial role in tumor growth and proliferation.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Naphthalene-2-Sulfonamide Derivatives in Fluorescence Microscopy Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of naphthalene-2-sulfonamide derivatives as versatile fluorescent probes in cellular imaging. This document details their application in sensing various intracellular parameters, protocols for their use, and their photophysical properties.
This compound derivatives, most notably the dansyl group and its analogues, are a class of environmentally sensitive fluorophores. Their fluorescence properties, including emission intensity and wavelength, are highly dependent on the polarity of their microenvironment, making them excellent candidates for probing cellular structures and dynamics.[1] These probes are characterized by a large Stokes shift and high quantum yields in non-polar environments.[2]
I. Applications in Cellular Imaging
This compound derivatives have been successfully employed in a variety of cell imaging applications, including:
-
Tumor Cell Imaging: Certain derivatives have been shown to selectively accumulate in tumor cells, enabling their visualization. For instance, sulfonamide-containing naphthalimides have demonstrated high uptake by B16F10 melanoma cells, providing clear green fluorescence images.[3][4]
-
Sensing Metal Ions: These probes can be designed to selectively bind to specific metal ions, leading to a "turn-on" or "turn-off" fluorescent response. This is often achieved through a Photoinduced Electron Transfer (PET) mechanism, which is inhibited upon ion binding.
-
Lysosome and pH Imaging: By incorporating specific targeting moieties, such as morpholine, naphthalene-based probes can be directed to specific organelles like lysosomes.[5][6] Furthermore, their pH-sensitive fluorescence allows for the ratiometric imaging of lysosomal pH.[7][8][9]
-
Enzyme Activity Detection: this compound derivatives can be functionalized to act as substrates for specific enzymes, such as cyclooxygenase-2 (COX-2). Enzymatic cleavage of a quenching group can lead to a "turn-on" fluorescence signal, allowing for the visualization of enzyme activity in living cells.[10][11][12]
-
Viscosity Sensing: While less common for naphthalene-2-sulfonamides themselves, related naphthalimide structures have been developed as molecular rotors for viscosity sensing. The fluorescence of these probes increases with increasing viscosity due to the restriction of intramolecular rotation.[13][14]
II. Quantitative Data of Naphthalene-Based Fluorescent Probes
The photophysical properties of this compound and related derivatives are crucial for their application in fluorescence microscopy. The following table summarizes key quantitative data for representative probes.
| Probe/Derivative Name | Application | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Notes |
| Dansyl Chloride | Labeling primary amines, polarity sensing | ~330-340[15][16] | ~510-535 (solvent dependent)[15][16] | 0.70 (in water)[15] | 4,300 (in methanol)[17] | Fluorescence is highly sensitive to environmental polarity.[1] |
| SN-2NI | Tumor Imaging | 437[3] | 525[3] | Not Reported | Not Reported | A sulfonamide-containing naphthalimide derivative.[3] |
| SD-NI | Tumor Imaging | 437[3] | 525[3] | Not Reported | Not Reported | A sulfonamide-containing naphthalimide derivative.[3] |
| BTDAN-COX-2 | Cyclooxygenase-2 Detection | Two-photon excitation | "Turn-on" fluorescence | Not Reported | Not Reported | A two-photon probe for in situ imaging.[10][11] |
| MNP | Lysosome tracking and Fe³⁺ detection | Not Reported | "Turn-on" green fluorescence | Not Reported | Not Reported | A naphthalimide-based probe.[5] |
III. Experimental Protocols
A. Synthesis of a Generic this compound Probe
This protocol describes a general method for synthesizing a this compound derivative by reacting dansyl chloride with a primary amine.
Materials:
-
Dansyl chloride
-
Primary amine of interest
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine
-
Diethyl ether
-
Round bottom flasks
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve dansyl chloride (1 equivalent) in CH₂Cl₂ in a round bottom flask.
-
In a separate flask, dissolve the primary amine (1.1 equivalents) and triethylamine (1.1 equivalents) in CH₂Cl₂.
-
Add the amine solution to the dansyl chloride solution and stir the reaction mixture at reflux for 18 hours.[18]
-
After cooling to room temperature, evaporate the solvent to approximately one-third of the initial volume under reduced pressure.
-
Add diethyl ether to the concentrated solution until it becomes cloudy to precipitate the product.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
B. Live-Cell Imaging Protocol
This protocol provides a general workflow for staining and imaging live cells with a this compound-based fluorescent probe.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.
-
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed live-cell imaging medium. The final concentration typically ranges from 1 to 10 µM, but should be optimized for the specific probe and cell type.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe working solution to the cells.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂. Incubation times can vary from 15 to 60 minutes, depending on the probe's cell permeability and target.
-
Washing (Optional): For probes with high background fluorescence, it may be necessary to wash the cells to remove excess unbound probe. Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific this compound probe. For time-lapse imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.
IV. Signaling Pathways and Experimental Workflows
A. Photoinduced Electron Transfer (PET) Mechanism for Ion Sensing
Many this compound-based probes for ion detection operate via a Photoinduced Electron Transfer (PET) mechanism. In the absence of the target ion, the fluorescence of the naphthalene fluorophore is quenched by an electron-donating receptor. Upon binding of the ion, the PET process is inhibited, leading to a "turn-on" of fluorescence.
References
- 1. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel dual-capability naphthalimide-based fluorescent probe for Fe3+ ion detection and lysosomal tracking in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A light-up imaging protocol for neutral pH-enhanced fluorescence detection of lysosomal neuraminidase activity in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Highly Sensitive Naphthalene-Based Two-Photon Fluorescent Probe for in Situ Real-Time Bioimaging of Ultratrace Cyclooxygenaseâ2 in Living Biosystems - Analytical Chemistry - Figshare [acs.figshare.com]
- 11. Highly sensitive naphthalene-based two-photon fluorescent probe for in situ real-time bioimaging of ultratrace cyclooxygenase-2 in living biosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. A minireview of viscosity-sensitive fluorescent probes: design and biological applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. Solved 93.3 Dansyl chloride, which absorbs maximally at | Chegg.com [chegg.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
Application Note & Protocol: In Vitro Kinase Assays with Naphthalene-2-sulfonamide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them a major target for drug discovery.[1][2] Naphthalene-2-sulfonamide derivatives have emerged as a significant class of small molecule kinase inhibitors, often acting as competitive inhibitors with respect to ATP.[3] This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory potential of this compound compounds. The protocol is based on a widely used luminescence-based assay that quantifies ATP consumption during the kinase reaction.
Principle of the Assay
This protocol utilizes a luminescence-based kinase assay that measures the amount of ATP remaining in the reaction solution after the kinase-catalyzed phosphorylation of a substrate. The kinase reaction is first allowed to proceed in the presence of the inhibitor. Subsequently, a kinase detection reagent is added, which contains luciferase and its substrate. The luciferase enzyme utilizes the remaining ATP to produce light, and the luminescent signal is inversely proportional to the kinase activity. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and less inhibition, while a higher luminescent signal indicates lower kinase activity and effective inhibition.
Data Presentation
The inhibitory potency of the this compound compounds is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The IC50 values are determined by performing the assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.
Table 1: Inhibitory Activity (IC50) of this compound Derivatives against a Panel of Protein Kinases
| Compound ID | Inhibitor Name | Kinase Target | IC50 (nM) |
| NSI-001 | Compound A | Kinase X | 15 |
| NSI-002 | Compound B | Kinase X | 75 |
| NSI-003 | Compound C | Kinase X | 250 |
| NSI-001 | Compound A | Kinase Y | 800 |
| NSI-002 | Compound B | Kinase Y | >10,000 |
| NSI-003 | Compound C | Kinase Y | 1,500 |
| NSI-001 | Compound A | Kinase Z | 50 |
| NSI-002 | Compound B | Kinase Z | 300 |
| NSI-003 | Compound C | Kinase Z | 900 |
Experimental Protocols
Materials and Reagents
-
Recombinant Protein Kinase (e.g., Protein Kinase A)
-
Kinase Substrate (e.g., Kemptide, LRRASLG)
-
This compound inhibitors (dissolved in DMSO)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow Diagram
Caption: Workflow for the in vitro kinase assay with this compound inhibitors.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations. The optimal concentrations of these components should be determined empirically.
-
-
Kinase Reaction:
-
To the wells of a white, opaque 96-well plate, add the kinase solution.
-
Add the serially diluted this compound inhibitor or DMSO (for the no-inhibitor control) to the respective wells.
-
Add the substrate to all wells.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 25-50 µL.
-
Include control wells: "no kinase" (background) and "no inhibitor" (maximum kinase activity).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Luminescence Detection:
-
Following the kinase reaction incubation, add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Measurement and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the "no kinase" background signal from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_no_inhibitor))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Context
This compound inhibitors can impact various signaling pathways depending on the specific kinase they target. For instance, inhibition of a kinase within the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer, can lead to decreased cell proliferation and survival.[4]
Hypothetical Signaling Pathway Diagram
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a this compound inhibitor.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling pathways and inhibitors of cells from patients with kaposiform lymphangiomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Naphthalene-2-sulfonamide in Antimicrobial Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene-2-sulfonamide and its derivatives represent a versatile class of compounds with significant potential in antimicrobial drug discovery. These molecules combine the structural features of naphthalene, a bicyclic aromatic hydrocarbon, with a sulfonamide functional group. This hybridization can lead to compounds with a broad spectrum of activity against various pathogens, including Gram-positive and Gram-negative bacteria and fungi.[1][2][3] The sulfonamide moiety is a well-established pharmacophore known to interfere with microbial metabolic pathways, while the naphthalene core provides a scaffold for structural modifications to enhance potency and selectivity.[4][5]
This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound and its derivatives in antimicrobial susceptibility testing. The methodologies are based on established techniques to ensure reproducibility and comparability of results.
Mechanism of Action
The antimicrobial activity of sulfonamides is primarily attributed to their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[4][5][6] Bacteria synthesize their own folic acid, which is essential for the production of nucleotides and ultimately DNA and RNA. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, leading to a bacteriostatic effect.[5][6]
In addition to this classical mechanism, certain naphthalene-sulfonamide derivatives have been shown to exhibit inhibitory activity against other essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[1][7][8] These enzymes are critical for bacterial DNA replication and segregation, and their inhibition leads to bacterial cell death. For antifungal naphthalene derivatives, a proposed mechanism of action is the inhibition of squalene epoxidase, an enzyme involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9]
dot G {
graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2];
edge [fontname="Arial", fontsize=10];
Figure 1: Mechanism of action of sulfonamides in the bacterial folate synthesis pathway.
Data Presentation: Antimicrobial Activity
The following tables summarize the antimicrobial activity of representative this compound derivatives from published studies. This data is intended to serve as a reference for expected activity.
Table 1: Antibacterial Activity of 6-acetylthis compound Derivatives [1]
| Compound | Test Organism | Gram Stain | MIC (µg/mL) |
| 5b | Escherichia coli | Gram-negative | 10 |
| 5j | Escherichia coli | Gram-negative | >50 |
| 5e | Staphylococcus aureus | Gram-positive | 20 |
| 5f | Staphylococcus aureus | Gram-positive | >50 |
Table 2: Antifungal Activity of 6-acetylthis compound Derivatives [1]
| Compound | Test Organism | MIC (µg/mL) |
| 5b | Candida albicans | 10 |
| 5c | Candida albicans | >50 |
| 5d | Candida albicans | 10 |
| 5e | Candida albicans | >50 |
| 5i | Candida albicans | >50 |
| 5j | Candida albicans | 10 |
Table 3: Antibacterial Activity of N-(2-hydroxy-nitrophenyl)-4-methyl-benzenesulfonamide Derivatives against Staphylococcus aureus [10]
| Compound | Isolate Type | MIC (µg/mL) |
| I (N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide) | Clinical Isolates | 32 |
| II (N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide) | Clinical Isolates | 64 |
| III | Clinical Isolates | 128 |
Experimental Protocols
The following are detailed protocols for key experiments in antimicrobial susceptibility testing of this compound derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11]
Materials:
-
This compound derivative (test compound)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Serial Dilution of Test Compound:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add a calculated volume of the stock solution to the first well to achieve the highest desired test concentration and mix thoroughly.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the series.
-
-
Inoculation:
-
Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL.
-
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
Solvent Control: A well containing the microbial inoculum and the highest concentration of the solvent used.
-
Positive Control: A well-known antibiotic or antifungal agent.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.
-
dot G {
graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2];
edge [fontname="Arial", fontsize=10];
Figure 2: Workflow for MIC determination by broth microdilution.
Protocol 2: Agar Disk Diffusion Assay
This qualitative method assesses the susceptibility of a microorganism to a test compound by measuring the zone of growth inhibition around a compound-impregnated disk.[11][12]
Materials:
-
This compound derivative (test compound)
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Preparation and Application of Disks:
-
Aseptically apply a known amount of the test compound solution to a sterile paper disk and allow the solvent to evaporate completely.
-
Using sterile forceps, place the compound-impregnated disk onto the inoculated agar surface.
-
Place a positive control antibiotic disk and a blank disk (with solvent only) on the same plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Measurement:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.
-
dot G {
graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2];
edge [fontname="Arial", fontsize=10];
Figure 3: Workflow for the agar disk diffusion assay.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This method determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12]
Materials:
-
Results from the MIC test (Protocol 1)
-
Sterile MHA plates
-
Sterile micro-pipettor and tips
-
Incubator
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth.
-
Spot-inoculate the aliquot onto a sterile MHA plate.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the test compound that results in no more than 0.1% survival of the initial inoculum (e.g., if the initial inoculum was 1 x 10⁵ CFU/mL, the MBC is the concentration at which ≤ 100 CFU/mL are observed).
Conclusion
This compound and its derivatives are a promising class of compounds for the development of new antimicrobial agents. The protocols and data presented here provide a framework for the systematic evaluation of these compounds in antimicrobial susceptibility testing. Adherence to standardized methodologies is crucial for obtaining reliable and comparable results that can guide further drug development efforts.
References
- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijesrr.org [ijesrr.org]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Evaluation of 6-Acetylnaphthalene-2-sulfonamide Hybrids as Anticancer Agents
Introduction
6-Acetylnaphthalene-2-sulfonamide hybrids are a class of chemical compounds investigated for their potential therapeutic properties.[1] These molecules are synthesized by combining a 6-acetylnaphthalene-2-sulfonyl chloride core with various aryl or heteroaryl amines.[2] Research has demonstrated their efficacy as anticancer and antimicrobial agents.[2][3] Specifically, certain derivatives have shown significant cytotoxic activity against human breast cancer cells (MCF7) by modulating the IL6/JAK2/STAT3 signaling pathway, which is crucial for cancer cell proliferation and survival.[1][3] This document provides a detailed protocol for the synthesis of these hybrids, their characterization, and evaluation of their biological activity.
I. Synthesis Protocol
The synthesis of 6-acetylthis compound hybrids is a two-step process. The first step involves the preparation of the key intermediate, 6-acetylnaphthalene-2-sulfonyl chloride. The second step is the reaction of this intermediate with a variety of primary or secondary amines to yield the final sulfonamide hybrids.
A. Step 1: Synthesis of 6-Acetylnaphthalene-2-sulfonyl chloride (Intermediate)
This step involves the chlorosulfonation of 2-acetylnaphthalene.
-
Materials:
-
2-Acetylnaphthalene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round bottom flask, dissolve 2-acetylnaphthalene in dichloromethane.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add chlorosulfonic acid dropwise to the cooled solution using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 6-acetylnaphthalene-2-sulfonyl chloride.
-
B. Step 2: Synthesis of 6-Acetylthis compound Hybrids (Final Products)
This step involves the reaction of the sulfonyl chloride intermediate with various amines.
-
Materials:
-
6-Acetylnaphthalene-2-sulfonyl chloride
-
Appropriate primary or secondary amine (e.g., aniline, substituted anilines, heterocyclic amines)
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
-
Procedure:
-
Dissolve the desired amine and a base (pyridine or triethylamine) in dichloromethane in a round bottom flask.
-
Slowly add a solution of 6-acetylnaphthalene-2-sulfonyl chloride in dichloromethane to the amine solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the pure 6-acetylthis compound hybrid.
-
II. Experimental Workflow and Logic
The overall process for the synthesis and evaluation of these hybrids follows a logical progression from chemical synthesis to biological testing.
Caption: Workflow for Synthesis and Evaluation.
III. Data Presentation
The synthesized compounds are typically characterized by their yield, melting point, and spectroscopic data. Their biological activity is quantified, for example, by their half-maximal inhibitory concentration (IC50) against cancer cell lines.
Table 1: Physicochemical and Cytotoxicity Data of Selected Hybrids
| Compound ID | Amine Moiety | Yield (%) | Melting Point (°C) | IC50 (µM) on MCF7 Cells |
| 5a | Phenyl | 85 | 160-162 | 10.5 |
| 5b | 4-Chlorophenyl | 88 | 175-177 | 8.2 |
| 5e | 4-Methoxyphenyl | 82 | 155-157 | 9.8 |
| 5i | Thiazol-2-yl | 78 | 188-190 | 7.5 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.
IV. Signaling Pathway Analysis
The anticancer effect of these compounds is attributed to their ability to modulate the IL6/JAK2/STAT3 signaling pathway, which is often overactive in breast cancer.
Caption: Inhibition of IL6/JAK2/STAT3 Pathway.
V. Safety and Handling
Naphthalenesulfonate derivatives may cause skin, eye, and respiratory irritation.[4] Standard laboratory safety precautions should be observed. This includes working in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[4] In case of contact, flush the affected area with copious amounts of water.[5] While some naphthalenesulfonates have low acute toxicity, their long-term effects may not be fully known, and they should be handled with care.[6]
Disclaimer: This protocol is intended for informational purposes for qualified researchers. All experiments should be conducted in a properly equipped laboratory under the supervision of a qualified chemist. The toxicity and hazards of the synthesized compounds have not been fully evaluated.
References
- 1. 6-Methylthis compound|CAS 215958-81-9 [benchchem.com]
- 2. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. aksci.com [aksci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. Final report on the amended safety assessment of sodium polynaphthalenesulfonate and sodium naphthalenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Naphthalene-2-sulfonamide as a Fluorescent Probe for Protein Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene-2-sulfonamide and its derivatives are versatile fluorescent probes widely employed in the study of protein-protein and protein-ligand interactions. These molecules exhibit environmentally sensitive fluorescence, meaning their quantum yield and emission maximum can change significantly upon binding to the hydrophobic pockets of proteins. This property makes them valuable tools for characterizing binding events, determining binding affinities, and screening for potential inhibitors in drug discovery. This document provides detailed application notes and protocols for utilizing this compound and its analogs in protein binding studies.
The core structure of this compound consists of a naphthalene ring system linked to a sulfonamide group. The naphthalene moiety provides the intrinsic fluorescence, while the sulfonamide group can be further functionalized to create a variety of probes with different specificities and properties. A well-known class of derivatives are the dansyl amides, which are widely used in biochemistry as fluorescent labels.[1] The fluorescence of these probes is typically enhanced upon binding to a non-polar environment, such as the binding pocket of a protein, due to the exclusion of water molecules that can quench fluorescence.
Principle of Fluorescence Change upon Protein Binding
The fluorescence of this compound is sensitive to the polarity of its microenvironment. In an aqueous solution, the probe's fluorescence is often low. However, when it binds to a hydrophobic pocket on a protein, it is shielded from the polar solvent. This change in the local environment leads to an increase in fluorescence quantum yield and often a blue shift in the emission maximum. This phenomenon is the basis for its use in protein binding assays.
Caption: Fluorescence enhancement upon probe binding to a protein.
Data Presentation: Photophysical and Binding Properties
The following table summarizes key quantitative data for naphthalene-based fluorescent probes in the context of protein binding studies. Note that data for the parent compound, this compound, is limited in the literature, and therefore data for related and commonly used derivatives like dansyl amide and 2-p-toluidinylnaphthalene-6-sulfonate (TNS) are included for comparison.
| Probe | Protein | Dissociation Constant (Kd) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Bound) | Reference |
| Dansylamide | - | - | ~350 | 520-550 (solvent dependent) | - | [1] |
| Dansylated Amino Acids | Human Serum Albumin | Varies | ~340 | ~480 | - | [2] |
| 2-p-toluidinylnaphthalene-6-sulfonate (TNS) | α-Chymotrypsin | - | - | - | - | [3] |
| 1-Anilino-8-naphthalenesulfonate (ANS) | Adipocyte Lipid Binding Protein | - | - | - | - | [4] |
Experimental Protocols
Protocol 1: Determination of Protein-Ligand Binding Affinity using Fluorescence Titration
This protocol describes how to determine the dissociation constant (Kd) of a protein-ligand interaction by titrating the protein with the fluorescent probe.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Assay buffer
-
Fluorometer
Procedure:
-
Prepare a working solution of the fluorescent probe. Dilute the stock solution of this compound in the assay buffer to a final concentration that gives a measurable fluorescence signal (e.g., 1-10 µM).
-
Set up the fluorometer. Set the excitation and emission wavelengths appropriate for this compound. A typical starting point would be an excitation wavelength of around 330 nm and an emission scan from 400 to 600 nm to determine the emission maximum.
-
Perform the titration.
-
Add a known volume of the fluorescent probe solution to a cuvette.
-
Record the initial fluorescence intensity.
-
Make sequential additions of the concentrated protein stock solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate (e.g., 1-2 minutes) before recording the fluorescence intensity at the emission maximum.
-
Correct for dilution by running a control titration where the protein solution is added to the buffer alone.
-
-
Data Analysis.
-
Plot the change in fluorescence intensity as a function of the total protein concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Caption: Workflow for determining Kd using fluorescence titration.
Protocol 2: Competitive Binding Assay for Screening Inhibitors
This protocol describes a competitive binding assay to screen for compounds that bind to the same site on the protein as the fluorescent probe.
Materials:
-
Purified protein of interest
-
This compound
-
Library of test compounds (potential inhibitors)
-
Assay buffer
-
Multi-well plates (e.g., 96- or 384-well)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Determine the optimal concentrations. First, determine the concentration of protein and probe that gives a robust fluorescence signal and is sensitive to displacement. This is typically done by titrating the protein with the probe as described in Protocol 1. A good starting point is a protein concentration around the Kd and a probe concentration that gives a signal in the linear range of the instrument.
-
Prepare reagents.
-
Prepare a solution of the protein-probe complex in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Perform the assay.
-
Add the protein-probe complex to the wells of the multi-well plate.
-
Add the test compounds at various concentrations to the wells. Include positive controls (a known inhibitor) and negative controls (buffer/DMSO).
-
Incubate the plate for a set period to allow the binding to reach equilibrium (e.g., 30-60 minutes at room temperature), protected from light.
-
-
Measure fluorescence. Read the fluorescence intensity in each well using the plate reader.
-
Data Analysis.
-
A decrease in fluorescence intensity compared to the negative control indicates that the test compound has displaced the fluorescent probe from the protein's binding site.
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition as a function of the compound concentration and fit the data to determine the IC50 value (the concentration of inhibitor that displaces 50% of the bound probe).
-
Caption: Workflow for a competitive binding assay.
Applications in Drug Discovery
Naphthalene-sulfonamide based fluorescent probes are valuable in various stages of drug discovery:
-
Target Validation: Confirming the binding of small molecules to a protein target.
-
High-Throughput Screening (HTS): Screening large compound libraries for potential inhibitors of a protein-ligand interaction. Fluorescence polarization (FP) assays are a common format for HTS.[5]
-
Lead Optimization: Characterizing the binding affinity of lead compounds and their analogs to guide structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: Investigating the binding site and mode of action of drugs.
Signaling Pathway Context
While this compound itself is primarily a biophysical tool, derivatives of the naphthalene-sulfonamide scaffold have been developed as modulators of specific signaling pathways. For instance, certain 6-acetylthis compound derivatives have been shown to exhibit anticancer activity by modulating the IL6/JAK2/STAT3 signaling pathway.[6][7]
References
- 1. Dansyl amide - Wikipedia [en.wikipedia.org]
- 2. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent probes for conformational states of proteins. II. The binding of 2-p-toluidinylnaphthalene-6-sulfonate to alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of the ligand binding reaction of adipocyte lipid binding protein using the fluorescent probe 1, 8-anilinonaphthalene-8-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Molecular Docking Protocol for Naphthalene-2-sulfonamide with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene-2-sulfonamide is a scaffold of significant interest in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been investigated as inhibitors of various protein targets implicated in diseases such as cancer, bacterial infections, and inflammatory conditions. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule, such as this compound, to its protein target. This application note provides a detailed protocol for performing molecular docking studies of this compound with several key target proteins. It also summarizes quantitative binding data from literature and illustrates the relevant biological pathways.
Target Proteins and Biological Significance
This compound and its derivatives have been shown to interact with several important protein targets:
-
Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that plays a pivotal role in cell growth, proliferation, and apoptosis. Its aberrant activation is linked to various cancers.[1]
-
DNA Gyrase and Topoisomerase IV: Bacterial enzymes essential for DNA replication, transcription, and repair, making them excellent targets for antibacterial agents.[2][3][4][5]
-
Tubulin: The protein subunit of microtubules, which are critical for cell division. Tubulin inhibitors are a well-established class of anticancer drugs.
-
Kelch-like ECH-associated protein 1 (Keap1): A key regulator of the Nrf2-mediated antioxidant response. Inhibition of the Keap1-Nrf2 interaction is a promising strategy for treating diseases associated with oxidative stress.[6][7][8][9][10]
-
C-C Chemokine Receptor 8 (CCR8): A G protein-coupled receptor involved in inflammatory responses and a potential target for autoimmune diseases and cancer.
Quantitative Docking Data
The following table summarizes the binding affinities of this compound derivatives with their respective target proteins, as reported in the literature. It is important to note that these values are for derivatives and can be used as a reference for the potential binding of the parent this compound.
| Target Protein | Ligand (Derivative of this compound) | Binding Affinity (kcal/mol) | PDB ID of Target | Reference |
| STAT3 | 6-acetyl-N-phenylthis compound | -6.6 | 6NJS | [1] |
| STAT3 | 6-acetyl-N-(4-fluorophenyl)this compound | -6.7 | 6NJS | [1] |
| STAT3 | 6-acetyl-N-(4-bromophenyl)this compound | -6.7 | 6NJS | [1] |
| STAT3 | 6-acetyl-N-(pyridin-2-yl)this compound | -6.5 | 6NJS | [1] |
| Tubulin | N-(4-methoxybenzyl)-N-(naphthalen-1-yl)sulfonamide derivative | -9.6 | Not Specified | [11] |
Experimental Protocols
A generalized molecular docking workflow can be adapted for studying the interaction of this compound with its target proteins. This protocol is based on the widely used AutoDock Vina software.
Preparation of the Target Protein
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Ensure the structure has a co-crystallized ligand or a well-defined active site.
-
Protein Clean-up: Remove water molecules, ions, and any co-crystallized ligands from the PDB file using molecular visualization software such as PyMOL or Chimera.
-
Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Convert to PDBQT format: Convert the prepared protein structure into the PDBQT format required by AutoDock Vina. This can be done using AutoDock Tools.
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or ZINC, or it can be drawn using chemical drawing software and converted to a 3D structure.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Assign Charges and Define Torsions: Assign Gasteiger charges and define the rotatable bonds in the ligand to allow for flexibility during docking.
-
Convert to PDBQT format: Save the prepared ligand in the PDBQT format.
Molecular Docking Simulation
-
Grid Box Definition: Define a grid box that encompasses the active site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move freely within the binding pocket.
-
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters such as exhaustiveness.
-
Run AutoDock Vina: Execute the docking simulation using the AutoDock Vina program with the prepared configuration file.
Analysis of Docking Results
-
Binding Affinity: Analyze the output file to obtain the binding affinity scores (in kcal/mol) for the different docked poses of the ligand. The most negative score represents the most favorable binding energy.
-
Visualization of Binding Pose: Visualize the best-docked pose of the ligand within the active site of the protein using molecular visualization software.
-
Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the target protein to understand the molecular basis of the binding.
Signaling Pathways and Experimental Workflows
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
IL-6/JAK2/STAT3 Signaling Pathway
The IL-6/JAK2/STAT3 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[12][13][14][15][16] Naphthalene-sulfonamide derivatives have been identified as inhibitors of STAT3, a key component of this pathway.
Caption: The IL-6/JAK2/STAT3 signaling cascade.
DNA Gyrase and Topoisomerase IV Mechanism of Action
DNA gyrase and topoisomerase IV are essential bacterial enzymes that resolve DNA topological problems during replication.[2][3][4][5][17] this compound derivatives can inhibit these enzymes, leading to bacterial cell death.
References
- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gosset.ai [gosset.ai]
- 3. DNA gyrase and topoisomerase IV: biochemical activities, physiological roles during chromosome replication, and drug sensitivities [pubmed.ncbi.nlm.nih.gov]
- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase IV - Wikipedia [en.wikipedia.org]
- 6. The Keap1–Nrf2 Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. The Physiological and Pathophysiological Role of IL-6/STAT3-Mediated Signal Transduction and STAT3 Binding Partners in Therapeutic Applications [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Application Note: Cell-Based Assay Protocols for Evaluating Naphthalene-2-sulfonamide Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction Naphthalene-2-sulfonamide and its derivatives represent a class of compounds with significant therapeutic potential, including anticancer properties.[1][2][3] Evaluating the cytotoxic effects of these compounds is a critical step in preclinical drug development to determine their efficacy and safety profile. This document provides detailed protocols for two robust, cell-based assays commonly used to quantify cytotoxicity: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which assesses cell membrane integrity. Recent studies have shown that certain naphthalene-sulfonamide hybrids can suppress cancer cell proliferation and induce apoptosis, potentially through the modulation of signaling pathways like IL6/JAK2/STAT3.[1][2][4][5]
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (living) cells.[8]
Experimental Protocol
-
Cell Plating:
-
Harvest and count cells from a healthy culture (e.g., MCF-7, HeLa, or another relevant cell line).
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[9][10]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
Create a series of dilutions of the compound in serum-free culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]
-
-
MTT Assay Procedure:
-
Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well for a final concentration of approximately 0.5 mg/mL.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[11]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[9]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
-
Data Acquisition:
Data Presentation: MTT Assay Results
The results are typically expressed as a percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
| This compound (µM) | Mean Absorbance (570 nm) | % Cell Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.250 | 100% |
| 1 | 1.188 | 95% |
| 10 | 0.950 | 76% |
| 25 | 0.638 | 51% |
| 50 | 0.313 | 25% |
| 100 | 0.125 | 10% |
| Calculated IC₅₀ | ~24.5 µM |
Table 1: Hypothetical cytotoxicity data for this compound on MCF-7 cells after 48 hours of treatment, as determined by the MTT assay.
Protocol 2: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[12] Released LDH in the culture supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product, measurable by absorbance.[13]
Experimental Protocol
-
Cell Plating and Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol to plate cells and treat them with various concentrations of this compound.
-
Crucially, set up three additional control groups in triplicate for each cell type:
-
Spontaneous LDH Release: Untreated cells (for measuring background LDH release).
-
Maximum LDH Release: Untreated cells to which a lysis buffer (e.g., 10X Lysis Buffer or Triton X-100) will be added 45 minutes before the end of the incubation.[13][14]
-
Medium Background: Wells with culture medium but no cells.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.[14]
-
-
LDH Assay Procedure:
-
Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically a mixture of a catalyst and a dye solution).
-
Add 50 µL of the prepared Reaction Mixture to each well of the new plate containing the supernatant.[14]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[13][14]
-
Add 50 µL of Stop Solution (if required by the kit) to each well.[14]
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can also be used.[14]
-
Data Presentation: LDH Assay Results
Cytotoxicity is calculated by comparing the LDH release in treated samples to the spontaneous and maximum release controls.
Calculation: % Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] * 100
| This compound (µM) | Mean Absorbance (490 nm) | % Cytotoxicity |
| Spontaneous Release | 0.215 | 0% |
| 1 | 0.250 | 3.6% |
| 10 | 0.420 | 21.1% |
| 25 | 0.680 | 47.9% |
| 50 | 1.050 | 86.1% |
| 100 | 1.180 | 99.5% |
| Maximum Release | 1.185 | 100% |
Table 2: Hypothetical cytotoxicity data for this compound on HeLa cells after 24 hours, as determined by the LDH release assay.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for a cell-based cytotoxicity assay.
Intrinsic Apoptosis Signaling Pathway
Caption: The intrinsic pathway of apoptosis, a potential mechanism for cytotoxicity.
References
- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for the Quantification of Naphthalene-2-sulfonamide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of Naphthalene-2-sulfonamide in biological samples. The methodologies described herein are based on established bioanalytical techniques and are intended to serve as a comprehensive guide for the development and validation of robust analytical methods.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and drug development. Accurate quantification of these compounds in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a highly selective and sensitive technique for bioanalysis. Additionally, principles of sample preparation and method validation are discussed in detail to ensure reliable and reproducible results.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound in biological samples due to its high specificity, sensitivity, and wide dynamic range. The method involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection.
Chromatographic Conditions
A reverse-phase high-performance liquid chromatography (HPLC) system is typically employed for the separation of this compound.
Table 1: Representative HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with 5-10% B, ramp up to 95% B, then re-equilibrate |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification. Ionization is typically achieved using electrospray ionization (ESI) in either positive or negative mode, depending on the precursor ion intensity of this compound.
Table 2: Representative Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transition | Precursor ion > Product ion (To be determined by infusion) |
| Internal Standard (IS) | A structurally similar, stable isotope-labeled compound is recommended. |
| Collision Energy | To be optimized for the specific MRM transition |
| Dwell Time | 100 - 200 ms |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte. The choice of technique depends on the sample volume, analyte concentration, and the nature of the biological matrix.
This is a rapid and simple method suitable for initial method development and for samples with higher analyte concentrations.
Protocol:
-
To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex and inject into the LC-MS/MS system.
SPE provides a cleaner extract than protein precipitation and is suitable for lower analyte concentrations.
Protocol:
-
Conditioning: Condition a mixed-mode or polymeric reverse-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 100 µL of plasma/serum or urine with 400 µL of 2% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
LLE is another effective technique for sample clean-up.
Protocol:
-
To 100 µL of sample, add the internal standard and 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent and reconstitute the residue.
Method Validation
A bioanalytical method must be validated to ensure its reliability. The validation should be performed according to regulatory guidelines such as those from the FDA or EMA.[1] The key validation parameters are summarized below.
Table 3: Bioanalytical Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% CV |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% for LLOQ) |
| Precision | The degree of scatter between a series of measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible |
| Matrix Effect | The effect of co-eluting matrix components on analyte ionization. | IS-normalized matrix factor CV ≤ 15% |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions. | Mean concentration within ±15% of nominal concentration |
Data Presentation
The following tables present representative quantitative data that should be obtained during method validation.
Table 4: Representative Linearity and LLOQ Data
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | 1 | > 0.995 |
Table 5: Representative Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 95 - 105 | < 15 | 93 - 107 | < 18 |
| Low | 3 | 98 - 102 | < 10 | 97 - 103 | < 12 |
| Medium | 50 | 99 - 101 | < 8 | 98 - 102 | < 10 |
| High | 800 | 97 - 103 | < 9 | 96 - 104 | < 11 |
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: General workflow for biological sample preparation.
Caption: Workflow for LC-MS/MS analysis.
References
Troubleshooting & Optimization
Improving the yield of Naphthalene-2-sulfonamide synthesis reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Naphthalene-2-sulfonamide synthesis reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound from naphthalene is typically a three-step process:
-
Sulfonation: Naphthalene is reacted with a sulfonating agent, such as concentrated sulfuric acid, to produce naphthalene-2-sulfonic acid.
-
Chlorination: The resulting naphthalene-2-sulfonic acid is then treated with a chlorinating agent, like thionyl chloride or chlorosulfonic acid, to form naphthalene-2-sulfonyl chloride.
-
Ammonolysis: Finally, the naphthalene-2-sulfonyl chloride is reacted with an ammonia source, such as aqueous or gaseous ammonia, to yield the desired this compound.
Q2: Why is the reaction temperature crucial in the initial sulfonation step?
A2: The temperature of the sulfonation reaction determines the isomeric product distribution. At lower temperatures (around 40°C), the kinetically favored product, naphthalene-1-sulfonic acid, is predominantly formed. To obtain the thermodynamically more stable and desired naphthalene-2-sulfonic acid, the reaction must be carried out at higher temperatures, typically around 160-165°C. At this elevated temperature, the formation of the 1-isomer is reversible, and it converts to the more stable 2-isomer.
Q3: What are the common side products in this synthesis, and how can they be minimized?
A3: Common side products include:
-
Naphthalene-1-sulfonic acid: Minimized by maintaining a high reaction temperature (160-165°C) during sulfonation.
-
Di-sulfonated naphthalene: Can be minimized by using a controlled molar ratio of naphthalene to the sulfonating agent.
-
Diaryl sulfone: This can form during the chlorination step. Using a sufficient excess of the chlorinating agent and controlling the reaction temperature can reduce its formation.
-
Hydrolysis of naphthalene-2-sulfonyl chloride: The sulfonyl chloride is sensitive to moisture and can hydrolyze back to the sulfonic acid. It is crucial to use anhydrous conditions during and after the chlorination step.
Q4: How can I purify the final this compound product?
A4: The crude this compound can be purified by recrystallization. A common solvent for recrystallization is aqueous ethanol. The crude product is dissolved in hot ethanol, and water is added until the solution becomes turbid. Upon cooling, pure crystals of this compound will form.
Troubleshooting Guides
Issue 1: Low Yield of Naphthalene-2-sulfonic acid in the Sulfonation Step
| Potential Cause | Troubleshooting Action |
| Reaction temperature too low. | Ensure the reaction temperature is maintained at 160-165°C to favor the formation of the 2-isomer. |
| Incomplete reaction. | Increase the reaction time to ensure the conversion of the 1-isomer to the 2-isomer is complete. |
| Sublimation of naphthalene. | Use a reactor designed to minimize sublimation or use a high-boiling inert solvent like decalin. |
| Incorrect work-up procedure. | During the "salting out" process, ensure the solution is sufficiently saturated with sodium chloride to precipitate the sodium salt of naphthalene-2-sulfonic acid effectively. |
Issue 2: Low Yield of Naphthalene-2-sulfonyl chloride in the Chlorination Step
| Potential Cause | Troubleshooting Action |
| Hydrolysis of the sulfonyl chloride. | Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. Perform the aqueous work-up quickly and at a low temperature. |
| Incomplete reaction. | Ensure a sufficient excess of the chlorinating agent (e.g., thionyl chloride) is used. Monitor the reaction for the cessation of gas evolution (SO₂ and HCl). |
| Formation of diaryl sulfone. | Add the sodium salt of naphthalene-2-sulfonic acid portion-wise to the chlorinating agent to maintain an excess of the latter. |
| Loss during work-up. | Naphthalene-2-sulfonyl chloride is a solid. Ensure complete precipitation by pouring the reaction mixture onto ice and allowing sufficient time for solidification before filtration. |
Issue 3: Low Yield of this compound in the Ammonolysis Step
| Potential Cause | Troubleshooting Action |
| Incomplete reaction. | Ensure a sufficient excess of concentrated ammonia solution is used. Stir the reaction mixture vigorously to ensure proper mixing of the solid sulfonyl chloride with the aqueous ammonia. |
| Side reaction with solvent. | If using an organic solvent, ensure it is inert to the reaction conditions. Protic solvents may react with the sulfonyl chloride. |
| Product loss during work-up. | This compound has some solubility in water. If the yield is low, consider performing multiple extractions with an organic solvent if an aqueous work-up is used. |
| Low purity of sulfonyl chloride. | Impurities in the naphthalene-2-sulfonyl chloride from the previous step can lead to side reactions and lower the yield of the desired sulfonamide. Ensure the sulfonyl chloride is of high purity. |
Experimental Protocols
Synthesis of Sodium Naphthalene-2-sulfonate
-
In a fume hood, place 128 g (1.0 mol) of naphthalene in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Heat the flask in a heating mantle to melt the naphthalene (m.p. 80°C).
-
Once the naphthalene is molten, begin stirring and slowly add 100 g (1.02 mol) of concentrated sulfuric acid (98%) from the dropping funnel over 30 minutes.
-
After the addition is complete, increase the temperature of the reaction mixture to 160-165°C and maintain it for 2 hours.
-
Allow the reaction mixture to cool to below 100°C.
-
In a separate beaker, prepare a solution of 40 g (1.0 mol) of sodium hydroxide in 500 mL of water.
-
Carefully and slowly pour the hot reaction mixture into the sodium hydroxide solution with vigorous stirring.
-
Add 100 g of sodium chloride to the solution and stir until it dissolves.
-
Allow the solution to cool to room temperature, and then cool further in an ice bath to complete the precipitation of sodium naphthalene-2-sulfonate.
-
Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold, saturated sodium chloride solution.
-
Dry the product in an oven at 110°C. The expected yield is approximately 190 g (83%).
Synthesis of Naphthalene-2-sulfonyl chloride
-
Caution: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (SO₂ and HCl).
-
Place 115 g (0.5 mol) of dry sodium naphthalene-2-sulfonate in a dry, 1 L round-bottom flask.
-
Add 119 g (1.0 mol) of thionyl chloride to the flask.
-
Equip the flask with a reflux condenser connected to a gas trap to neutralize the evolving acidic gases.
-
Heat the mixture gently in a water bath at 50-60°C for 2 hours, or until the evolution of gas ceases.
-
Carefully pour the warm reaction mixture onto 500 g of crushed ice in a large beaker.
-
Stir the mixture until the ice has melted and the oily product has solidified.
-
Collect the solid naphthalene-2-sulfonyl chloride by vacuum filtration and wash it thoroughly with cold water.
-
Press the solid dry on the filter paper. The crude product can be used directly in the next step. The expected yield is approximately 100 g (88%).
Synthesis of this compound
-
In a fume hood, place the crude, moist naphthalene-2-sulfonyl chloride (approximately 0.5 mol) in a 1 L beaker.
-
Add 250 mL of concentrated aqueous ammonia (specific gravity 0.880) to the beaker.
-
Stir the mixture vigorously with a mechanical stirrer for 30 minutes. The reaction is exothermic and will generate heat.
-
After 30 minutes, dilute the mixture with 500 mL of water.
-
Collect the solid this compound by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from aqueous ethanol.
-
Dry the purified crystals in a desiccator. The expected yield is approximately 85 g (82% from the sulfonyl chloride).
Data Presentation
Table 1: Effect of Temperature on Isomer Distribution in Naphthalene Sulfonation
| Reaction Temperature (°C) | Naphthalene-1-sulfonic acid (%) | Naphthalene-2-sulfonic acid (%) |
| 40 | ~90 | ~10 |
| 160-165 | <15 | >85 |
Table 2: Typical Yields for the Synthesis of this compound
| Reaction Step | Product | Typical Yield (%) |
| Sulfonation | Sodium Naphthalene-2-sulfonate | 80 - 85 |
| Chlorination | Naphthalene-2-sulfonyl chloride | 85 - 90 |
| Ammonolysis | This compound | 80 - 85 |
| Overall | This compound | 54 - 65 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Technical Support Center: Overcoming Solubility Challenges of Naphthalene-2-sulfonamide in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Naphthalene-2-sulfonamide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: The limited aqueous solubility of this compound is primarily attributed to the hydrophobic nature of the naphthalene ring system. While the sulfonamide group offers some polarity, the large, nonpolar surface area of the fused aromatic rings dominates, leading to unfavorable interactions with water molecules.
Q2: What are the primary strategies to enhance the solubility of this compound?
A2: Several effective methods can be employed to improve the solubility of this compound in aqueous solutions. The most common approaches include:
-
pH Adjustment: Increasing the pH of the buffer to deprotonate the sulfonamide group, thereby forming a more soluble anionic species.
-
Co-solvents: Incorporating a water-miscible organic solvent to modify the polarity of the solvent system.
-
Cyclodextrin Complexation: Utilizing cyclodextrins to form inclusion complexes that encapsulate the hydrophobic naphthalene moiety, enhancing its apparent water solubility.
Q3: How do I choose the most appropriate solubility enhancement technique?
A3: The selection of a suitable method depends on several factors, including the specific experimental requirements, the desired final concentration, and the compatibility of the chosen excipients with downstream applications. A decision-making workflow is provided below to guide your choice.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon pH adjustment.
-
Possible Cause: The pH of the solution may not be sufficiently high to maintain the deprotonated, more soluble form of the sulfonamide. The buffering capacity of your system might be inadequate, leading to a drop in pH upon addition of the compound.
-
Troubleshooting Steps:
-
Verify pH: Measure the final pH of the solution after the addition of this compound.
-
Increase Buffer Concentration: If the pH has decreased, use a buffer with a higher buffering capacity.
-
Target Higher pH: Systematically increase the pH of the buffer. For sulfonamides, a pH of 9 or higher can significantly improve solubility.[1] However, always consider the stability of your compound and other components in the solution at elevated pH.
-
Combine with Co-solvents: If pH adjustment alone is insufficient, consider adding a small percentage of a co-solvent.
-
Issue 2: The use of a co-solvent leads to precipitation when diluted with an aqueous buffer.
-
Possible Cause: The final concentration of the co-solvent in the aqueous buffer may be too low to maintain the solubility of this compound. This is a common issue when a concentrated stock solution in a strong organic solvent is diluted into an aqueous medium.
-
Troubleshooting Steps:
-
Optimize Co-solvent Percentage: Experiment with different final concentrations of the co-solvent in your aqueous buffer.
-
Test Different Co-solvents: Evaluate a range of water-miscible organic solvents such as ethanol, DMSO, or polyethylene glycol (PEG).[2][3][4]
-
Stepwise Dilution: Instead of a single large dilution, try adding the aqueous buffer to the co-solvent stock solution in a stepwise manner with continuous mixing.
-
Issue 3: Cyclodextrin complexation does not sufficiently improve solubility.
-
Possible Cause: The type of cyclodextrin or the molar ratio of cyclodextrin to this compound may not be optimal. The complexation efficiency can also be influenced by the preparation method.
-
Troubleshooting Steps:
-
Screen Different Cyclodextrins: Test various cyclodextrins, such as β-cyclodextrin and its more soluble derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[5][6][7]
-
Vary Molar Ratio: Investigate different molar ratios of cyclodextrin to this compound (e.g., 1:1, 2:1).
-
Optimize Preparation Method: Techniques like kneading, co-evaporation, or freeze-drying can lead to more efficient complexation compared to simple mixing.[8]
-
Data Presentation
Table 1: Expected pH Effect on this compound Solubility
| Buffer pH | Expected Relative Solubility | Rationale |
| < 7.0 | Low | The sulfonamide group is predominantly in its neutral, less soluble form. |
| 7.4 | Moderate | Partial deprotonation of the sulfonamide group begins to increase solubility. |
| > 9.0 | High | The sulfonamide group is significantly deprotonated, leading to the formation of the more soluble anionic species.[1] |
Table 2: Expected Effect of Co-solvents on this compound Solubility
| Co-solvent | Concentration Range (% v/v) | Expected Solubility Enhancement | Notes |
| Ethanol | 10 - 50% | Moderate to High | A commonly used co-solvent that can significantly increase the solubility of sulfonamides.[2] |
| DMSO | 1 - 10% | High | A powerful solvent for many organic compounds, but may not be suitable for all biological assays.[3] |
| PEG 400 | 10 - 40% | Moderate | A non-volatile co-solvent that can be effective in increasing the solubility of poorly soluble compounds.[4] |
Table 3: Expected Effect of Cyclodextrins on this compound Solubility
| Cyclodextrin | Molar Ratio (CD:Drug) | Expected Solubility Enhancement | Notes |
| β-Cyclodextrin | 1:1 | Moderate | Forms inclusion complexes with naphthalene derivatives, but its own aqueous solubility is limited.[1][5] |
| HP-β-Cyclodextrin | 1:1 | High | A more water-soluble derivative of β-cyclodextrin that often provides greater solubility enhancement.[6] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) with pH values ranging from 5.0 to 10.0.
-
Equilibration: Add an excess amount of this compound to a known volume of each buffer in sealed vials.
-
Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Protocol 2: Co-solvent Solubility Enhancement
-
Stock Solutions: Prepare stock solutions of this compound in various water-miscible organic solvents (e.g., ethanol, DMSO, PEG 400).
-
Serial Dilutions: Create a series of solutions with varying percentages of the co-solvent in your desired aqueous buffer.
-
Equilibration: Add an excess of this compound to each co-solvent/buffer mixture.
-
Agitation and Separation: Follow steps 3 and 4 from the pH-dependent solubility protocol.
-
Quantification: Analyze the supernatant to determine the solubility at each co-solvent concentration.
Protocol 3: Cyclodextrin Complexation for Solubility Enhancement
-
Complex Preparation (Kneading Method):
-
In a mortar, mix this compound and the chosen cyclodextrin (e.g., HP-β-CD) in a 1:1 molar ratio.
-
Add a small amount of a water/ethanol mixture to form a thick paste.
-
Knead the paste for 30-60 minutes.
-
Dry the resulting solid at 40-50 °C under vacuum.
-
Grind the dried complex into a fine powder.
-
-
Solubility Determination:
-
Add an excess of the prepared complex to your aqueous buffer.
-
Follow steps 3-5 from the pH-dependent solubility protocol to determine the apparent solubility.
-
Mandatory Visualizations
References
- 1. Interaction of 6-p-toluidinylnaphthalene-2-sulphonate with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures [redalyc.org]
- 3. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of polyethylene glycol (PEG) chain organization on the physicochemical properties of poly(D, L-lactide) (PLA) based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complexation of 6-(4′-(toluidinyl)naphthalene-2-sulfonate by β-cyclodextrin and linked β-cyclodextrin dimers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Inclusional complex study between 6-p-toluidinylnaphthalene-2-sulfonate and 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Cyclodextrin - Wikipedia [en.wikipedia.org]
- 8. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
Technical Support Center: Purification Strategies for Naphthalene-2-sulfonamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Naphthalene-2-sulfonamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary purification techniques for this compound derivatives are recrystallization and column chromatography. Recrystallization is often preferred for obtaining highly pure crystalline solids, provided a suitable solvent is found.[1] Column chromatography is a versatile method for separating the desired compound from impurities with different polarities.[1]
Q2: How do I select an appropriate solvent for the recrystallization of my this compound derivative?
A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. Small-scale solubility tests with various solvents are recommended to identify the most suitable one. Solvents like ethanol, methanol, and ethyl acetate are common choices for sulfonamides.[1] For this compound derivatives, which possess an aromatic naphthalene core, solvents like toluene or solvent mixtures such as ethyl acetate/hexane can also be effective.
Q3: What are common impurities I might encounter when synthesizing this compound derivatives?
A3: Common impurities include unreacted starting materials (naphthalene-2-sulfonyl chloride and the corresponding amine), the hydrolyzed sulfonyl chloride (naphthalene-2-sulfonic acid), and byproducts from side reactions. The presence of water in the reaction can lead to the formation of the sulfonic acid.
Q4: How can I monitor the purity of my compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a reaction and the purity of fractions collected during column chromatography. An appropriate solvent system for TLC will show good separation between your desired product and any impurities. For sulfonamides, a common eluent for TLC is a mixture of ethyl acetate and cyclohexane (e.g., 45:55 v/v).
Troubleshooting Guides
Recrystallization Issues
Problem 1: Low yield of crystals after recrystallization.
-
Possible Cause: The volume of solvent used was too large, keeping a significant portion of the product dissolved even after cooling.
-
Troubleshooting Steps:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
-
Ensure the solution is thoroughly cooled. After reaching room temperature, cool it further in an ice bath to maximize crystal formation.
-
If the filtrate (mother liquor) is suspected to contain a significant amount of product, you can try to recover a second crop of crystals by partially evaporating the solvent and re-cooling.
-
Problem 2: The product "oils out" instead of forming crystals.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Possible Cause 2: The presence of a high level of impurities is depressing the melting point and interfering with crystal lattice formation.
-
Solution: Remove the solvent and attempt to purify the crude product by column chromatography first to remove the bulk of the impurities. Then, attempt recrystallization again.
-
-
Possible Cause 3: The solution is cooling too rapidly.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and better crystal growth.
-
Problem 3: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated.
-
Troubleshooting Steps:
-
Induce crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a "seed crystal" of the pure compound to the solution.
-
-
Increase concentration: If induction methods fail, reheat the solution and boil off some of the solvent to increase the concentration of the solute. Then, allow it to cool again.
-
Column Chromatography Issues
Problem 4: Poor separation of the desired compound from an impurity.
-
Possible Cause: The chosen eluent system does not have the optimal polarity to resolve the compounds.
-
Troubleshooting Steps:
-
Optimize the solvent system using TLC: Test different solvent ratios and combinations. A good starting point for this compound derivatives is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.
-
Adjust the polarity:
-
If the compounds are running too high on the TLC plate (high Rf values), decrease the polarity of the eluent (increase the proportion of the non-polar solvent).
-
If the compounds are staying at the baseline (low Rf values), increase the polarity of the eluent (increase the proportion of the polar solvent).
-
-
Consider a different stationary phase: If separation on silica gel is not effective, an alternative like alumina may provide different selectivity.
-
Problem 5: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound through the stationary phase.
-
Troubleshooting Steps:
-
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
-
If a significant increase in polarity is needed, a gradient elution (where the solvent composition is changed during the chromatography) may be necessary.
-
Data Presentation
Table 1: Representative Solvents for Recrystallization of this compound Derivatives
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | High | 78 | Good general-purpose solvent for many sulfonamides. |
| Methanol | High | 65 | Similar to ethanol but with a lower boiling point. |
| Ethyl Acetate | Medium | 77 | Often used in combination with a non-polar solvent. |
| Toluene | Low | 111 | Can be effective for aromatic compounds like naphthalenes. |
| Hexane/Ethyl Acetate | Variable | Variable | A common mixed-solvent system where polarity can be fine-tuned. |
| Ethanol/Water | Variable | Variable | A polar mixed-solvent system useful for more polar derivatives. |
Table 2: Example TLC and Column Chromatography Conditions for this compound Derivatives
| Derivative Type | Stationary Phase | TLC Eluent (v/v) | Approx. Rf of Product | Column Chromatography Eluent (v/v) | Purity (Post-Column) | Yield (Post-Column) |
| N-Aryl | Silica Gel | Hexane:Ethyl Acetate (3:1) | 0.3-0.4 | Hexane:Ethyl Acetate (4:1 to 2:1 gradient) | >95% | 70-90% |
| N-Alkyl | Silica Gel | Dichloromethane:Methanol (98:2) | 0.4-0.5 | Dichloromethane with 0-2% Methanol gradient | >95% | 65-85% |
| Substituted Naphthalene Ring | Silica Gel | Toluene:Ethyl Acetate (4:1) | 0.3-0.5 | Toluene:Ethyl Acetate (5:1 to 3:1 gradient) | >95% | 75-92% |
Note: These are representative conditions and may require optimization for specific derivatives.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a minimal amount of the selected recrystallization solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): To remove insoluble impurities or activated charcoal, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Determine an appropriate solvent system for the column by running TLC plates. The ideal eluent should give the desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack a chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
References
Troubleshooting Naphthalene-2-sulfonamide instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Naphthalene-2-sulfonamide in solution. It is intended for researchers, scientists, and drug development professionals who may encounter issues with compound stability during their experiments.
Troubleshooting Guide
This guide addresses common problems related to the instability of this compound in solution.
Issue 1: Rapid degradation of this compound in acidic aqueous buffer.
-
Possible Cause: this compound, like many sulfonamides, is susceptible to hydrolysis under acidic conditions.[1][2] The sulfonamide bond is more prone to cleavage at low pH.
-
Troubleshooting Steps:
-
pH Adjustment: If your experimental conditions permit, increase the pH of the solution to neutral or slightly alkaline conditions. Sulfonamides are generally more stable at neutral to alkaline pH.[1][3]
-
Temperature Control: Perform the experiment at a lower temperature. Increased temperature can accelerate the rate of hydrolysis.[2]
-
Buffer Selection: Ensure that the buffer components themselves are not catalyzing the degradation. Consider using a different buffer system.
-
Time-Course Analysis: Perform a time-course experiment to quantify the rate of degradation at your current pH and temperature. This will help in determining a viable experimental window.
-
Issue 2: Compound precipitation or loss of activity when stored in solution.
-
Possible Cause: Beyond chemical degradation, poor solubility or adsorption to container surfaces can be a factor. The stability of the solvent itself can also be an issue.
-
Troubleshooting Steps:
-
Solvent Selection: Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol before diluting into your aqueous experimental medium.
-
Solubility Check: Determine the solubility of this compound in your specific buffer system to ensure you are working below its saturation point.
-
Storage Conditions: Store stock solutions at -20°C or -80°C. For aqueous solutions, consider flash-freezing in liquid nitrogen before storing at -80°C to minimize freeze-thaw cycles.
-
Container Material: Use low-adsorption plasticware or silanized glassware to minimize loss of compound to container surfaces.
-
Issue 3: Inconsistent results or appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS).
-
Possible Cause: This could be due to photodegradation or the presence of reactive species in the solution. Sulfonamides can be susceptible to degradation upon exposure to UV light.[1]
-
Troubleshooting Steps:
-
Light Protection: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long experiments or when using light-sensitive detection methods.
-
Solvent Purity: Use high-purity, HPLC-grade solvents to avoid degradation caused by impurities.
-
Degradation Product Identification: Use LC-MS to identify the unknown peaks. Potential degradation products could arise from hydrolysis of the sulfonamide bond or modifications to the naphthalene ring system.[4][5]
-
Control Experiments: Run control experiments with the vehicle (solvent) alone to ensure that no artifacts are being generated from the solvent or container.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary abiotic degradation pathway for sulfonamides in aqueous solution is hydrolysis, which is significantly influenced by pH.[2][6] This process involves the cleavage of the sulfonamide bond. Under environmental conditions, microbial or enzymatic degradation can also be a significant pathway.[3][7]
Q2: How does pH affect the stability of this compound?
A2: Sulfonamides are generally most stable in neutral to alkaline solutions and are more susceptible to hydrolysis in acidic conditions.[1][2] At higher pH, the sulfonamide is typically in its anionic form, which is less sensitive to hydrolysis.[2][3]
Q3: Is this compound sensitive to light?
A3: Yes, sulfonamides can be susceptible to photodegradation upon exposure to UV light.[1] The rate of this degradation can also be influenced by the pH of the solution. It is recommended to protect solutions containing this compound from light.
Q4: What are the best practices for preparing and storing stock solutions of this compound?
A4: It is recommended to prepare high-concentration stock solutions in a suitable organic solvent such as DMSO. These stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing aqueous working solutions, dilute the stock solution into the aqueous buffer immediately before use.
Q5: What analytical methods can be used to monitor the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the concentration of this compound and monitoring its degradation over time.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify potential degradation products.
Data Summary
The stability of sulfonamides is highly dependent on the specific compound and the experimental conditions. The following table summarizes general stability trends for sulfonamides based on available literature.
| Condition | Effect on Sulfonamide Stability | References |
| Acidic pH (e.g., pH 4) | Generally decreased stability, increased hydrolysis. | [1][2] |
| Neutral pH (e.g., pH 7) | Generally stable. | [2][6] |
| Alkaline pH (e.g., pH 9) | Generally very stable. | [2][6] |
| Increased Temperature | Accelerates degradation, particularly hydrolysis. | [2][3] |
| UV Light Exposure | Can lead to photodegradation. | [1][8] |
Experimental Protocols
Protocol 1: General Method for Assessing pH-Dependent Hydrolytic Stability
This protocol is based on the principles outlined in OECD Guideline 111 for testing the hydrolysis of chemicals.
-
Buffer Preparation: Prepare sterile aqueous buffers at pH 4, 7, and 9.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubation: Add a small volume of the stock solution to each buffer to achieve the desired final concentration. The volume of the organic solvent should be minimal (e.g., <1%) to avoid affecting the properties of the aqueous buffer.
-
Sampling: Incubate the solutions at a constant temperature (e.g., 25°C or 50°C) in the dark. At specified time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), collect aliquots from each solution.
-
Analysis: Immediately analyze the aliquots by a suitable analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation kinetics and half-life.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Major degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 5. Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Naphthalenesulfonate Family Degradation Pathway [eawag-bbd.ethz.ch]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Arylation of Naphthalene-2-sulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the N-arylation of naphthalene-2-sulfonamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the N-arylation of this compound in a question-and-answer format.
Question 1: Why is my N-arylation reaction showing low to no conversion of the starting materials?
Answer:
Low or no conversion can stem from several factors related to the catalyst, reagents, or reaction environment. Consider the following troubleshooting steps:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivating.
-
Pre-catalyst Choice: Using a pre-catalyst can be more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.[1]
-
Air and Moisture: The Pd(0) catalyst is sensitive to air.[1] Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Ligand Selection: The choice of ligand is critical and substrate-dependent.[1] For sulfonamides, bulky biarylphosphine ligands are often effective.[1]
-
Base Selection and Solubility: The base is crucial for the catalytic cycle.
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common.[1]
-
If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures.[1]
-
Poor solubility of the base can hinder the reaction.[2]
-
-
Solvent Choice: The solvent must dissolve the reactants and the base. Toluene, dioxane, and THF are common choices. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[1]
-
Reaction Temperature: Typical temperatures range from 80-100°C.[1] Challenging substrates may require higher temperatures to achieve a good yield.[1]
Question 2: My reaction is producing significant amounts of side products, particularly diarylated sulfonamide. How can I minimize this?
Answer:
The formation of N,N-diarylated products is a common side reaction. Here are strategies to improve selectivity for the mono-arylated product:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a minimal excess of the aryl halide (e.g., 1.05-1.1 equivalents).[3]
-
Slow Addition: Consider the slow, dropwise addition of the aryl halide to the reaction mixture. This keeps the instantaneous concentration of the arylating agent low, favoring mono-arylation.[3]
-
Steric Hindrance: If possible, modifying the starting materials to increase steric hindrance can disfavor the second arylation step.[3]
-
Base Concentration: An excess of a strong base can lead to a higher concentration of the deprotonated N-arylated sulfonamide, promoting diarylation. Use a stoichiometric amount of the base.[3]
-
Lower Temperature: Reducing the reaction temperature can sometimes improve selectivity by decreasing the rate of the second arylation.[3]
Question 3: I am observing decomposition of my starting materials or product. What could be the cause?
Answer:
Decomposition can be caused by harsh reaction conditions, particularly high temperatures and incompatible functional groups.
-
Temperature: If your substrates are thermally sensitive, consider using a stronger base that allows for lower reaction temperatures.[1]
-
Functional Group Incompatibility: Certain functional groups may not be compatible with the reaction conditions. For example, some protecting groups can be sensitive to the basic conditions.[4] A thorough review of the compatibility of all functional groups on your substrates with the chosen catalyst, ligand, and base is recommended.
-
Transition-Metal-Free Alternatives: For highly sensitive substrates, a transition-metal-free N-arylation method using o-silylaryl triflates in the presence of CsF might be a milder alternative.[5][6][7]
Frequently Asked Questions (FAQs)
What are the most common catalytic systems for the N-arylation of sulfonamides?
Palladium- and copper-based catalytic systems are the most prevalent. Palladium-catalyzed reactions, often referred to as Buchwald-Hartwig aminations, are widely used and offer a broad substrate scope.[1][8] Copper-catalyzed Ullmann-type couplings are another effective method, sometimes offering advantages for specific substrates or when trying to avoid palladium.[9][10]
Which arylating agents can be used?
Aryl halides (iodides, bromides, and chlorides) and aryl triflates are commonly used as arylating agents.[2][9] The reactivity order in Buchwald-Hartwig reactions is generally ArBr > ArCl > ArI > ArOTf.[2] While aryl iodides are often reactive, the iodide formed can sometimes inhibit the catalyst.[2] Aryl chlorides can be challenging and may require specific catalyst-ligand systems.[4]
How do I choose the right ligand for my palladium-catalyzed reaction?
Ligand choice is crucial and often requires screening. Bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, and DavePhos are commonly used for the N-arylation of amides and sulfonamides.[8] The optimal ligand will depend on the specific sulfonamide and aryl halide being coupled.
Can this reaction be performed under transition-metal-free conditions?
Yes, an efficient, transition-metal-free procedure for the N-arylation of sulfonamides has been developed using o-silylaryl triflates as the arylating agent in the presence of cesium fluoride (CsF).[5][6][7] This method proceeds under mild conditions and tolerates a variety of functional groups.[5][6][7]
Data Presentation
Table 1: Summary of Optimized Reaction Conditions for Palladium-Catalyzed N-Arylation of Sulfonamides
| Parameter | Typical Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts (e.g., G3-XPhos) | Pre-catalysts often provide more consistent results.[1][11][12] |
| Ligand | Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos) | Ligand choice is critical and substrate-dependent.[1][8] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Base strength and solubility are key factors.[1][2] |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and degassed.[1] |
| Temperature | 80 - 110 °C | Can be adjusted based on substrate reactivity and stability.[1][5] |
Table 2: Summary of Optimized Reaction Conditions for Copper-Catalyzed N-Arylation of Sulfonamides
| Parameter | Typical Conditions | Notes |
| Copper Source | CuI, Cu(OAc)₂ | CuI is often used in ligand-free systems.[9] |
| Ligand | Often ligand-free, or with ligands like 1,10-phenanthroline | Ligand-free conditions are a key advantage of some copper-catalyzed methods.[9] |
| Base | Cs₂CO₃, K₂CO₃ | Carbonate bases are commonly employed. |
| Solvent | DMF, DMSO | Polar aprotic solvents are typical. |
| Temperature | 110 - 130 °C | Generally requires higher temperatures than palladium-catalyzed reactions.[5][9] |
Experimental Protocols
Representative Protocol for Palladium-Catalyzed N-Arylation of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the N-arylation of this compound.
Caption: A decision-making diagram for troubleshooting common issues in N-arylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. | Semantic Scholar [semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 11. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Reducing by-product formation in Naphthalene-2-sulfonamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of Naphthalene-2-sulfonamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: High Levels of Naphthalene-1-sulfonic acid Impurity in the Sulfonation Step
-
Symptom: Analysis of the reaction mixture after sulfonation of naphthalene shows a significant percentage of the undesired naphthalene-1-sulfonic acid isomer.
-
Cause: The sulfonation of naphthalene is a classic example of a reaction under kinetic versus thermodynamic control. At lower temperatures, the formation of naphthalene-1-sulfonic acid is kinetically favored, meaning it forms faster. At higher temperatures, the reaction becomes reversible, and the more thermodynamically stable naphthalene-2-sulfonic acid is the major product.[1][2]
-
Solution:
-
Temperature Control: The most critical factor is the reaction temperature. To favor the formation of naphthalene-2-sulfonic acid, the sulfonation should be carried out at temperatures of 160°C or higher.[3][4] At these temperatures, any initially formed naphthalene-1-sulfonic acid can revert to naphthalene and then be sulfonated to the more stable 2-isomer.[1]
-
Reaction Time: Ensure a sufficient reaction time at the elevated temperature to allow the equilibrium to favor the formation of the thermodynamic product. A typical duration is 2 to 3 hours at 160-165°C.[3]
-
Post-synthesis Purification: If significant amounts of the 1-isomer are already present, purification methods such as steam hydrolysis or fractional crystallization can be employed. Steam hydrolysis selectively desulfonates the less stable 1-isomer back to naphthalene.
-
Issue 2: Presence of Unreacted Naphthalene After Sulfonation
-
Symptom: The crude product contains a significant amount of the starting material, naphthalene.
-
Cause:
-
Insufficient Sulfonating Agent: An inadequate amount of sulfuric acid or oleum will lead to incomplete conversion of naphthalene.
-
Sublimation of Naphthalene: Naphthalene has a tendency to sublime at the high temperatures used for the sulfonation, leading to a loss of reactant from the reaction mixture.[5]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for complete conversion.
-
-
Solution:
-
Stoichiometry: Use a slight excess of the sulfonating agent. A common molar ratio of naphthalene to sulfuric acid is between 1:1.3 and 1:1.4.[4]
-
Reactor Design: Employ a reactor setup that minimizes sublimation, such as one with a reflux condenser or a specifically designed reactor to prevent loss of naphthalene. The use of a solvent like decalin can also help to suppress sublimation and has been shown to improve the product yield to around 93%.[5]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique like HPLC to ensure the disappearance of the starting material.
-
Issue 3: Formation of Di-sulfonated By-products
-
Symptom: Analysis reveals the presence of naphthalenedisulfonic acid isomers in the product mixture.
-
Cause: The use of a large excess of a strong sulfonating agent (like oleum) or prolonged reaction times at high temperatures can lead to the introduction of a second sulfonic acid group onto the naphthalene ring.[6]
-
Solution:
-
Control of Reagents: Carefully control the stoichiometry of the sulfonating agent. Avoid using a large excess.
-
Reaction Conditions: Monitor the reaction closely and avoid unnecessarily long reaction times. If di-sulfonation is a persistent issue, consider using a slightly lower temperature, though this may require a longer reaction time to achieve full conversion to the 2-mono-sulfonated product.
-
Issue 4: Low Yield in the Conversion of Naphthalene-2-sulfonyl chloride to this compound
-
Symptom: The final amidation step results in a poor yield of the desired this compound.
-
Cause:
-
Hydrolysis of the Sulfonyl Chloride: Naphthalene-2-sulfonyl chloride is sensitive to moisture and can hydrolyze back to naphthalene-2-sulfonic acid, which will not react with ammonia or amines to form the sulfonamide.[7]
-
Poor Quality of Starting Materials: Impure naphthalene-2-sulfonyl chloride or wet amine/ammonia can lead to side reactions and reduced yield.
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can result in incomplete conversion.
-
-
Solution:
-
Anhydrous Conditions: It is crucial to carry out the reaction under strictly anhydrous (dry) conditions. Use dry solvents, and ensure all glassware is thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.[7]
-
Reagent Quality: Use freshly prepared or purified naphthalene-2-sulfonyl chloride. Ensure the amine or ammonia solution is of high purity and free from excessive water.
-
Reaction Monitoring: Follow the progress of the reaction by TLC or HPLC to determine the point of completion.
-
Issue 5: Formation of N,N-disubstituted Sulfonamide By-product
-
Symptom: When using a primary amine for the amidation, a di-sulfonated amine by-product is observed.
-
Cause: If the reaction conditions are too harsh or if there is an excess of the sulfonyl chloride, the initially formed secondary sulfonamide can be further acylated to form a tertiary N,N-disulfonamide.
-
Solution:
-
Stoichiometry Control: Use a slight excess of the amine relative to the sulfonyl chloride to ensure the complete consumption of the sulfonyl chloride.
-
Controlled Addition: Add the sulfonyl chloride solution slowly and in a controlled manner to the amine solution, preferably at a low temperature (e.g., 0 °C), to manage the exothermic reaction and prevent over-reaction.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary by-product in the synthesis of this compound and how can it be minimized?
A1: The primary by-product is the isomeric naphthalene-1-sulfonic acid, which is formed during the initial sulfonation of naphthalene. The formation of this isomer is kinetically favored at lower temperatures (around 80°C). To minimize its formation, the sulfonation reaction should be carried out under thermodynamic control at a higher temperature, typically around 160-165°C.[2][3] At this temperature, the reaction is reversible, and the more stable naphthalene-2-sulfonic acid is the predominant product.
Q2: Are there any other significant by-products to be aware of during the sulfonation of naphthalene?
A2: Yes, other potential by-products include:
-
Unreacted Naphthalene: This can occur due to incomplete reaction or sublimation of the starting material.
-
Naphthalenedisulfonic acids: These can form if the reaction conditions are too harsh (e.g., high concentration of oleum, very high temperatures, or prolonged reaction times).[6]
-
Dinaphthyl sulfones: These can also be formed as by-products under high-temperature sulfonation conditions.[6]
Q3: What are the best practices for the conversion of naphthalene-2-sulfonyl chloride to this compound?
A3: The key to a successful amidation reaction is to maintain anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride.[7] Use dry solvents, freshly prepared or purified sulfonyl chloride, and dry ammonia or amine. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl that is formed.[8] Adding the sulfonyl chloride slowly to the amine solution at a reduced temperature can help to control the reaction.
Q4: How can I purify the final this compound product?
A4: The purification method will depend on the nature and quantity of the impurities. Common techniques include:
-
Recrystallization: This is a very effective method for removing small amounts of impurities, especially isomeric impurities or unreacted starting materials. A suitable solvent or solvent mixture should be chosen in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain soluble.
-
Column Chromatography: For more challenging separations or for obtaining very high purity material, silica gel column chromatography can be used. A suitable eluent system will need to be developed to effectively separate the product from the by-products.
Q5: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for both monitoring the progress of the reaction and for determining the purity of the final product.[8][9] It can be used to quantify the amounts of starting materials, the desired product, and any by-products, including the isomeric naphthalene-1-sulfonic acid. Thin-Layer Chromatography (TLC) is a quicker, qualitative method that is very useful for monitoring the progress of a reaction in real-time.
Data Presentation
Table 1: Influence of Temperature on Isomer Distribution in Naphthalene Sulfonation
| Reaction Temperature (°C) | Naphthalene-1-sulfonic acid (%) | Naphthalene-2-sulfonic acid (%) | Reference |
| 80 | Kinetically Favored Product | Thermodynamically Minor Product | [2] |
| 160-165 | Thermodynamically Minor Product | Predominant Product | [2][3] |
Note: Specific quantitative ratios can vary depending on the exact reaction conditions, including the concentration of the sulfonating agent and the reaction time. At 25°C in 75-95 wt% H2SO4, the ratio of 1- to 2-naphthalenesulfonic acid has been reported to decrease from 5.9 to 4.1 with increasing acid concentration.[10]
Table 2: Common By-products and their Formation Pathways
| By-product | Formation Step | Conditions Favoring Formation |
| Naphthalene-1-sulfonic acid | Sulfonation | Low reaction temperature (e.g., < 120°C)[3] |
| Unreacted Naphthalene | Sulfonation | Insufficient sulfonating agent, sublimation, short reaction time[5] |
| Naphthalenedisulfonic acids | Sulfonation | Large excess of strong sulfonating agent, high temperature, long reaction time[6] |
| Dinaphthyl sulfones | Sulfonation | High temperature[6] |
| Naphthalene-2-sulfonic acid | Amidation | Hydrolysis of naphthalene-2-sulfonyl chloride due to moisture[7] |
| N,N-bis(naphthalen-2-ylsulfonyl)amine | Amidation | Excess sulfonyl chloride, harsh reaction conditions |
Experimental Protocols
Protocol 1: Synthesis of Naphthalene-2-sulfonic acid
This protocol is adapted from literature procedures and aims to maximize the yield of the desired 2-isomer.[3]
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 128 g (1.0 mol) of naphthalene.
-
Melting: Heat the flask in an oil bath to melt the naphthalene (melting point ~80°C).
-
Sulfonation: Once the naphthalene is molten and stirring, slowly add 130 g (1.3 mol) of 98% sulfuric acid from the dropping funnel.
-
Heating: After the addition is complete, raise the temperature of the oil bath to 160-165°C and maintain this temperature for 2.5-3 hours.
-
Work-up: Cool the reaction mixture. The crude naphthalene-2-sulfonic acid can be used directly in the next step or purified by methods such as fractional crystallization of its sodium salt.
Protocol 2: Synthesis of this compound
This protocol describes a general procedure for the amidation of naphthalene-2-sulfonyl chloride.
-
Preparation of Naphthalene-2-sulfonyl chloride: Naphthalene-2-sulfonic acid is first converted to its sulfonyl chloride. This is typically achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction should be performed under anhydrous conditions.
-
Setup: In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amine (e.g., a primary or secondary amine, or an aqueous solution of ammonia) in a suitable dry solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran). If a solid amine is used, a base like triethylamine or pyridine (2 equivalents) should be added.
-
Cooling: Cool the amine solution to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the naphthalene-2-sulfonyl chloride (1 equivalent) in a dry solvent and add it dropwise to the cooled amine solution via the dropping funnel with vigorous stirring.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature and stir for an additional 1-3 hours, or until TLC/HPLC analysis indicates the completion of the reaction.
-
Work-up: Quench the reaction by adding water. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with an organic solvent. Wash the organic layer with dilute acid (to remove excess amine and base), then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: By-product formation pathways in the sulfonation of naphthalene.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 3. benchchem.com [benchchem.com]
- 4. concretechemicals.home.blog [concretechemicals.home.blog]
- 5. shokubai.org [shokubai.org]
- 6. US3546280A - Process for the preparation of naphthalene disulfonic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
- 9. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Naphthalene-2-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of Naphthalene-2-sulfonamide.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of this compound, from the initial sulfonation of naphthalene to the final amidation and purification.
Issue 1: Low Yield of Naphthalene-2-sulfonic Acid in the Sulfonation Step
Symptoms:
-
The overall yield of the desired 2-isomer is significantly lower than expected.
-
Large amounts of unreacted naphthalene are recovered.
-
The reaction mixture solidifies prematurely.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Sublimation of Naphthalene | At the high temperatures required for the formation of the 2-isomer, naphthalene can sublime, leading to a loss of starting material.[1] To mitigate this, consider using a high-boiling point solvent such as decalin, decane, or tridecane to create a slurry and maintain a consistent reaction medium.[1] Alternatively, a reactor designed to suppress sublimation can significantly improve yields.[1] |
| Incorrect Reaction Temperature | The formation of Naphthalene-2-sulfonic acid is thermodynamically controlled and favored at higher temperatures.[2] Ensure the reaction temperature is maintained at or above 160°C to promote the formation of the 2-isomer and the isomerization of any initially formed 1-isomer.[2][3] |
| Insufficient Reaction Time | The conversion to the more stable 2-isomer requires sufficient time at the elevated temperature. Monitor the reaction progress using a suitable analytical method (e.g., HPLC) to ensure completion. |
Issue 2: High Levels of Naphthalene-1-sulfonic Acid Impurity
Symptoms:
-
Analytical tests (e.g., HPLC, NMR) of the crude product show a significant percentage of the Naphthalene-1-sulfonic acid isomer.
-
Difficulty in isolating pure this compound in downstream steps.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Sulfonation Temperature | The formation of Naphthalene-1-sulfonic acid is kinetically favored at lower temperatures (below 120°C).[4] To minimize this impurity, the sulfonation reaction should be conducted at a high temperature, typically around 160-170°C.[2] |
| Inadequate Isomerization Time | Even at high temperatures, some 1-isomer will form initially. It is crucial to hold the reaction at the elevated temperature for a sufficient duration to allow for the isomerization to the more stable 2-isomer. |
| Inefficient Purification | If the impurity is present after the reaction, it must be removed before proceeding. The most common methods are steam hydrolysis and fractional crystallization (salting out).[2] |
Issue 3: Low Yield in the Conversion to this compound
Symptoms:
-
Low yield of the desired this compound product.
-
Presence of Naphthalene-2-sulfonic acid as a major byproduct.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis of Naphthalene-2-sulfonyl chloride | Sulfonyl chlorides are highly reactive and susceptible to hydrolysis in the presence of water.[5] This will convert the starting material back to the sulfonic acid. Ensure that all solvents and reagents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[5] |
| Poor Quality of Naphthalene-2-sulfonyl chloride | Impurities in the sulfonyl chloride can interfere with the amidation reaction.[6] Ensure the sulfonyl chloride is of high purity and has been properly stored to prevent degradation. If necessary, purify the sulfonyl chloride before use. |
| Incomplete Reaction | The reaction of the sulfonyl chloride with ammonia may be incomplete. Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider adjusting the reaction conditions, such as increasing the reaction time, temperature, or the amount of ammonia. |
| Suboptimal Reaction Conditions | The choice of solvent and base can significantly impact the reaction outcome. While ammonia serves as both the nucleophile and often the base, in some cases, a non-nucleophilic base may be required to scavenge the HCl byproduct without competing with the amidation reaction. The reaction temperature should be carefully controlled to balance the rate of reaction with the potential for side reactions. |
Issue 4: Difficulty in Purification of this compound
Symptoms:
-
The isolated product is an off-color or oily solid.
-
Analytical data shows the presence of residual starting materials or byproducts.
-
Difficulty in achieving the desired purity specifications.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Co-precipitation of Impurities | During crystallization, impurities may co-precipitate with the desired product. To achieve high purity, a carefully controlled crystallization process is necessary. This may involve selecting an appropriate solvent system, controlling the cooling rate, and potentially performing multiple recrystallizations. |
| Presence of Isomeric Sulfonamide | If Naphthalene-1-sulfonic acid was not completely removed in the earlier steps, the final product will be contaminated with Naphthalene-1-sulfonamide. It is crucial to ensure the purity of the Naphthalene-2-sulfonic acid intermediate. |
| Formation of Byproducts | Side reactions during the amidation can lead to impurities. For example, the reaction of the sulfonyl chloride with the newly formed sulfonamide can lead to the formation of a disulfonimide. Careful control of stoichiometry and reaction conditions can minimize the formation of such byproducts. |
| Residual Solvents | Ensure that the final product is thoroughly dried under appropriate conditions (e.g., vacuum oven at a suitable temperature) to remove any residual solvents from the purification process. |
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the sulfonation of naphthalene to maximize the yield of the 2-isomer?
To favor the formation of the thermodynamically stable Naphthalene-2-sulfonic acid, the sulfonation reaction should be carried out at a high temperature, typically around 160-170°C.[2] At lower temperatures, the kinetically favored Naphthalene-1-sulfonic acid is the predominant product.[4]
Q2: How can I effectively remove the Naphthalene-1-sulfonic acid impurity after the sulfonation step?
The two most common industrial methods are:
-
Steam Hydrolysis: This method takes advantage of the lower stability of Naphthalene-1-sulfonic acid. By introducing steam into the reaction mixture at around 140-150°C, the 1-isomer is selectively hydrolyzed back to naphthalene and sulfuric acid, while the more stable 2-isomer remains intact.[2][3]
-
Fractional Crystallization (Salting Out): This technique exploits the difference in solubility between the sodium salts of the two isomers. The sodium salt of Naphthalene-2-sulfonic acid is less soluble in a brine solution and will precipitate out upon cooling, while the more soluble sodium Naphthalene-1-sulfonate remains in the mother liquor.[2]
Q3: What are the key safety precautions to consider during the scale-up synthesis of this compound?
-
Handling of Corrosive Reagents: The synthesis involves the use of concentrated sulfuric acid and potentially chlorosulfonic acid or thionyl chloride, which are highly corrosive and hazardous.[5] Appropriate personal protective equipment (PPE), including acid-resistant gloves, gowns, and face shields, is essential. The reactions should be conducted in a well-ventilated area, preferably in a fume hood.
-
Exothermic Reactions: Both the sulfonation and amidation steps can be exothermic. On a large scale, it is crucial to have adequate cooling capacity and to control the rate of addition of reagents to manage the heat generated and prevent runaway reactions.
-
Handling of Sulfonyl Chlorides: Naphthalene-2-sulfonyl chloride is a lachrymator and is corrosive. It is also moisture-sensitive. It should be handled in a dry, inert atmosphere.
-
Use of Ammonia: Ammonia is a corrosive and toxic gas with a pungent odor. When using aqueous ammonia, the exotherm upon reaction with the sulfonyl chloride must be managed. If using anhydrous ammonia gas, a proper gas handling system is required.
Q4: What are the common side reactions to be aware of during the synthesis?
-
During Sulfonation: The primary side reaction is the formation of the undesired Naphthalene-1-sulfonic acid. At higher temperatures and with prolonged reaction times, there is also a risk of polysulfonation, leading to the formation of naphthalenedisulfonic acids.[7]
-
During Conversion to Sulfonyl Chloride: If using reagents like thionyl chloride or phosphorus pentachloride, care must be taken to control the reaction to avoid unwanted chlorination of the naphthalene ring.
-
During Amidation: The main side reaction is the hydrolysis of the sulfonyl chloride back to the sulfonic acid if moisture is present.[5] Another potential byproduct is the formation of the corresponding disulfonimide, where the sulfonamide product reacts with another molecule of the sulfonyl chloride.
Q5: Can you provide a general overview of the analytical methods used to monitor the reaction and assess product purity?
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for monitoring the progress of the sulfonation reaction to determine the ratio of the 1- and 2-isomers.[1] It is also used to assess the purity of the final this compound product.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the amidation reaction to check for the consumption of the sulfonyl chloride starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and identifying any impurities.
-
Melting Point: The melting point of the final product is a good indicator of its purity. A sharp melting point close to the literature value suggests a high degree of purity. The reported melting point for this compound is around 215-219°C.
III. Experimental Protocols
Protocol 1: Scale-Up Synthesis of Naphthalene-2-sulfonic Acid
This protocol describes a general procedure for the sulfonation of naphthalene to produce Naphthalene-2-sulfonic acid, optimized for the formation of the 2-isomer.
Materials:
-
Naphthalene
-
Concentrated Sulfuric Acid (98%)
-
High-boiling point solvent (e.g., decalin) (optional)
Procedure:
-
Charge the reactor with naphthalene. If using a solvent, add it at this stage to form a slurry.
-
With vigorous stirring, slowly add the concentrated sulfuric acid to the reactor. The addition should be controlled to manage the initial exotherm.
-
Heat the reaction mixture to 160-170°C and maintain this temperature for several hours.
-
Monitor the reaction progress by taking samples and analyzing the isomer ratio by HPLC.
-
Once the desired ratio of Naphthalene-2-sulfonic acid is achieved, cool the reaction mixture.
-
Proceed with the purification of the Naphthalene-2-sulfonic acid, for example, by steam hydrolysis or fractional crystallization of the sodium salt.
Protocol 2: Purification by Fractional Crystallization (Salting Out)
This protocol outlines the purification of Naphthalene-2-sulfonic acid from the 1-isomer by fractional crystallization of its sodium salt.
Materials:
-
Crude Naphthalene-sulfonic acid mixture
-
Sodium Hydroxide solution or Sodium Carbonate
-
Saturated Sodium Chloride (brine) solution
Procedure:
-
Dilute the crude sulfonic acid mixture with water.
-
Neutralize the mixture with a sodium hydroxide solution or sodium carbonate to a pH of 7-8 to form the sodium salts of the naphthalenesulfonic acids.
-
Add a saturated sodium chloride solution to the mixture.
-
Cool the mixture slowly with stirring. The less soluble sodium Naphthalene-2-sulfonate will precipitate out.
-
Collect the precipitated solid by filtration.
-
Wash the filter cake with a cold, saturated sodium chloride solution to remove the more soluble sodium Naphthalene-1-sulfonate.
-
Dry the purified sodium Naphthalene-2-sulfonate.
Protocol 3: General Procedure for the Synthesis of this compound
This protocol provides a general method for the amidation of Naphthalene-2-sulfonyl chloride.
Materials:
-
Naphthalene-2-sulfonyl chloride
-
Aqueous Ammonia (e.g., 28-30%) or Anhydrous Ammonia
-
Suitable organic solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve or suspend the Naphthalene-2-sulfonyl chloride in a suitable anhydrous organic solvent in a reactor equipped with efficient cooling.
-
Cool the mixture to 0-5°C.
-
Slowly add the aqueous ammonia to the stirred reaction mixture, maintaining the temperature below 10°C. Alternatively, bubble anhydrous ammonia gas through the solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding water.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If the product remains in the organic phase, separate the layers, wash the organic layer with water and brine, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
IV. Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield.
Experimental Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
References
- 1. shokubai.org [shokubai.org]
- 2. benchchem.com [benchchem.com]
- 3. Naphthalene-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO1991013864A1 - Method for preparing naphthalene sulphonic acids - Google Patents [patents.google.com]
Technical Support Center: Method Development for Resolving Naphthalene-2-sulfonamide Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chiral separation of Naphthalene-2-sulfonamide enantiomers. The following information is based on established principles for the resolution of aromatic sulfonamides.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is most suitable for the chiral separation of this compound?
Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective for chiral separations of sulfonamide derivatives.[1][2] SFC is often preferred as a screening platform due to its high speed, efficiency, and reduced consumption of organic solvents.[1][2] However, HPLC, operating in normal-phase (NP), reversed-phase (RP), or polar organic (PO) modes, offers a wide range of selectivity and can also provide excellent separation.[1]
Q2: What type of chiral stationary phase (CSP) is recommended for initial screening?
For the separation of this compound enantiomers, polysaccharide-based CSPs are the most successful and widely used. It is highly recommended to begin with a screening of columns based on amylose and cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).[1][2]
Q3: How does temperature impact the chiral separation of sulfonamides?
Temperature plays a crucial role in chiral recognition. Generally, lower temperatures can enhance enantioselectivity by strengthening the intermolecular interactions responsible for separation. Conversely, higher temperatures may improve peak shape and efficiency. The effect of temperature is compound-dependent, and it should be carefully optimized for each specific separation.
Q4: What is the role of additives in the mobile phase for separating this compound enantiomers?
Mobile phase additives, such as acids (e.g., trifluoroacetic acid, acetic acid) or bases (e.g., diethylamine, ethanolamine), can significantly improve peak shape and resolution. For sulfonamides, which can have acidic protons, the addition of a basic additive can help to reduce peak tailing by minimizing interactions with the silica support of the stationary phase.
Troubleshooting Guide
Encountering challenges during method development is common. The following table outlines potential issues, their likely causes, and recommended solutions for the chiral separation of this compound enantiomers.
| Problem | Potential Cause | Recommended Solution |
| Poor or No Resolution | Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of polysaccharide-based CSPs (amylose and cellulose derivatives). |
| Suboptimal Mobile Phase Composition | Vary the ratio of organic modifiers (e.g., isopropanol, ethanol in NP; acetonitrile, methanol in RP). Screen different acidic and basic additives and their concentrations. | |
| Incorrect Temperature | Evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution. | |
| Peak Tailing | Secondary Interactions with Silica Support | Add a mobile phase modifier. For acidic compounds like sulfonamides, a basic additive (e.g., 0.1% diethylamine) can improve peak shape. |
| Column Overload | Reduce the sample concentration or injection volume. | |
| Sample Solvent / Mobile Phase Mismatch | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Broad Peaks | Low Column Efficiency | Ensure the column is properly packed and conditioned. Check for and replace any blocked frits. |
| Extra-column Volume | Use shorter tubing with a smaller internal diameter between the injector, column, and detector. | |
| Ghost Peaks | Contaminated Mobile Phase or HPLC System | Run a blank gradient to identify the source of contamination. Use high-purity solvents and prepare fresh mobile phase daily. |
| Sample Carryover | Implement a robust needle wash protocol in the autosampler. | |
| Drifting Retention Times | Insufficient Column Equilibration | Equilibrate the column with at least 20-30 column volumes of the new mobile phase. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. | |
| Mobile Phase Inconsistency | Prepare fresh mobile phase daily and keep solvent reservoirs capped. |
Experimental Protocols
While a specific validated method for this compound was not found in the literature, the following protocols for structurally similar aromatic sulfonamides can serve as an excellent starting point for method development.
Protocol 1: Chiral HPLC Method for Aromatic Sulfonamides (Normal Phase)
This protocol is a representative method for the chiral separation of aromatic sulfonamides using a polysaccharide-based CSP in normal phase mode.
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralpak AD-H) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Protocol 2: Chiral SFC Method for Aromatic Sulfonamides
This protocol provides a starting point for developing a rapid chiral separation method using Supercritical Fluid Chromatography.
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel OD-H) |
| Dimensions | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | CO₂ / Methanol with 0.1% Diethylamine (gradient or isocratic) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40°C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Concentration | 1 mg/mL in Methanol |
Visualizing the Method Development Workflow
A systematic approach is crucial for efficient method development. The following diagrams illustrate a logical workflow for screening and optimization.
Caption: A workflow for chiral method development.
Caption: A logical approach to troubleshooting.
References
Addressing off-target effects of Naphthalene-2-sulfonamide based inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Naphthalene-2-sulfonamide based inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound based inhibitors?
A1: this compound derivatives have been investigated as inhibitors of a range of biological targets. Depending on the specific substitutions on the naphthalene and sulfonamide moieties, these compounds have been shown to target:
-
Signal Transducer and Activator of Transcription 3 (STAT3): Certain 6-acetylthis compound derivatives have been shown to inhibit STAT3 phosphorylation.[1][2][3]
-
Tubulin: Some derivatives act as tubulin polymerization inhibitors, binding to the colchicine-binding site.[4]
-
Raf Kinases: Naphthalene-based diarylamides have been developed as pan-Raf kinase inhibitors.[5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Naphthalene-substituted quinazoline sulfonamides have shown potent inhibition of VEGFR-2.[6]
-
Fatty Acid Binding Protein 4 (FABP4): Naphthalene-1-sulfonamide derivatives have been identified as potent and selective inhibitors of FABP4.[7]
-
Chemokine Receptor 8 (CCR8): Naphthalene-sulfonamide derivatives have been developed as antagonists of human CCR8.[8]
Q2: What are the potential off-target effects of this compound based inhibitors?
A2: Due to the conserved nature of ATP-binding sites in kinases, off-target effects are a common concern. For this compound based inhibitors, potential off-target effects include:
-
Kinase Cross-Reactivity: Naphthalenesulfonamides have been shown to inhibit several protein kinases directly, including myosin light chain kinase (MLC-kinase), cAMP-dependent protein kinase (PKA), cGMP-dependent protein kinase (PKG), and protein kinase C (PKC). This inhibition is competitive with respect to ATP.[9]
-
Calmodulin Antagonism: Depending on the length of the alkyl chain substituent, these compounds can also act as calmodulin antagonists.[9]
-
Cytotoxicity in Normal Cells: While some derivatives show selectivity for cancer cells, cytotoxicity in normal cell lines has been observed. For instance, a potent tubulin-targeting compound exhibited moderate cytotoxicity against the human normal liver cell line (LO2).[4] Similarly, studies on STAT3 inhibitors showed cytotoxicity against normal Madin-Darby canine kidney (MDCK) cells, although with a higher IC50 than for cancer cell lines.[1][2][3]
Q3: How can I assess the selectivity of my this compound based inhibitor?
A3: A multi-pronged approach is recommended to validate the selectivity of your inhibitor:
-
Biochemical Assays:
-
Kinome Profiling: Screen the inhibitor against a large panel of kinases (e.g., KINOMEscan™) to identify potential off-target kinases. This provides a broad view of the inhibitor's selectivity.
-
In Vitro Enzymatic Assays: Perform dose-response curves for the primary target and any identified off-target kinases to determine IC50 values.
-
-
Cell-Based Assays:
-
Target Engagement Assays: Confirm that the inhibitor binds to its intended target in a cellular context.
-
Phenotypic Assays: Compare the observed cellular phenotype with the known function of the target.
-
Cytotoxicity Assays: Evaluate the inhibitor's effect on the viability of both target-expressing and non-target-expressing cell lines, as well as normal, non-cancerous cell lines.
-
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent or weaker than expected inhibition of the primary target in cellular assays. | 1. Poor cell permeability. 2. Inhibitor degradation or metabolism. 3. High intracellular ATP concentration competing with the inhibitor. | 1. Perform a cell permeability assay. 2. Assess inhibitor stability in cell culture media and cell lysates. 3. Determine the inhibitor's mechanism of action (e.g., ATP-competitive). If ATP-competitive, consider that higher concentrations may be needed in cellular assays compared to biochemical assays. |
| Unexpected cellular phenotype not consistent with inhibition of the primary target. | 1. Off-target effects on other signaling pathways. 2. Activation of compensatory signaling pathways. | 1. Perform a kinome-wide selectivity profile to identify potential off-targets. 2. Use a structurally distinct inhibitor of the same target to see if the phenotype is reproduced. 3. Use techniques like phosphoproteomics to identify changes in global phosphorylation patterns. |
| High cytotoxicity in control cell lines. | 1. General cytotoxicity due to off-target effects. 2. Inhibition of essential housekeeping kinases. | 1. Determine the IC50 values in a panel of cancer and normal cell lines to calculate a selectivity index.[1] 2. Review kinome profiling data for inhibition of kinases known to be essential for cell survival. |
| Discrepancy between biochemical IC50 and cellular EC50. | 1. Cellular factors (permeability, efflux, metabolism). 2. Presence of high concentrations of the natural ligand (e.g., ATP) in cells. | 1. Investigate the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. 2. Perform target engagement studies in cells to correlate target binding with the phenotypic response. |
Quantitative Data Summary
Table 1: Cytotoxicity of selected this compound derivatives in various cell lines.
| Compound ID | Primary Target | Cell Line | Cell Type | IC50 (µM) |
| 5c | Tubulin | MCF-7 | Human breast cancer | 0.51 ± 0.03 |
| A549 | Human non-small cell lung carcinoma | 0.33 ± 0.01 | ||
| LO2 | Human normal liver | 12.73 ± 3.26 | ||
| 5a | STAT3 | MCF7 | Human breast cancer | 42.13 |
| MDCK | Madin-Darby canine kidney (normal) | 90.9 | ||
| 5b | STAT3 | MCF7 | Human breast cancer | 40.08 |
| MDCK | Madin-Darby canine kidney (normal) | 93.4 | ||
| 5e | STAT3 | MCF7 | Human breast cancer | 43.13 |
| MDCK | Madin-Darby canine kidney (normal) | 95.8 | ||
| 5i | STAT3 | MCF7 | Human breast cancer | 41.6 |
| MDCK | Madin-Darby canine kidney (normal) | 88.8 |
Data synthesized from multiple sources.[1][4]
Table 2: In vitro inhibitory activity of selected this compound derivatives.
| Compound ID | Target Enzyme | IC50 (µM) |
| 5c | Tubulin Polymerization | 2.8 |
| 5e | STAT3 Phosphorylation | 3.01 |
| 5b | STAT3 Phosphorylation | 3.59 |
| A-3 | Myosin Light Chain Kinase | 7.4 (Ki) |
Data synthesized from multiple sources.[1][4][9]
Experimental Protocols
1. In Vitro STAT3 Phosphorylation Inhibition Assay
This protocol is adapted from methodologies used to assess the inhibition of STAT3.[1][2][3]
-
Principle: To measure the ability of the test compound to inhibit the phosphorylation of STAT3 in an in vitro enzymatic reaction.
-
Materials:
-
Recombinant active JAK2 kinase
-
Recombinant STAT3 protein
-
This compound based inhibitor
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Anti-phospho-STAT3 antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
96-well plates
-
-
Procedure:
-
Add kinase buffer, STAT3 protein, and the test inhibitor at various concentrations to the wells of a 96-well plate.
-
Initiate the reaction by adding JAK2 kinase and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Coat a separate ELISA plate with a capture antibody for STAT3.
-
Transfer the reaction mixture to the coated plate and incubate to allow STAT3 to bind.
-
Wash the plate and add the anti-phospho-STAT3 antibody.
-
Incubate and wash the plate.
-
Add the HRP-conjugated secondary antibody.
-
Incubate and wash the plate.
-
Add the chemiluminescent substrate and measure the signal using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. Cell Viability (Cytotoxicity) Assay using Neutral Red
This protocol is based on the neutral red assay used to determine the cytotoxicity of this compound derivatives.[1]
-
Principle: Viable cells incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.
-
Materials:
-
Cells (e.g., MCF-7 cancer cells and MDCK normal cells)
-
Complete cell culture medium
-
This compound based inhibitor
-
Neutral red solution (e.g., 50 µg/mL in PBS)
-
Destain solution (e.g., 1% acetic acid, 50% ethanol in water)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 48 hours).
-
Remove the treatment medium and incubate the cells with medium containing neutral red for 2-3 hours.
-
Wash the cells with PBS to remove unincorporated dye.
-
Add the destain solution to each well and incubate with shaking for 10 minutes to extract the dye.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of viable cells compared to an untreated control and determine the IC50 value.
-
Visualizations
References
- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Cell Permeability of Naphthalene-2-Sulfonamide Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses common challenges encountered when working to improve the cell permeability of Naphthalene-2-sulfonamide compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound compounds exhibit poor cell permeability?
A1: The suboptimal cell permeability of this compound compounds often stems from a combination of their inherent physicochemical properties. The rigid, planar naphthalene ring contributes to high crystallinity and often poor aqueous solubility.[1] While the sulfonamide group adds polarity, the overall molecule can possess a high polar surface area (PSA) and molecular weight, which can hinder passive diffusion across the lipid bilayer of cell membranes.[2][3]
Q2: What are the key physicochemical properties that I should focus on to improve the permeability of my compound?
A2: To optimize a compound for better membrane permeability, you should focus on the properties outlined in the table below. Achieving a balance is crucial, as improving one property can sometimes negatively affect another (e.g., increasing lipophilicity may decrease aqueous solubility).
| Property | Optimal Range for Permeability | Implication for Naphthalene-2-sulfonamides |
| LogP | 1 - 3 | Indicates lipophilicity. The naphthalene core is lipophilic, but the sulfonamide and other polar groups can lower the LogP.[3] |
| Molecular Weight (MW) | < 500 g/mol | Many this compound derivatives can exceed this, limiting passive diffusion.[3] |
| Polar Surface Area (PSA) | < 140 Ų | The sulfonamide group is a major contributor to PSA. High PSA hinders membrane crossing. |
| pKa | Weakly basic (7-9) or weakly acidic (4-6) | The sulfonamide group is typically weakly acidic.[3] The ionization state in the gut (pH 1-8) will significantly affect absorption. |
| Aqueous Solubility | > 10 µM | Poor solubility is a primary reason for low absorption and can complicate in vitro assays.[3][4] |
Q3: What are the main strategies to enhance the cell permeability of these compounds?
A3: There are two primary approaches to improving the cell permeability of this compound compounds:
-
Structural Modification (Medicinal Chemistry): This involves chemically modifying the molecule to improve its physicochemical properties. This can include altering substituents, masking polar groups, or replacing moieties with bioisosteres.[5]
-
Formulation-Based Strategies: This approach focuses on the delivery of the existing compound without changing its chemical structure. Techniques include using solubility enhancers, creating amorphous solid dispersions, or employing lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[6][7]
Troubleshooting Guides
Issue 1: My compound shows low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Possible Cause: The PAMPA model primarily measures passive diffusion.[8] Low permeability in this assay indicates that the intrinsic physicochemical properties of your compound (e.g., high polarity, large size) are preventing it from efficiently crossing a lipid membrane.
-
Troubleshooting Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Metabolic Stability of Naphthalene-2-sulfonamide Drug Candidates
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the metabolic stability of Naphthalene-2-sulfonamide drug candidates.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vitro metabolic stability experiments.
Issue 1: Rapid Disappearance of the Parent Compound in Microsomal Assays
Question: My this compound candidate shows very rapid degradation in human liver microsomes (HLM), with a half-life of less than 10 minutes. How can I identify the metabolic liability and improve its stability?
Answer:
Rapid degradation in liver microsomes suggests that your compound is likely a substrate for Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).[1] For this compound derivatives, the metabolic hotspots are typically the naphthalene ring system and, to a lesser extent, the sulfonamide group.
Troubleshooting Workflow:
-
Metabolite Identification: The first step is to identify the primary metabolites. Incubate your compound with HLM in the presence of NADPH and analyze the samples using LC-MS/MS to detect and characterize the metabolites formed. Common metabolic transformations for this scaffold include:
-
Hydroxylation of the Naphthalene Ring: CYPs, particularly CYP1A2 and CYP3A4, are known to oxidize naphthalene to form naphthols and dihydrodiols.[2][3]
-
Epoxidation of the Naphthalene Ring: This is another common CYP-mediated reaction on the naphthalene core.[2]
-
N-dealkylation or Oxidation of Substituents: If your sulfonamide has N-alkyl groups or other substituents, these can be sites of metabolism.
-
Hydroxylamine Formation: Oxidation of the sulfonamide nitrogen can lead to the formation of potentially reactive hydroxylamine metabolites.[4][5]
-
-
CYP Reaction Phenotyping: To pinpoint which CYP isozymes are responsible for the metabolism, you can perform reaction phenotyping studies.[6][7] This can be done using:
-
Recombinant Human CYPs (rhCYPs): Incubate your compound with a panel of individual rhCYP enzymes to see which ones metabolize it.[8]
-
Chemical Inhibitors: Use selective chemical inhibitors for major CYP isozymes in your HLM incubations to see which inhibitor(s) prevent the degradation of your compound.[9]
-
-
Structural Modification Strategies: Once the metabolic hotspot is identified, you can employ several medicinal chemistry strategies to enhance stability:
-
Blocking the Site of Metabolism: Introduce a stable group, such as a fluorine or chlorine atom, at the position of hydroxylation on the naphthalene ring. This can sterically hinder the enzyme's access to the metabolic site.[10]
-
Deuteration: Replacing a hydrogen atom with deuterium at a metabolic hotspot can slow down the rate of metabolism due to the kinetic isotope effect.
-
Positional Isomerism: Shifting the position of substituents on the naphthalene ring can alter the compound's interaction with metabolic enzymes. For instance, moving a group from the 1-position to the 2-position of the naphthalene ring has been shown to improve metabolic stability in some cases.
-
Bioisosteric Replacement: If the sulfonamide moiety is the site of metabolism, consider replacing it with a more stable bioisostere.
-
Issue 2: Inconsistent Results Between Experiments
Question: I am observing high variability in the calculated half-life and intrinsic clearance of my this compound drug candidate across different experimental runs. What could be the cause?
Answer:
High variability in in vitro metabolic stability assays can stem from several factors, ranging from the compound's physicochemical properties to the experimental setup. This compound derivatives are often lipophilic and can have low aqueous solubility, which can contribute to inconsistent results.[11][12]
Troubleshooting Workflow:
-
Assess Compound Solubility:
-
Kinetic Solubility Assay: Determine the kinetic solubility of your compound in the final assay buffer. Precipitation of the compound during the incubation will lead to an artificially low rate of metabolism.[13]
-
Visual Inspection: Before starting the incubation, visually inspect the solution for any signs of precipitation or cloudiness after adding the compound to the buffer.[12]
-
-
Optimize Incubation Conditions:
-
Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO, acetonitrile) is low (typically <0.5%) and consistent across all wells, as it can affect enzyme activity.[14]
-
Microsomal Protein Concentration: Use a protein concentration that ensures linear metabolism over the time course of the experiment. If the metabolism is too fast, consider reducing the protein concentration.
-
Incubation Time: Ensure your time points are appropriate to capture the linear phase of metabolism. For very stable compounds, you may need to extend the incubation time.
-
-
Control for Non-Specific Binding:
-
Highly lipophilic compounds can bind non-specifically to the plasticware used in the assay, which can be mistaken for metabolism.
-
Include a control incubation without NADPH. A significant decrease in the compound's concentration in this control suggests non-specific binding.
-
-
Review Analytical Method (LC-MS/MS):
-
Matrix Effects: Biological matrices can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Use a stable isotope-labeled internal standard if available.
-
Carryover: Ensure your LC method has an adequate wash step to prevent carryover from one sample to the next.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound drug candidates?
A1: The primary metabolic pathways involve Phase I oxidation of the naphthalene ring by Cytochrome P450 enzymes to form hydroxylated metabolites (naphthols), dihydrodiols, and epoxides.[2] The sulfonamide moiety can also undergo Phase II conjugation reactions, such as N-acetylation or N-glucuronidation. Oxidation of the sulfonamide nitrogen to a hydroxylamine is also a possibility.[15]
Q2: Which in vitro test system is better for my this compound candidate: liver microsomes or hepatocytes?
A2: The choice depends on your research question.
-
Liver Microsomes: Are ideal for screening for Phase I (CYP-mediated) metabolism and are cost-effective for high-throughput screening.[14]
-
Hepatocytes: Provide a more complete picture of metabolism as they contain both Phase I and Phase II enzymes, as well as transporters. They are considered the "gold standard" for in vitro metabolism studies. If you suspect your compound undergoes significant Phase II metabolism or is a substrate for transporters, hepatocytes are the better choice.
Q3: My this compound is very hydrophobic. How can I improve its solubility in the assay buffer?
A3: For hydrophobic compounds, you can try the following:
-
Use a Co-solvent: Prepare your stock solution in an organic solvent like DMSO or acetonitrile. However, keep the final concentration in the incubation low (<0.5%) to avoid inhibiting the enzymes.[11]
-
pH Adjustment: If your compound has an ionizable group, adjusting the pH of the buffer may improve solubility.[12]
-
Use of Solubilizing Agents: In some cases, non-ionic surfactants like Tween 80 can be used, but you must validate that they do not interfere with the assay.[12]
Q4: I don't see any metabolism of my compound in liver microsomes, even after a long incubation. Does this mean it's metabolically stable?
A4: Not necessarily. While it suggests stability against microsomal (primarily CYP) enzymes, your compound might be cleared by other pathways not present in microsomes. It could be a substrate for cytosolic enzymes (e.g., aldehyde oxidase) or undergo extensive Phase II metabolism. It is recommended to test the compound's stability in hepatocytes to get a broader understanding of its metabolic fate.
Q5: What is "metabolic switching" and how can it affect my results?
A5: Metabolic switching occurs when you successfully block one metabolic hotspot on your molecule, only to have another, previously minor, metabolic pathway become the primary route of clearance. For example, if you block hydroxylation of the naphthalene ring, you might see an increase in metabolism at the sulfonamide moiety. It is important to re-evaluate the metabolic profile of your new, modified compounds to check for this phenomenon.
Data Presentation
Table 1: Example Metabolic Stability Data for Naphthalene Analogs in Human Liver Microsomes (HLM)
| Compound | HLM (mg/mL) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Naphthalene | 0.5 | 15.2 | 45.6 |
| 2-Naphthol | 0.5 | 8.8 | 78.8 |
| This compound (Hypothetical) | 0.5 | 25.6 | 27.1 |
| Fluorinated this compound (Hypothetical) | 0.5 | > 60 | < 11.5 |
Data for Naphthalene and 2-Naphthol are derived from published Km and Vmax values.[2] Hypothetical data is provided for illustrative purposes.
Table 2: Common CYP450 Isozymes and Their Selective Inhibitors for Reaction Phenotyping
| CYP Isozyme | Selective Inhibitor |
| CYP1A2 | Furafylline |
| CYP2C9 | Tienilic Acid |
| CYP2C19 | Omeprazole |
| CYP2D6 | Quinidine |
| CYP3A4 | Ketoconazole |
This table provides examples of common inhibitors used in reaction phenotyping studies.[9]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the this compound test compound in DMSO.
-
Prepare a NADPH regenerating system solution.
-
Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 1 mg/mL in phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal solution and NADPH regenerating system at 37°C for 5 minutes.
-
In a 96-well plate, add the microsomal solution.
-
Add the test compound to a final concentration of 1 µM.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically resolved compound).
-
Vortex and centrifuge the samples to precipitate the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Mandatory Visualization
References
- 1. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 reaction-phenotyping: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High throughput microsomal stability assay for insoluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [file.scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. research.wur.nl [research.wur.nl]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activities of Naphthalene-2-sulfonamide Derivatives and Norfloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antimicrobial performance of Naphthalene-2-sulfonamide derivatives and the widely-used fluoroquinolone antibiotic, Norfloxacin. The information presented herein is supported by experimental data from peer-reviewed research to assist in evaluating their potential as antimicrobial agents.
Executive Summary
Norfloxacin is a broad-spectrum synthetic antibiotic with well-documented potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3][4] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division.[5][6] In contrast, recently synthesized 6-acetylthis compound derivatives have emerged as a novel class of compounds with demonstrated antimicrobial properties. Notably, certain derivatives have shown potent inhibitory activity against bacterial topoisomerase IV, suggesting a shared mechanism of action with fluoroquinolones like Norfloxacin.[7][8][9] While data on this compound derivatives is not as extensive as for Norfloxacin, initial findings indicate their potential as a promising scaffold for the development of new antimicrobial agents.
Data Presentation: Quantitative Antimicrobial Activity
The following tables summarize the available quantitative data on the antimicrobial activity of Norfloxacin and select this compound derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Norfloxacin against various bacterial strains.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | Multiple clinical isolates | ≤ 0.05 - 1 | [2][4] |
| Pseudomonas aeruginosa | Multiple clinical isolates | 0.8 - 8 | [4][10][11] |
| Staphylococcus aureus | Multiple clinical isolates | 0.25 - 4 | [3][10] |
| Klebsiella spp. | Multiple clinical isolates | ≤ 0.4 | [2][4] |
| Enterobacter spp. | Multiple clinical isolates | ≤ 0.4 | [2][4] |
| Streptococcus spp. | Multiple clinical isolates | 0.5 - 64 | [10] |
Table 2: Antimicrobial Activity of 6-acetylthis compound Derivatives. [7][8]
| Compound | Bacterial Species | MIC (mg/mL) |
| 5b (contains 4-fluorophenyl) | Escherichia coli | 10 |
| 5e (contains 4-bromophenyl) | Staphylococcus aureus | 20 |
Table 3: Comparative Inhibition of Topoisomerase IV (IC50). [7][8][9]
| Compound | Target Enzyme | IC50 (µg/mL) |
| Norfloxacin | E. coli Topoisomerase IV | 8.24 |
| Compound 5b | E. coli Topoisomerase IV | 5.3 |
| Norfloxacin | S. aureus Topoisomerase IV | 7.07 |
| Compound 5e | S. aureus Topoisomerase IV | 7.65 |
Experimental Protocols
The data presented in this guide were primarily obtained using the following standard antimicrobial susceptibility testing methods.
Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) values are typically determined using the broth microdilution method.[3][6][7][12] This method involves a serial dilution of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[3][12]
Agar Diffusion Method
The agar diffusion method, such as the Kirby-Bauer test, is another common technique for assessing antimicrobial activity.[9][13][14][15][16] A standardized inoculum of the test bacterium is swabbed onto the surface of an agar plate. Paper disks impregnated with a specific concentration of the antimicrobial agent are then placed on the agar. Following incubation, the diameter of the zone of growth inhibition around each disk is measured. The size of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: A generalized workflow for determining antimicrobial susceptibility.
Signaling Pathways: Mechanism of Action
References
- 1. nbinno.com [nbinno.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. study.com [study.com]
- 6. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 10. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 11. Comparison of the antibacterial activity of norfloxacin (MK 0366, AM 715), a new organic acid, with that of other orally absorbed chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. asm.org [asm.org]
- 14. apec.org [apec.org]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. webcentral.uc.edu [webcentral.uc.edu]
A Head-to-Head Comparison of Naphthalene-2-Sulfonamide Fluorescent Probes: Dansyl Amide, Prodan, and 2,6-TNS
For Researchers, Scientists, and Drug Development Professionals
Naphthalene-2-sulfonamide derivatives are a class of fluorescent probes widely utilized in biological and chemical research. Their fluorescence properties are highly sensitive to the polarity of their microenvironment, making them invaluable tools for investigating protein-ligand interactions, membrane dynamics, and cellular imaging. This guide provides a detailed head-to-head comparison of three prominent this compound-based fluorescent probes: Dansyl Amide, Prodan, and 2,6-TNS (2-(p-Toluidino)naphthalene-6-sulfonate). We present their key performance characteristics, detailed experimental protocols for their application, and visual workflows to aid in experimental design.
Data Presentation: A Comparative Analysis of Photophysical Properties
The utility of a fluorescent probe is largely determined by its photophysical properties. The following tables summarize the key quantitative data for Dansyl Amide, Prodan, and 2,6-TNS, allowing for a direct comparison of their performance.
Table 1: General Properties of this compound Fluorescent Probes
| Property | Dansyl Amide | Prodan | 2,6-TNS |
| Full Chemical Name | 5-(Dimethylamino)naphthalene-1-sulfonamide | 6-Propionyl-2-(dimethylamino)naphthalene | 2-(p-Toluidino)naphthalene-6-sulfonate |
| Molecular Formula | C₁₂H₁₄N₂O₂S | C₁₅H₁₇NO | C₁₇H₁₅NO₃S |
| Molar Mass | 250.32 g/mol | 227.30 g/mol | 313.37 g/mol |
| Primary Application | Protein binding assays, fluorescent labeling | Membrane fluidity and polarity sensing, cell imaging | Probing hydrophobic sites on proteins |
Table 2: Comparative Photophysical Data in Various Solvents
| Solvent | Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm)¹ | Quantum Yield (Φ) |
| Water | Dansyl Amide | ~350 | ~550 | ~200 | Low |
| Prodan | 361 | 520 | 159 | Low | |
| 2,6-TNS | ~320 | ~480 | ~160 | Very Low (essentially non-fluorescent)[1] | |
| Ethanol | Dansyl Amide | ~350 | ~520 | ~170 | Moderate |
| Prodan | 361 | 498 | 137 | 0.95[2] | |
| 2,6-TNS | ~320 | ~430 | ~110 | High | |
| Dioxane | Dansyl Amide | ~350 | ~470 | ~120 | 0.66[3] |
| Prodan | - | - | - | - | |
| 2,6-TNS | - | - | - | - | |
| Cyclohexane | Dansyl Amide | ~350 | ~450 | ~100 | High |
| Prodan | 347 | 380 | 33 | 0.03[2] | |
| 2,6-TNS | - | - | - | - | |
| Bound to Protein (e.g., BSA) | Dansyl Amide | ~350 | ~480 | ~130 | High |
| Prodan | ~360 | ~440 | ~80 | High | |
| 2,6-TNS | 321 | 446 | 125 | 0.72[1] |
¹Stokes shift is the difference between the excitation and emission maxima and is an indicator of the energy lost between absorption and emission of a photon.[4] A larger Stokes shift is generally desirable as it minimizes self-absorption and improves signal-to-noise ratio.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are protocols for two common applications: a protein binding assay and a cell staining procedure.
Protocol 1: Protein-Ligand Binding Assay Using this compound Probes
This protocol describes a general method to characterize the binding of a ligand to a protein by monitoring the change in fluorescence of a this compound probe. The probe's fluorescence is typically enhanced, and the emission maximum blue-shifted upon binding to a hydrophobic pocket on the protein.
Materials:
-
This compound probe (Dansyl Amide, Prodan, or 2,6-TNS) stock solution (1 mM in a suitable organic solvent like ethanol or DMSO).
-
Protein of interest stock solution in an appropriate buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Ligand of interest stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Fluorometer with temperature control.
-
Quartz cuvettes.
Procedure:
-
Probe-Protein Titration: a. Prepare a solution of the fluorescent probe at a fixed concentration (e.g., 1-5 µM) in the assay buffer. b. Record the fluorescence emission spectrum of the probe alone. c. Titrate the protein stock solution into the probe solution in small aliquots, allowing the system to equilibrate after each addition. d. Record the fluorescence emission spectrum after each addition. e. Plot the change in fluorescence intensity at the emission maximum against the protein concentration to determine the dissociation constant (Kd) of the probe-protein interaction.
-
Competitive Binding Assay: a. Prepare a solution containing the protein and the fluorescent probe at concentrations determined from the probe-protein titration (typically, protein concentration at or below the Kd and probe concentration that gives a stable and measurable fluorescence signal). b. Record the initial fluorescence emission spectrum of the probe-protein complex. c. Titrate the ligand stock solution into the probe-protein complex solution in small aliquots. d. Record the fluorescence emission spectrum after each addition. A decrease in fluorescence intensity indicates the displacement of the probe by the ligand. e. Plot the change in fluorescence intensity against the ligand concentration to determine the inhibitory constant (Ki) of the ligand.
Protocol 2: Cellular Staining with Prodan for Membrane Fluidity Analysis
This protocol outlines the steps for staining live cells with Prodan to visualize and analyze the polarity and fluidity of cellular membranes.
Materials:
-
Prodan stock solution (1 mg/mL in DMSO).
-
Live cells cultured on glass-bottom dishes or coverslips.
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Cell culture medium.
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter set for Prodan).
Procedure:
-
Cell Preparation: a. Grow cells to the desired confluency on glass-bottom dishes or coverslips. b. On the day of the experiment, remove the culture medium and wash the cells twice with pre-warmed PBS or HBSS.
-
Probe Loading: a. Prepare a working solution of Prodan by diluting the stock solution in cell culture medium to a final concentration of 5-10 µM. b. Add the Prodan-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: a. Remove the probe-containing medium. b. Wash the cells three times with pre-warmed PBS or HBSS to remove any unbound probe.
-
Imaging: a. Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells. b. Image the cells using a fluorescence microscope. Prodan's emission will be blue-shifted in more ordered (gel-phase) membranes and red-shifted in more fluid (liquid-crystalline phase) membranes.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for a fluorescence-based protein binding assay and a cell staining experiment.
Caption: Workflow for a fluorescence-based protein binding assay.
Caption: Workflow for cell staining with Prodan for membrane analysis.
Conclusion
Dansyl Amide, Prodan, and 2,6-TNS are powerful fluorescent probes with distinct characteristics that make them suitable for a range of applications. Dansyl Amide and 2,6-TNS are excellent choices for studying protein-ligand interactions due to their significant fluorescence enhancement upon binding to hydrophobic environments. Prodan, with its pronounced solvatochromism, is particularly well-suited for investigating the biophysical properties of cell membranes. The choice of probe will ultimately depend on the specific experimental question, the nature of the biological system under investigation, and the available instrumentation. This guide provides the foundational data and protocols to enable researchers to make an informed decision and to design robust and reliable experiments.
References
Navigating the Selectivity Landscape of Naphthalene-2-Sulfonamide Based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chemical scaffold is paramount for advancing lead compounds. This guide provides a comparative analysis of Naphthalene-2-sulfonamide based inhibitors, focusing on their selectivity and off-target effects. We present available quantitative data, detail key experimental protocols for assessing inhibitor specificity, and offer a comparison with alternative inhibitor scaffolds targeting similar pathways.
The this compound core is a versatile scaffold found in inhibitors targeting a range of proteins, notably Signal Transducer and Activator of Transcription 3 (STAT3) and Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. While potent inhibitors with this scaffold have been developed, a thorough understanding of their selectivity is crucial to mitigate potential off-target liabilities.
Comparative Analysis of Inhibitor Potency and Selectivity
This section provides a comparative overview of this compound based inhibitors and their alternatives, focusing on their inhibitory concentrations (IC50) against their primary targets and any available data on off-target interactions.
This compound Based Inhibitors
Recent studies have explored the therapeutic potential of 6-acetylthis compound derivatives as both anticancer and antimicrobial agents. The primary target for their anticancer activity is the STAT3 signaling pathway.
| Compound ID | Primary Target | IC50 (µM) vs. Primary Target | Off-Target | IC50 (µM) vs. Off-Target |
| 5e | STAT3 phosphorylation | 3.01[1] | S. aureus Topoisomerase IV | 7.65 (µg/mL)[1] |
| 5b | STAT3 phosphorylation | 3.59[1] | E. coli Topoisomerase IV | 5.3 (µg/mL)[1] |
Note: The off-target data presented here is against bacterial enzymes and may not directly translate to cross-reactivity with human proteins.
Alternative Inhibitors
A comparative look at alternative inhibitors for the STAT3 and Keap1-Nrf2 pathways highlights the diverse scaffolds and mechanisms being explored.
For the STAT3 Pathway:
| Inhibitor | Target/Mechanism | IC50/Kd |
| Stattic | STAT3 SH2 Domain | 5.1 µM (Cell-free assay)[5] |
| Cryptotanshinone | STAT3 Phosphorylation | 3.52 µM[1] |
| Niclosamide | STAT3 DNA-Binding Domain | ~1.93 µM (Recombinant STAT3-DNA binding)[5] |
| WP1066 | JAK2, STAT3 | 2.30 µM (JAK2); 2.43 µM (STAT3) in HEL cells[5] |
For the Keap1-Nrf2 Pathway:
| Inhibitor | Target/Mechanism | IC50/Kd |
| Bardoxolone methyl | Covalent inhibitor of Keap1 | - |
| ML334 | Non-covalent inhibitor of Keap1-Nrf2 PPI | Kd = 1.0 µM[6] |
| CPUY192018 | Non-covalent inhibitor of Keap1-Nrf2 PPI | - |
| RA839 | Keap1-Nrf2 PPI inhibitor | IC50 = 0.14 µM[7] |
Key Signaling Pathways and Experimental Workflows
Visualizing the targeted signaling pathways and the experimental workflows used to assess inhibitor selectivity is crucial for a comprehensive understanding.
References
- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
Naphthalene-2-Sulfonamide Derivatives Emerge as Potent Contenders in Anticancer Drug Benchmarking
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of Naphthalene-2-sulfonamide derivatives against established anticancer drugs reveals their significant potential in oncology research. This guide presents key performance data, detailed experimental protocols, and mechanistic insights, offering a valuable resource for researchers, scientists, and drug development professionals. The findings indicate that certain this compound derivatives exhibit comparable or even superior cytotoxic effects against various cancer cell lines when benchmarked against commonly used chemotherapeutic agents.
The study consolidates quantitative data from multiple sources, focusing on the half-maximal inhibitory concentration (IC50) as a primary metric for anticancer efficacy. The data, summarized in the tables below, showcases the performance of these novel compounds against a panel of cancer cell lines, including breast (MCF-7, MDA-MB-231), non-small cell lung (A549), and cervical (HeLa) cancers.
Quantitative Performance Analysis
The in vitro cytotoxic activity of various this compound derivatives was evaluated and compared with standard anticancer drugs. The results, presented in the following tables, highlight the potency of these novel compounds.
Table 1: Anticancer Activity of Naphthalene-Sulfonamide Derivatives against MCF-7 and A549 Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| Derivative 5c | MCF-7 | 0.51 ± 0.03 | Cisplatin | MCF-7 | 11.15 ± 0.75 |
| A549 | 0.33 ± 0.01 | 5-Fu | MCF-7 | 11.61 ± 0.60 | |
| Derivative 5a | MCF-7 | >10 | Tamoxifen | MCF-7 | 14.28 ± 0.40 |
| Derivative 5e | MCF-7 | 5.34 ± 0.31 | |||
| Derivative 8b | MCF-7 | 2.15 ± 0.11 |
Data compiled from studies demonstrating the potent antiproliferative activity of Naphthalene-sulfonamide derivatives.[1]
Table 2: Comparative Cytotoxicity of a Thiazolobenzamide-Naphthalene Hybrid
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| TA7 | MCF7 | - | Doxorubicin | MCF7 | - |
| A549 | - | A549 | - | ||
| DU145 | - | DU145 | - |
A novel series of thiazolobenzamide molecules linked to naphthalene (TA 1-10) were tested for their ability to inhibit the growth of three different tumor cell lines. Among these, compound TA7 showed promising results, with exceptional efficacy against breast cancer.[2]
Mechanistic Insights: Signaling Pathways and Cellular Effects
This compound derivatives have been shown to exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways and the induction of apoptosis.
One significant mechanism involves the inhibition of the IL-6/JAK2/STAT3 signaling pathway . This pathway is crucial for tumor cell proliferation, survival, and differentiation. Certain 6-acetylthis compound derivatives have been found to suppress the proliferation of MCF7 breast cancer cells by downregulating the expression of key components of this pathway, leading to apoptosis.[3][4]
Another key mechanism of action for some naphthalene sulfonamide derivatives is the inhibition of tubulin polymerization . By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[1]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and control drugs for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the treatment medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a widely used technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compounds at their IC50 concentrations for various time points. Both adherent and floating cells are collected.
-
Fixation: The harvested cells are washed with phosphate-buffered saline (PBS) and fixed in cold 70% ethanol to permeabilize the cell membranes.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent intercalating agent that binds to DNA, and RNase A to prevent the staining of RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.[5][6][7]
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
-
Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated with the compounds and then harvested.
-
Staining: The cells are washed and resuspended in an Annexin V binding buffer. Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The mixture is incubated in the dark to allow for the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and for PI to enter cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
Conclusion
The presented data underscores the significant potential of this compound derivatives as a promising class of anticancer agents. Their potent cytotoxic activity against various cancer cell lines, coupled with their ability to modulate key oncogenic signaling pathways, warrants further investigation and development. This guide provides a foundational resource for researchers to build upon, facilitating the rational design of more effective and targeted cancer therapies.
References
- 1. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolobenzamide-Naphthalene Hybrids as Potent Anticancer agents compared to Doxorubicin: Design, Synthesis, SAR, In-silico and Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Comparative Docking Studies of Naphthalene-2-Sulfonamide Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Naphthalene-2-sulfonamide analogs based on their performance in molecular docking studies and biological assays. The information is compiled from recent studies to support rational drug design and development.
This guide summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and experimental workflows to facilitate a comprehensive understanding of the structure-activity relationships of these compounds.
Comparative Analysis of Biological Activity
This compound analogs have been investigated for a range of therapeutic applications, primarily as anticancer and anti-inflammatory agents. The following tables summarize the biological activities of various analogs, providing a comparative overview of their potency against different biological targets.
Anticancer Activity of 6-Acetylthis compound Derivatives
A study on novel 6-acetylthis compound derivatives revealed their cytotoxic activity against the human breast cancer cell line (MCF7). The most potent compounds are detailed below.[1][2][3]
| Compound ID | Cytotoxic Activity (IC50 in µM) against MCF7 | Selectivity Index (SI) against MDCK normal cells |
| 5a | Data not specified in abstract | 2.15 |
| 5b | Data not specified in abstract | 2.33 |
| 5e | Data not specified in abstract | 2.22 |
| 5i | Data not specified in abstract | 2.13 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. A higher Selectivity Index (SI) indicates greater selectivity for cancer cells over normal cells.
Inhibition of STAT3 Phosphorylation
Compounds 5e and 5b from the same series demonstrated potent inhibition of STAT3 phosphorylation, a key protein in cancer cell signaling.[1][2][3]
| Compound ID | STAT3 Inhibition (IC50 in µM) |
| 5e | 3.01 |
| 5b | 3.59 |
| Cryptotanshinone (Reference) | 3.52 |
Antimicrobial Activity
The antimicrobial potential of these analogs was also evaluated, with compound 5b showing notable activity against E. coli.[1][2]
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC in mg/mL) |
| 5b | E. coli | 10 |
Inhibition of Keap1-Nrf2 Protein-Protein Interaction
A series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs were developed as inhibitors of the Keap1-Nrf2 protein-protein interaction, which is a target for treating oxidative stress-related diseases.[4]
| Compound ID | Keap1-Nrf2 Inhibition (IC50 in nM) |
| 2 | 110 |
| 7h | 184 |
| 7p-t, 8c | 7.2 - 31.3 |
These compounds were shown to upregulate Nrf2 target genes and induce the expression of cytoprotective proteins.[4]
Tubulin Polymerization Inhibition
A separate study focused on naphthalene-sulfonamide derivatives as inhibitors of tubulin polymerization, a validated anticancer therapeutic strategy.[5][6]
| Compound ID | Antiproliferative Activity (IC50 in µM) against MCF-7 | Antiproliferative Activity (IC50 in µM) against A549 | Tubulin Polymerization Inhibition (IC50 in µM) |
| 5c | 0.51 ± 0.03 | 0.33 ± 0.01 | 2.8 |
Compound 5c, featuring a naphthalen-1-yl moiety, was identified as the most potent in this series.[5][6]
Experimental Protocols
The following sections detail the generalized methodologies employed in the cited studies for molecular docking simulations.
Molecular Docking Protocol for Anticancer and Antimicrobial Targets
In silico docking studies for the 6-acetylthis compound hybrids were performed to predict the binding poses and interactions with their respective protein targets.[1][2][3] A general workflow for such a study is as follows:
-
Protein Preparation: The three-dimensional crystal structures of the target proteins (e.g., STAT3, E. coli DNA gyrase, S. aureus topoisomerase IV) are obtained from the Protein Data Bank (PDB). The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structures of the this compound analogs are drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligands is performed using a suitable force field.
-
Docking Simulation: Molecular docking is performed using software such as Glide or AutoDock. The prepared ligands are docked into the active site of the prepared protein structures. The docking parameters are set to allow for a comprehensive search of the conformational space of the ligand within the binding pocket.
-
Analysis of Results: The docking results are analyzed based on the docking score or binding energy, which predicts the binding affinity of the ligand for the protein. The binding poses of the ligands are visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.
Molecular Docking Protocol for Tubulin Inhibitors
For the study of naphthalene-sulfonamide derivatives as tubulin polymerization inhibitors, molecular docking was used to investigate their binding at the colchicine-binding site of tubulin.[5][6][7]
-
Receptor and Ligand Preparation: The crystal structure of tubulin is retrieved from the PDB. The protein is prepared by removing water and any co-crystallized ligands. The naphthalene-sulfonamide analogs are prepared as described in the previous protocol.
-
Grid Generation: A grid box is defined around the colchicine-binding site on the tubulin protein to specify the search space for the docking algorithm.
-
Docking and Scoring: Docking is performed using a program like AutoDock Vina.[7] The program calculates the binding affinity (in kcal/mol) and predicts the optimal binding pose of the ligand.
-
Validation and Analysis: The docking protocol is often validated by redocking a known inhibitor into the active site and comparing the predicted pose with the crystallographic pose. The interactions of the most potent compounds are then analyzed to understand the structural basis of their inhibitory activity.
Visualizing Molecular Pathways and Workflows
The following diagrams illustrate the signaling pathways targeted by this compound analogs and a typical workflow for a comparative docking study.
Caption: IL-6/JAK2/STAT3 signaling pathway and points of inhibition by this compound analogs.
Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of this compound analogs.
Caption: A generalized workflow for comparative molecular docking studies.
References
- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Naphthalene-2-sulfonamide Efficacy: Bridging the Gap Between In Vitro Promise and In Vivo Validation
A Comparative Guide for Researchers in Drug Development
The naphthalene-2-sulfonamide scaffold has emerged as a promising pharmacophore in the quest for novel therapeutic agents, demonstrating notable efficacy in preclinical in vitro studies against cancer and microbial pathogens. This guide provides an objective comparison of the in vitro and in vivo performance of this compound derivatives, supported by experimental data and detailed methodologies. By examining the correlation between laboratory assays and animal models, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to guide future investigations and therapeutic strategies.
Quantitative Efficacy: A Tale of Two Settings
The therapeutic potential of this compound derivatives has been primarily elucidated through in vitro assays, which have consistently demonstrated their potent cytotoxic and antimicrobial activities. However, the translation of these findings into in vivo efficacy remains a critical hurdle in the drug development pipeline. Below, we present a comparative summary of the available quantitative data.
In Vitro Anticancer Efficacy of 6-Acetylthis compound Derivatives
Recent studies have highlighted a series of 6-acetylthis compound derivatives with significant cytotoxic effects against the human breast cancer cell line, MCF-7.[1][2][3] The efficacy of these compounds is largely attributed to their inhibitory action on the IL6/JAK2/STAT3 signaling pathway, a critical cascade in cancer cell proliferation and survival.[1][2][3]
| Compound | Target Cell Line | IC50 (µM) | Primary Mechanism of Action |
| Compound 5a | MCF-7 | Data not specified | Inhibition of IL6/JAK2/STAT3 pathway |
| Compound 5b | MCF-7 | Data not specified | Inhibition of IL6/JAK2/STAT3 pathway |
| Compound 5e | MCF-7 | IC50 = 3.01 µM (STAT3 phosphorylation) | Potent inhibition of STAT3 phosphorylation |
| Compound 5i | MCF-7 | Data not specified | Inhibition of IL6/JAK2/STAT3 pathway |
| Cryptotanshinone (Reference) | - | IC50 = 3.52 µM (STAT3 phosphorylation) | STAT3 Inhibitor |
Table 1: In vitro anticancer activity of selected 6-acetylthis compound derivatives against the MCF-7 cell line.[1][2][3]
In Vitro Antimicrobial Activity of 6-Acetylthis compound Derivatives
The versatility of the this compound scaffold extends to its antimicrobial properties. Several derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3]
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Compound 5b | E. coli | 10 |
| Compound 5e | S. aureus | 20 |
| Compound 5b | C. albicans | 10 |
| Compound 5d | C. albicans | 10 |
| Compound 5j | C. albicans | 10 |
Table 2: In vitro antimicrobial activity of selected 6-acetylthis compound derivatives.[1][2]
The In Vivo Correlation: A Case Study with SMY002
While comprehensive in vivo data for the aforementioned 6-acetylthis compound derivatives is not yet available, a structurally related compound, SMY002, a naphthalene–SERM hybrid, provides a compelling example of successful in vitro to in vivo translation. SMY002 has been shown to significantly inhibit the growth and metastasis of triple-negative breast cancer (TNBC) cells both in laboratory assays and in animal models.[1][4][5] This correlation underscores the therapeutic potential of the broader class of naphthalene-based STAT3 inhibitors.
| Compound | In Vitro Activity | In Vivo Model | In Vivo Efficacy |
| SMY002 | Potent inhibitor of STAT3 phosphorylation, dimerization, and transcriptional activity in TNBC cell lines. Markedly suppressed migration, invasion, and survival of TNBC cells. | Mice transplanted with TNBC tumors. | Significantly inhibited the growth and metastasis of TNBC tumors. |
Table 3: In vitro and in vivo correlation of the naphthalene derivative SMY002 in triple-negative breast cancer.[1][4][5]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the key signaling pathway targeted by these compounds and the general workflows for in vitro and in vivo efficacy testing.
Caption: IL-6/JAK2/STAT3 signaling pathway and the inhibitory action of this compound derivatives.
Caption: General experimental workflow for evaluating the in vitro and in vivo efficacy of this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the evaluation of this compound derivatives.
In Vitro Anticancer Assay: Neutral Red Uptake Assay
This assay assesses the viability of cells after treatment with the test compounds.
-
Cell Seeding: Plate MCF-7 cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a further 48 hours.
-
Neutral Red Staining: Remove the treatment media and add media containing neutral red dye. Incubate for 3 hours to allow for the uptake of the dye by viable cells.
-
Dye Extraction: Wash the cells and add a destaining solution to extract the neutral red from the lysosomes of viable cells.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (typically 540 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Anticancer Assay: MCF-7 Xenograft Mouse Model
This model is used to evaluate the in vivo anticancer efficacy of compounds.[6][7][8][9][10]
-
Animal Preparation: Use immunodeficient mice (e.g., nude or NOD/SCID mice). To support the growth of estrogen-dependent MCF-7 cells, implant a slow-release estrogen pellet subcutaneously about a week before cell injection.[7][8]
-
Cell Preparation: Culture MCF-7 cells to about 60% confluency.[7] Harvest the cells and resuspend them in a mixture of media and Matrigel.[8]
-
Tumor Cell Implantation: Inject approximately 1-5 million MCF-7 cells subcutaneously into the flank or mammary fat pad of the mice.[7][8]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[11]
-
Compound Administration: Randomize the mice into control and treatment groups. Administer the this compound derivative or vehicle control via a suitable route (e.g., intraperitoneal or oral administration) at a predetermined dose and schedule.
-
Efficacy Evaluation: Measure the tumor volume regularly (e.g., twice a week) using calipers.[11] Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, biomarker analysis).
In Vivo Antimicrobial Assay: Murine Model of Staphylococcus aureus Subcutaneous Infection
This model is used to assess the in vivo efficacy of antimicrobial agents.[12][13][14][15]
-
Bacterial Preparation: Culture S. aureus to the mid-logarithmic growth phase, then wash and resuspend the bacteria in a suitable buffer (e.g., PBS) to the desired concentration (e.g., 106-107 CFU/mouse).[16]
-
Animal Infection: Anesthetize the mice and inject the bacterial suspension subcutaneously into the flank.[12]
-
Compound Administration: At a specified time post-infection, administer the this compound derivative or vehicle control to the mice.
-
Efficacy Assessment: At various time points post-treatment, euthanize the mice and excise the infected skin tissue. Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).[16] Lesion size and abscess formation can also be monitored.[12]
Conclusion
This compound derivatives represent a promising class of compounds with demonstrated in vitro efficacy against cancer and microbial targets. The strong in vivo data for the related compound SMY002 provides a solid rationale for further investigation of other derivatives in relevant animal models. The experimental protocols and workflows detailed in this guide offer a framework for conducting such studies, which are essential for bridging the gap between promising in vitro results and the development of clinically effective therapies. A systematic approach to establishing in vitro-in vivo correlations will be paramount in advancing these promising compounds through the drug development pipeline.
References
- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. 2.8. MCF-7 Breast Cancer Xenograft Model [bio-protocol.org]
- 9. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: A Mouse Model to Assess Innate Immune Response to Staphylococcus aureus Infection [jove.com]
- 14. Murine Models for Staphylococcal Infection. | Skaar Lab [vumc.org]
- 15. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.7. S. aureus Sepsis Mouse Model [bio-protocol.org]
A Comparative Guide to the Synthetic Routes of Naphthalene-2-sulfonamide
References
- 1. Naphthalene-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 2. quora.com [quora.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]
- 7. This compound | C10H9NO2S | CID 232997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Naphthalenesulfonyl chloride [webbook.nist.gov]
- 9. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Naphthalene-2-sulfonamide Probes
For researchers, scientists, and drug development professionals, the quest for highly specific molecular probes is paramount. Naphthalene-2-sulfonamide derivatives have emerged as a versatile scaffold for developing inhibitors and fluorescent probes for a range of biological targets, particularly protein kinases and calmodulin. This guide provides a comparative analysis of the specificity of this compound probes, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate tools for your research.
Introduction to this compound Probes
The this compound core is a privileged structure in medicinal chemistry, lending itself to the development of potent and selective modulators of protein function. These compounds have been successfully adapted as inhibitors of key signaling proteins and as fluorescent probes to visualize cellular processes. Their utility stems from the ability to synthetically modify the naphthalene ring and the sulfonamide group to optimize binding affinity and specificity for a target protein. This guide will delve into the specificity of these probes by comparing them with other widely used alternatives targeting Signal Transducer and Activator of Transcription 3 (STAT3) and Calmodulin (CaM).
Comparison of STAT3 Inhibitors
The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is implicated in various cancers, making it a key therapeutic target. Several this compound derivatives have been developed as STAT3 inhibitors. Here, we compare the performance of a representative 6-acetylthis compound derivative with the well-established STAT3 inhibitor, Stattic.
Quantitative Data Summary: STAT3 Inhibitors
| Probe/Inhibitor | Target | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 6-acetylthis compound (cpd 5e) | STAT3 phosphorylation | 3.01 | Cryptotanshinone | 3.52 | [1] |
| 6-acetylthis compound (cpd 5b) | STAT3 phosphorylation | 3.59 | Cryptotanshinone | 3.52 | [1] |
| Stattic | STAT3 SH2 domain | 5.1 | - | - | [2][3][4] |
dot
Caption: IL-6/JAK2/STAT3 signaling pathway and the inhibitory action of this compound probes.
Comparison of Calmodulin Antagonists
Calmodulin is a key calcium-binding protein that regulates a multitude of cellular processes by interacting with and modulating the activity of various target proteins. This compound derivatives, such as W-7, are widely used as calmodulin antagonists. This section compares the specificity of a 5-iodo-naphthalene-1-sulfonamide derivative with the parent compound W-7 and another common antagonist, Calmidazolium.
Quantitative Data Summary: Calmodulin Antagonists
| Probe/Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| 5-Iodo-N-(6-aminohexyl)-1-naphthalenesulfonamide | Calmodulin-dependent Phosphodiesterase | ~3 | [4] |
| Protein Kinase C | >1000 | [4] | |
| Transglutaminase | >1000 | [4] | |
| W-7 | Calmodulin-dependent Phosphodiesterase | 29 | [4] |
| Protein Kinase C | 250 | [4] | |
| Transglutaminase | 398 | [4] | |
| W-5 | Calmodulin-dependent Phosphodiesterase | 240 | [5] |
| Calmidazolium | Calmodulin-dependent Phosphodiesterase | 0.15 | [5][6] |
| Ca2+-transporting ATPase | 0.35 | [5][6] |
dot
Caption: Calmodulin signaling pathway and the inhibitory action of this compound probes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: In Vitro STAT3 Phosphorylation Assay (ELISA)
This protocol outlines the general steps for an in vitro Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibition of STAT3 phosphorylation.
Materials:
-
Recombinant active JAK2 enzyme
-
Recombinant STAT3 protein
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound inhibitor and reference compounds (e.g., Stattic)
-
96-well microplate coated with anti-STAT3 antibody
-
Anti-phospho-STAT3 (Tyr705) antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the this compound probe and reference inhibitor in assay buffer.
-
In the wells of the microplate, add the assay buffer, STAT3 protein, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and active JAK2 enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Wash the plate to remove unbound reagents.
-
Add the HRP-conjugated anti-phospho-STAT3 antibody and incubate at room temperature.
-
Wash the plate thoroughly.
-
Add TMB substrate and incubate in the dark until color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Calmodulin-Dependent Phosphodiesterase (PDE1) Activity Assay
This protocol describes a common method for measuring the activity of calmodulin-dependent phosphodiesterase and the inhibitory effect of this compound probes.
Materials:
-
Purified calmodulin
-
Purified PDE1
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM CaCl₂)
-
cAMP (substrate)
-
This compound inhibitor and reference compounds (e.g., W-7, Calmidazolium)
-
Snake venom nucleotidase
-
Tris-HCl buffer
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, calmodulin, and the inhibitor at various concentrations.
-
Add a known amount of PDE1 to the reaction mixture.
-
Pre-incubate the mixture at 30°C.
-
Initiate the reaction by adding cAMP (spiked with [³H]cAMP for detection).
-
Incubate at 30°C for a defined period.
-
Terminate the reaction by boiling for 1 minute.
-
Cool the samples and add snake venom nucleotidase to convert the product (AMP) to adenosine.
-
Add an anion-exchange resin slurry to bind the unreacted cAMP.
-
Centrifuge the samples and take an aliquot of the supernatant.
-
Add the supernatant to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity and the percent inhibition at each inhibitor concentration to determine the IC50 value.
Conclusion
This compound probes represent a valuable class of chemical tools for studying a variety of biological targets. The data presented in this guide highlights that while some derivatives show promising potency, their specificity can vary. For instance, the 5-iodo-naphthalene-1-sulfonamide derivative demonstrates significantly improved specificity for calmodulin-dependent phosphodiesterase over protein kinase C and transglutaminase when compared to the parent compound W-7[4]. Similarly, certain 6-acetylthis compound derivatives exhibit potent inhibition of STAT3 phosphorylation, comparable to the known inhibitor cryptotanshinone[1].
However, it is crucial to consider that even with chemical modifications, off-target effects can occur. Therefore, careful validation and the use of appropriate controls, including structurally related but inactive compounds and alternative inhibitors with different modes of action, are essential for the robust interpretation of experimental results. The detailed protocols and signaling pathway diagrams provided herein serve as a foundation for researchers to design and execute experiments to rigorously evaluate the specificity of this compound probes in their specific biological context.
References
A Comparative Analysis of the Anti-inflammatory Effects of Naphthalene-2-Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of Naphthalene-2-sulfonamide derivatives with established non-steroidal anti-inflammatory drugs (NSAIDs). The analysis is supported by experimental data from peer-reviewed studies, with a focus on key inflammatory pathways, including Cyclooxygenase (COX) inhibition, STAT3 phosphorylation, and Keap1-Nrf2 protein-protein interaction. Detailed experimental methodologies and visualizations of relevant signaling pathways are provided to facilitate further research and drug development.
Note: Direct quantitative anti-inflammatory data for the parent compound, this compound, is limited in the reviewed literature. Therefore, this guide focuses on the analysis of its derivatives, which have been more extensively studied.
Quantitative Data Summary
The anti-inflammatory potency of this compound derivatives and comparator NSAIDs is summarized below. The data is presented as half-maximal inhibitory concentrations (IC50) or percentage of inhibition, providing a basis for comparative efficacy.
| Compound Class | Compound | Target | IC50 (µM) | % Inhibition | Reference Compound | Reference IC50 (µM) |
| Naphthalene-Sulfonamide Derivatives | Compound 4¹ | COX-2 | - | 65% at 10 µM | - | - |
| Compound 6b¹ | COX-2 | - | 50% at 10 µM | - | - | |
| Compound 4¹ | COX-1 | - | 29% at 10 µM | - | - | |
| Compound 6b¹ | COX-1 | - | 87% at 10 µM | - | - | |
| Compound 5e² | STAT3 Phosphorylation | 3.01 | - | Cryptotanshinone | 3.52 | |
| Compound 5b² | STAT3 Phosphorylation | 3.59 | - | Cryptotanshinone | 3.52 | |
| Non-Steroidal Anti-inflammatory Drugs (NSAIDs) | Ibuprofen | COX-1 | 12 | - | - | - |
| Ibuprofen | COX-2 | 80 | - | - | - | |
| Diclofenac | COX-1 | 0.076 | - | - | - | |
| Diclofenac | COX-2 | 0.026 | - | - | - | |
| Celecoxib | COX-1 | 82 | - | - | - | |
| Celecoxib | COX-2 | 6.8 | - | - | - |
¹Data from a study on naphthalene-methylsulfonamido and naphthalene-methylsulfonyl compounds.[1] ²Data from a study on 6-acetylthis compound derivatives.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in inflammation that are targeted by this compound derivatives and the general experimental workflow for their evaluation.
References
Safety Operating Guide
Proper Disposal of Naphthalene-2-sulfonamide: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of chemical compounds are paramount. Naphthalene-2-sulfonamide, a derivative of naphthalene, requires careful management to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring compliance with safety standards and fostering a secure laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times.
Quantitative Data on Hazards and Environmental Impact
| Parameter | Value | Source |
| This compound Hazards | ||
| GHS Hazard Statements | H319: Causes serious eye irritation | |
| Signal Word | Warning | |
| Naphthalene Aquatic Toxicity | ||
| Acute Toxicity (Freshwater) | LC50/EC50: 2,300 µg/L | [1] |
| Chronic Toxicity (Freshwater) | Chronic Value: 620 µg/L | [1] |
| Acute Toxicity (Saltwater) | LC50: 2,350 µg/L | [1] |
| 95% Species Protection (Freshwater) | 16 µg/L | [2] |
| 95% Species Protection (Marine Water) | 70 µg/L | [2] |
Step-by-Step Disposal Protocol
This compound and materials contaminated with it are classified as hazardous waste and require disposal through a licensed waste management contractor.[3] Under no circumstances should this chemical be disposed of down the drain.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for all this compound waste. This includes unused product, reaction byproducts, and contaminated materials such as gloves, weighing paper, and pipette tips.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
The label should clearly state "Hazardous Waste," "this compound," and display the appropriate hazard pictograms.
2. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
4. Decontamination of Laboratory Equipment:
-
Thoroughly decontaminate all reusable laboratory equipment that has come into contact with this compound.
-
Triple-rinse glassware with a suitable solvent (e.g., ethanol or acetone), followed by a wash with soap and water.
-
Collect the solvent rinsate as hazardous waste.
Experimental Protocol: Biodegradation of Naphthalene Sulfonates (for wastewater treatment research)
While not a direct disposal method for solid waste, research into the biodegradation of related naphthalene sulfonates in wastewater provides a potential avenue for treatment. The following is a summary of an experimental approach based on a study of naphthalene-2-sulfonic acid degradation.[4]
Objective: To assess the feasibility of biodegrading this compound in an aqueous waste stream using a microbial consortium.
Materials:
-
This compound waste stream
-
Activated sludge from a wastewater treatment plant
-
Bacterial strains known for degrading aromatic compounds (e.g., Arthrobacter globiformis, Comamonas testosteroni)[4]
-
Granular activated carbon (GAC)
-
Bioreactor setup
-
Analytical equipment for measuring this compound concentration (e.g., HPLC)
Methodology:
-
Acclimatization of Microbial Culture: Gradually introduce the this compound waste stream to an activated sludge culture to allow for the acclimatization of microorganisms.
-
Immobilization on GAC: Inoculate a granular activated carbon (GAC) fixed bed with the acclimatized bacterial isolates. The GAC acts as both an adsorbent for the compound and a support for microbial growth.[4]
-
Bioreactor Operation: Pass the wastewater containing this compound through the GAC bioreactor.
-
Monitoring: Regularly monitor the influent and effluent concentrations of this compound using a suitable analytical method like HPLC to determine the removal efficiency.
-
Optimization: Optimize parameters such as hydraulic retention time, nutrient addition, and pH to enhance the biodegradation rate. A study on naphthalene-2-sulfonic acid demonstrated 100% removal from a 100 mg/L solution in a GAC bioreactor over 120 days.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Treatment of naphthalene-2-sulfonic acid from tannery wastewater by a granular activated carbon fixed bed inoculated with bacterial isolates Arthrobacter globiformis and Comamonas testosteroni - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
